molecular formula C44H83N3O6 B15576624 93-O17O

93-O17O

Número de catálogo: B15576624
Peso molecular: 750.1 g/mol
Clave InChI: ZPJOKQMHTYTQFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

93-O17O is a useful research compound. Its molecular formula is C44H83N3O6 and its molecular weight is 750.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H83N3O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-50-38-40-52-43(48)28-33-46(31-27-32-47-35-30-45-42-47)34-29-44(49)53-41-39-51-37-26-24-22-20-18-16-14-12-10-8-6-4-2/h30,35,42H,3-29,31-34,36-41H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJOKQMHTYTQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCCOC(=O)CCN(CCCN1C=CN=C1)CCC(=O)OCCOCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H83N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of 93-O17O lipidoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 93-O17O Lipidoid

Introduction to this compound Lipidoid

The this compound lipidoid is a novel, chalcogen-containing ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs).[1][2] These LNPs serve as a versatile delivery vehicle for a range of therapeutic payloads, including Cre recombinase, ribonucleoproteins for genome editing, and cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) for cancer immunotherapy.[2][3] The core function of this compound, like other ionizable lipidoids, is to efficiently encapsulate nucleic acids or other negatively charged molecules and facilitate their delivery into the cytoplasm of target cells, a critical step for their therapeutic action. This guide details the mechanism of action of this compound within an LNP formulation, supported by quantitative data and established experimental protocols.

Core Mechanism of Action: From Formulation to Payload Delivery

The therapeutic efficacy of this compound-based LNPs is contingent on a multi-step process that begins with nanoparticle formulation and culminates in the intracellular release of the therapeutic payload.

LNP Formulation and Payload Encapsulation

LNPs are typically formulated through a rapid mixing process, such as microfluidics, where an ethanolic solution containing the lipids is mixed with an acidic aqueous solution (pH ~4) containing the therapeutic payload.[4][5] The lipid mixture generally consists of four key components:

  • Ionizable Cationic Lipidoid (this compound): At a low pH, the tertiary amine groups of this compound become protonated (positively charged).[4][6] This positive charge enables strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids (e.g., mRNA, siRNA) or other anionic molecules, driving their encapsulation within the LNP core.[6]

  • Helper Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a saturated phospholipid that provides structural stability to the nanoparticle.[6][7]

  • Cholesterol: This rigid molecule integrates into the lipid layer, enhancing particle stability, and can aid in endosomal escape by promoting membrane fusion.[5][7]

  • PEG-Lipid (e.g., PEG-DMG): A polyethylene (B3416737) glycol-conjugated lipid helps to control the size of the nanoparticles during formation and creates a hydrophilic shield on the LNP surface.[5][7] This "stealth" layer reduces opsonization (marking for destruction by the immune system) and aggregation, thereby increasing circulation time in the bloodstream.[7]

Systemic Circulation and Cellular Uptake

Once administered intravenously, the LNPs, which are nearly neutral at physiological pH (around 7.4), circulate in the bloodstream.[4] The PEG-lipid layer minimizes nonspecific interactions with blood components.[7] For delivery to hepatocytes (liver cells), LNPs are known to adsorb apolipoprotein E (ApoE), which then facilitates receptor-mediated endocytosis via the low-density lipoprotein receptor (LDLR) on the surface of these cells.[8] For other cell types, such as immune cells, uptake can occur through processes like macropinocytosis.[9][10]

Endosomal Escape: The Critical Step

Following endocytosis, the LNP is enclosed within an endosome.[11] This is the most critical barrier to intracellular drug delivery, as the payload must be released into the cytoplasm to be effective. The mechanism of endosomal escape is primarily driven by the ionizable nature of the this compound lipidoid.[][13]

As the endosome matures, its internal environment becomes increasingly acidic (pH drops from ~6.5 to ~5.0).[] This acidic environment protonates the tertiary amines of this compound, causing the lipidoid to regain a strong positive charge.[6][8] This charge reversal is hypothesized to trigger endosomal escape through one or more of the following mechanisms:

  • Membrane Fusion/Destabilization: The positively charged this compound molecules interact with negatively charged lipids (anionic phospholipids) present in the endosomal membrane.[6][8] This interaction disrupts the integrity of the endosomal membrane, leading to the formation of non-bilayer lipid structures that facilitate the release of the LNP's contents into the cytoplasm.[13]

  • Vesicle Budding-and-Collapse (VBC): A more recent model suggests that LNPs may escape through a VBC mechanism, where the interaction between the LNP and the endosomal membrane leads to the budding of smaller vesicles that subsequently collapse, releasing the payload.[14][15]

Cytoplasmic Payload Release and Therapeutic Action

Once in the cytoplasm, the therapeutic payload is released from the LNP. The specific action then depends on the nature of the payload. For instance:

  • siRNA: The small interfering RNA will engage with the RNA-induced silencing complex (RISC) to mediate the degradation of its target messenger RNA (mRNA), thereby silencing gene expression.[16]

  • mRNA: The messenger RNA is translated by the cell's ribosomal machinery to produce the encoded protein.

  • cGAMP: This small molecule agonist activates the STING (stimulator of interferon genes) pathway, which is located on the endoplasmic reticulum, leading to an innate immune response.[3][17]

Quantitative Data Presentation

The physicochemical properties of lipidoid nanoparticles are critical for their in vivo performance. While specific data for this compound formulations are found within specific research contexts, the following tables summarize typical parameters for lipidoid nanoparticles based on extensive studies of similar materials.

Table 1: Physicochemical Characterization of Typical Lipidoid Nanoparticles

ParameterTypical Value RangeSignificance
Mean Hydrodynamic Diameter 80 - 150 nmInfluences biodistribution, cellular uptake, and clearance.[18][19]
Polydispersity Index (PDI) < 0.2Indicates a narrow, uniform particle size distribution, which is desirable for consistent performance.[19][20]
Zeta Potential (at neutral pH) -10 mV to +10 mVA near-neutral surface charge at physiological pH reduces nonspecific interactions and toxicity.[16][18]
Payload Entrapment Efficiency > 90%High entrapment ensures an effective therapeutic dose is delivered.[6][21]

Table 2: In Vivo Efficacy of Lead Lipidoid Nanoparticles for siRNA Delivery

LipidoidTarget GeneEC50 (mg/kg)Optimal PEG Mol%
Optimized 304O13 Factor VII0.010.75%
Top 15 Lipidoids (Range) Factor VII0.05 - 1.5Not specified

Data adapted from studies on a library of lipidoids, demonstrating the potency that can be achieved with optimized formulations.[22]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other lipidoid nanoparticles.

Protocol 1: LNP Formulation by Microfluidic Mixing
  • Preparation of Solutions:

    • Lipid-Ethanol Phase: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in absolute ethanol (B145695) at a desired molar ratio (e.g., 50:10:38.5:1.5).[4]

    • Aqueous-Payload Phase: Dissolve the nucleic acid payload (e.g., siRNA, mRNA) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[4]

  • Microfluidic Mixing:

    • Load the lipid-ethanol phase and the aqueous-payload phase into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., from NanoAssemblr).

    • Set the pump to a specific total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanol).

    • Initiate mixing. The rapid, controlled mixing of the two streams causes nanoprecipitation, leading to the self-assembly of LNPs with the payload encapsulated.

  • Purification and Buffer Exchange:

    • Collect the resulting nanoparticle solution.

    • Dialyze the solution against phosphate-buffered saline (PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 2 hours to remove ethanol and unencapsulated payload.[20]

Protocol 2: Physicochemical Characterization of LNPs
  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute the purified LNP solution in PBS.

    • Analyze the sample using Dynamic Light Scattering (DLS).[23] The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to determine their size distribution.

  • Zeta Potential Measurement:

    • Dilute the LNP solution in a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.[23]

    • Measure the electrophoretic mobility of the particles in an applied electric field using a zeta potential analyzer.

  • Encapsulation Efficiency Measurement (Quant-iT RiboGreen Assay):

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated RNA. This measures the total RNA.[4]

    • The other set of samples remains untreated and is used to measure the amount of free (unencapsulated) RNA.

    • Add the RiboGreen reagent, which fluoresces upon binding to RNA, to both sets of samples and a standard curve of known RNA concentrations.

    • Measure fluorescence using a plate reader.

    • Calculate the encapsulation efficiency using the formula:

      • % Encapsulation = [(Total RNA - Free RNA) / Total RNA] * 100[23]

Protocol 3: In Vitro Gene Silencing Assay
  • Cell Culture:

    • Plate target cells (e.g., HeLa cells expressing a reporter like luciferase, or Caco-2 cells for GAPDH) in a 96-well plate and allow them to adhere overnight.[21]

  • Transfection:

    • Dilute the siRNA-loaded LNPs to various concentrations (e.g., 1-100 nM siRNA) in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Quantification of Gene Knockdown:

    • mRNA Level (qPCR): Lyse the cells, extract total RNA, and perform reverse transcription to synthesize cDNA. Quantify the expression of the target gene and a housekeeping gene using quantitative real-time PCR (qPCR).

    • Protein Level (Western Blot or Luciferase Assay): For protein analysis, lyse the cells and measure the target protein levels by Western blot or, for luciferase, by adding the appropriate substrate and measuring luminescence.[21]

    • Normalize the results to cells treated with non-targeting control siRNA LNPs.

Mandatory Visualizations

Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Cellular Level cluster_2 Therapeutic Action LNP_IV 1. IV Administration of this compound LNP LNP_Circulation 2. Circulation (ApoE coating) LNP_IV->LNP_Circulation Bloodstream Cell_Uptake 3. Receptor-Mediated Endocytosis LNP_Circulation->Cell_Uptake Cell Surface Receptor Endosome 4. LNP in Early Endosome (pH ~6.5) Cell_Uptake->Endosome Late_Endosome 5. Acidification to Late Endosome (pH ~5.0) This compound becomes protonated (+) Endosome->Late_Endosome Maturation Escape 6. Endosomal Escape (Membrane Destabilization) Late_Endosome->Escape pH-dependent charge reversal Payload_Release 7. Payload Release into Cytoplasm Escape->Payload_Release Action 8. Payload acts on target (e.g., RISC, Ribosome, STING) Payload_Release->Action

Experimental_Workflow Start Start Formulation 1. LNP Formulation (Microfluidics) Start->Formulation Cell_Culture 3. Cell Seeding (e.g., HeLa cells in 96-well plate) Characterization 2. Physicochemical Characterization (DLS, Zeta, RiboGreen) Formulation->Characterization Transfection 4. Cell Transfection with siRNA-LNPs Characterization->Transfection Cell_Culture->Transfection Incubation 5. Incubation (24-48h) Transfection->Incubation Analysis 6. Analysis of Knockdown (qPCR / Western Blot) Incubation->Analysis End End Analysis->End

STING_Pathway LNP This compound LNP (cGAMP payload) Cytoplasm Cytoplasmic cGAMP LNP->Cytoplasm Endosomal Escape STING STING Dimerization on ER Membrane Cytoplasm->STING binds to TBK1 TBK1 Recruitment & Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3->IRF3_dimer Nucleus Nucleus IRF3_dimer->Nucleus IFN Type I Interferon (IFN) Gene Transcription Nucleus->IFN

References

In-Depth Technical Guide: Structure and Chemical Properties of 93-O17O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ionizable cationic lipidoid 93-O17O. It details its chemical structure, physicochemical properties, and its critical role in the formulation of lipid nanoparticles (LNPs) for advanced therapeutic applications. This document includes a summary of its known chemical data, and outlines its application in drug delivery, particularly for messenger RNA (mRNA), cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), and genome editing components. Furthermore, this guide illustrates the key signaling pathway associated with its immunotherapeutic applications.

Introduction

This compound is a novel, chalcogen-containing ionizable cationic lipidoid that has emerged as a key component in the development of non-viral drug delivery systems.[1] Its unique chemical structure allows for the efficient encapsulation and intracellular delivery of nucleic acid-based therapeutics. At a physiological pH, this compound is near-neutral, but it becomes protonated in the acidic environment of the endosome. This pH-responsive behavior is crucial for the endosomal escape of the therapeutic payload into the cytoplasm, a critical step for the efficacy of therapies like mRNA vaccines and gene editing. The imidazole (B134444) group within its structure is a key feature contributing to its ionizability and effectiveness in facilitating endosomal escape.

Chemical Structure and Properties

This compound is chemically known as bis(2-(tetradecyloxy)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate.[1] Its structure consists of a tertiary amine core linked to two propionate (B1217596) chains, which are in turn esterified with two 2-(tetradecyloxy)ethyl groups, and a propyl-imidazole group. The long fourteen-carbon saturated fatty acid tails contribute to the lipidic nature of the molecule, facilitating its incorporation into lipid bilayers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name bis(2-(tetradecyloxy)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate[1]
CAS Number 2227214-78-8[1]
Molecular Formula C₄₄H₈₃N₃O₆[1]
Formula Weight 750.15 g/mol [1]
Appearance Colorless to off-white oilMedChemExpress
Purity ≥98%[1]
Solubility Soluble in Chloroform (25 mg/ml) and Ethanol (B145695)[1]
Storage Store at -20°C[1]
Stability ≥ 1 year at -20°C[1]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the searched literature, the synthesis of similar ionizable lipids generally involves a multi-step process. A plausible synthetic route, based on the structure of this compound and common organic chemistry reactions, would likely involve:

  • Synthesis of the core amine: Reaction of 3-(1H-imidazol-1-yl)propan-1-amine with two equivalents of an acrylate (B77674) derivative, such as ethyl acrylate, via a Michael addition to form the tertiary amine core.

  • Synthesis of the lipid tails: Williamson ether synthesis between 1-bromotetradecane (B124005) and ethylene (B1197577) glycol to produce 2-(tetradecyloxy)ethanol (B1593962).

  • Esterification: Transesterification or direct esterification of the acrylate esters from step 1 with the 2-(tetradecyloxy)ethanol from step 2 to yield the final product, this compound.

Purification would typically be carried out using column chromatography.

Formulation of Lipid Nanoparticles (LNPs)

A general protocol for formulating LNPs using this compound for mRNA delivery involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA. The following is a representative protocol adapted from the literature for formulating similar LNPs.[2][3][4]

Materials:

  • This compound in ethanol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol

  • mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Prepare the lipid mixture: Combine this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous phase: Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip.

  • Formulation: Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing of the two phases leads to the self-assembly of the LNPs with the mRNA encapsulated.

  • Purification and Buffer Exchange: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and a fluorescent dye-based assay (e.g., RiboGreen).

Applications in Therapeutic Delivery

This compound-containing LNPs have demonstrated significant potential in several therapeutic areas due to their efficient intracellular delivery capabilities.

mRNA Delivery for Vaccination and Protein Replacement Therapy

LNPs formulated with this compound are effective vehicles for delivering mRNA.[5][6] This has major implications for the development of mRNA-based vaccines and protein replacement therapies. The LNP protects the fragile mRNA from degradation in the bloodstream and facilitates its uptake by target cells. Once inside the cell and after endosomal escape, the mRNA is released into the cytoplasm, where it is translated into the desired protein by the cellular machinery.

cGAMP Delivery for Cancer Immunotherapy via STING Pathway Activation

This compound LNPs are utilized to deliver the STING (Stimulator of Interferon Genes) agonist cGAMP to antigen-presenting cells (APCs).[1][7][8] The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes an anti-tumor immune response. The delivery of cGAMP using this compound LNPs enhances its cytosolic delivery, leading to potent STING activation and turning "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction.[1]

STING_Pathway_Activation cluster_LNP Lipid Nanoparticle (LNP) cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 93-O17O_LNP This compound LNP (encapsulating cGAMP) Endosome Endosomal Escape 93-O17O_LNP->Endosome Endocytosis cGAMP cGAMP Endosome->cGAMP Release STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 Nucleus Gene Transcription p-IRF3->Nucleus Translocates to Type_I_IFN Type I Interferons (IFN-α/β) Nucleus->Type_I_IFN Induces Expression of Anti-tumor_Immunity Anti-tumor_Immunity Type_I_IFN->Anti-tumor_Immunity Promotes Genome_Editing_Workflow cluster_LNP Lipid Nanoparticle (LNP) cluster_cell Target Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP_CRISPR This compound LNP (Cas9 mRNA & sgRNA) Endosome Endosomal Escape LNP_CRISPR->Endosome Cellular Uptake Cas9_mRNA Cas9 mRNA Endosome->Cas9_mRNA sgRNA sgRNA Endosome->sgRNA Ribosome Ribosome Cas9_mRNA->Ribosome Translation RNP_Complex Cas9-sgRNA RNP Complex sgRNA->RNP_Complex Cas9_Protein Cas9 Protein Ribosome->Cas9_Protein Cas9_Protein->RNP_Complex Genomic_DNA Genomic DNA RNP_Complex->Genomic_DNA Targets specific DNA sequence Gene_Editing Gene Editing (Knockout/Repair) Genomic_DNA->Gene_Editing Induces Double-Strand Break

References

The Role of 93-O17O in Lipid Nanoparticle Formulation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and gene editing technologies has underscored the critical need for safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, owing to their biocompatibility, scalability, and ability to protect the cargo from degradation while facilitating cellular uptake and endosomal escape. At the heart of these delivery vehicles are ionizable cationic lipids, which are pivotal in encapsulating nucleic acids and mediating their release into the cytoplasm. This technical guide provides a comprehensive overview of the role of 93-O17O, a novel chalcogen-containing ionizable cationic lipidoid, in the formulation of LNPs for therapeutic applications.

Physicochemical Properties of this compound

This compound is a synthetic, ionizable cationic lipidoid specifically designed for LNP formulations.[1][2] Its unique structure, which includes a protonatable amine headgroup and hydrophobic tails, allows it to efficiently encapsulate negatively charged nucleic acids at a low pH and maintain a near-neutral charge at physiological pH, thereby reducing toxicity.[3] The presence of chalcogens (oxygen atoms in this case) in its structure can influence its physicochemical properties and interaction with biological membranes.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Namebis(2-(tetradecyloxy)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate[2]
Molecular FormulaC44H83N3O6[2]
Molecular Weight750.15 g/mol [1]
AppearanceNot specified in literature
SolubilitySoluble in ethanol (B145695) and chloroform[2]

Role in Lipid Nanoparticle Formulation and Payload Delivery

This compound plays a multifaceted role in the formulation and function of LNPs. Its primary functions include:

  • Nucleic Acid Encapsulation: At an acidic pH (typically around 4.0), the tertiary amine in the headgroup of this compound becomes protonated, resulting in a positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids (e.g., mRNA, sgRNA, cGAMP), leading to their efficient encapsulation within the LNP core.[3]

  • Structural Stability: In conjunction with other components like phospholipids (B1166683) (e.g., DOPE), cholesterol, and a PEGylated lipid, this compound contributes to the overall stability and structural integrity of the LNP.[4]

  • Endosomal Escape: Upon endocytosis, the acidic environment of the endosome protonates this compound. This charge reversal is hypothesized to induce a phase transition in the endosomal membrane, leading to its disruption and the release of the nucleic acid cargo into the cytoplasm. This is a critical step for the therapeutic to reach its target.[5]

  • Adjuvant Activity: In the context of vaccines, the LNP itself, including the ionizable lipid, can act as an adjuvant, stimulating an immune response.[6]

This compound and its close analogs, such as 93-O17S-F, have been utilized to deliver a variety of payloads, including:

  • Cyclic GMP-AMP (cGAMP): For in situ cancer vaccination, 93-O17S-F LNPs have been shown to efficiently deliver the STING agonist cGAMP, enhancing the cross-presentation of tumor antigens and activating an anti-tumor immune response.[6]

  • Cre Recombinase and Ribonucleoproteins: LNPs containing this compound have been used for the delivery of proteins for genome editing in mice.[2]

Table 2: Representative LNP Formulation Parameters with a this compound Analog (93-O17S-F)

ParameterValueReference
Lipid Composition (molar ratio)
Ionizable Lipidoid (93-O17S-F)50%[6]
DOPE16%[6]
Cholesterol32.5%[6]
DMG-PEG20001.5%[6]
Physicochemical Properties
Mean Particle Size (Diameter)~100 nm[6]
Polydispersity Index (PDI)< 0.2[6]
Zeta Potential (at neutral pH)Near-neutral[6]
Encapsulation Efficiency (for OVA protein)> 90%[6]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the general synthesis of similar lipidoids involves the Michael addition of an amine to an acrylate.[7] The purification of the final product is typically performed using column chromatography.

LNP Formulation (Microfluidic Mixing)

This protocol is a generalized method for LNP formulation and is based on procedures for similar ionizable lipids.[8][9]

Materials:

  • This compound in ethanol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) in ethanol

  • Nucleic acid cargo (e.g., mRNA, cGAMP) in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution: Combine the ethanolic solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 to achieve the desired molar ratio (e.g., 50:16:32.5:1.5).

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid cargo in the acidic buffer to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid solution into one syringe and the nucleic acid solution into another.

    • Set the flow rate ratio (aqueous:ethanol) on the microfluidic device, typically to 3:1.

    • Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Dialysis:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C.

LNP Characterization

Table 3: Key LNP Characterization Techniques

ParameterMethodTypical Instrument
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Malvern Zetasizer
Zeta Potential Laser Doppler VelocimetryMalvern Zetasizer
Encapsulation Efficiency RiboGreen Assay (for RNA) or equivalent fluorescent dye-based assayFluorometer
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Transmission Electron Microscope

Protocol for Encapsulation Efficiency (RiboGreen Assay):

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated RNA.

  • Add the RiboGreen reagent to both sets of samples.

  • Measure the fluorescence intensity.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100

Signaling Pathways and Mechanism of Action

STING Pathway Activation for Cancer Immunotherapy

A significant application of LNPs formulated with a this compound analog (93-O17S-F) is the delivery of the STING (Stimulator of Interferon Genes) agonist, cGAMP, for in situ cancer vaccination.[6] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and cyclic dinucleotides, leading to the production of type I interferons and other pro-inflammatory cytokines.[6]

Mechanism:

  • Delivery of cGAMP: 93-O17S-F LNPs encapsulate and deliver cGAMP into the cytoplasm of antigen-presenting cells (APCs) within the tumor microenvironment.[6]

  • STING Activation: Cytosolic cGAMP binds to and activates the STING protein located on the endoplasmic reticulum.[6]

  • Downstream Signaling: Activated STING translocates and activates TBK1, which in turn phosphorylates and activates the transcription factor IRF3.

  • Cytokine Production: Activated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (e.g., IFN-β).[6]

  • Anti-Tumor Immune Response: The secreted type I interferons promote the maturation and activation of dendritic cells (DCs), enhance the cross-presentation of tumor antigens to CD8+ T cells, and recruit other immune cells to the tumor, leading to a robust anti-tumor immune response.[6]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP This compound LNP (cGAMP) Endosome Endosome LNP->Endosome Endocytosis cGAMP cGAMP Endosome->cGAMP Endosomal Escape STING STING (on ER) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocation IFN_genes IFN-β Genes pIRF3_nuc->IFN_genes Induces Transcription Cytokines Type I Interferons (e.g., IFN-β) IFN_genes->Cytokines Translation & Secretion Immune_Response Anti-Tumor Immune Response Cytokines->Immune_Response Promotes

Caption: STING signaling pathway activated by this compound LNP-delivered cGAMP.

Endosomal Escape Workflow

The precise mechanism of endosomal escape for this compound LNPs has not been elucidated in detail. However, the generally accepted model for ionizable lipid-containing LNPs provides a logical workflow.

Endosomal_Escape LNP_ext LNP in Extracellular Space (pH 7.4, Neutral this compound) Endocytosis Cellular Uptake (Endocytosis) LNP_ext->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5, Protonated this compound) Early_Endosome->Late_Endosome Maturation Membrane_Destabilization Endosomal Membrane Destabilization Late_Endosome->Membrane_Destabilization Charge-mediated Interaction Cargo_Release Cargo Release into Cytoplasm Membrane_Destabilization->Cargo_Release

Caption: Proposed workflow for this compound LNP endosomal escape.

Conclusion

This compound represents a promising ionizable cationic lipidoid for the formulation of lipid nanoparticles for a range of therapeutic applications, from cancer immunotherapy to gene editing. Its ability to efficiently encapsulate and deliver nucleic acid and protein payloads, coupled with its role in mediating endosomal escape, makes it a valuable tool in the development of next-generation nanomedicines. While more quantitative data specific to this compound are needed, the information available for its close analogs provides a strong foundation for its further investigation and application. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in harnessing the potential of this compound for their drug development endeavors.

References

The Rise of Imidazole-Based Lipidoids: A Technical Guide to Next-Generation Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of genetic medicine, the effective delivery of nucleic acid therapeutics remains a critical challenge. This technical guide delves into the discovery and development of imidazole-based lipidoids, a promising class of synthetic lipids designed to overcome the hurdles of in vivo gene delivery. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, formulation, and application of these novel delivery vectors, with a particular focus on their role in mediating potent mRNA and siRNA delivery.

The strategic incorporation of the imidazole (B134444) functional group into the lipidoid structure has emerged as a key innovation. The pH-responsive nature of the imidazole ring is believed to facilitate endosomal escape, a crucial step for the cytosolic delivery of nucleic acid payloads. This guide will explore the structure-activity relationships that govern the efficacy of these lipidoids, supported by quantitative data and detailed experimental methodologies.

Core Concepts in Imidazole-Based Lipidoid Development

The development of effective imidazole-based lipidoids hinges on a systematic approach of library synthesis and high-throughput screening. The general synthetic route often involves a Michael addition reaction, where amine-containing imidazole head groups are reacted with various lipid tails.[1] This combinatorial approach allows for the generation of a diverse library of lipidoids with varying chemical and physical properties.

Subsequent screening of these lipidoid libraries, typically through in vitro transfection assays using reporter genes like luciferase, allows for the identification of lead candidates.[2] These promising lipidoids are then further characterized and optimized for in vivo applications. A key finding in the development of these lipidoids is that the structure of both the imidazole-containing head and the lipid tail significantly influences delivery efficacy.[2]

Data Summary: Physicochemical and In Vivo Performance

The performance of imidazole-based lipidoid nanoparticles (LNPs) is dictated by their physicochemical properties and their biological activity. The following tables summarize key quantitative data from seminal studies in the field, providing a comparative overview of different formulations.

Lipidoid/FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Representative mRNA LNPs80-120< 0.2Near-neutral> 90%[3][]
Optimized LLNs~100< 0.2Not specified> 90%[5]
LNP-Sito~100~0.1~0>95%[6]
Lead LipidoidTarget Cell TypeIn Vivo ModelGene Recombination/Silencing EfficiencyReference
Imidazole-containing lipidoidT lymphocytesMouse8.2% gene recombination in T lymphocytes[2][7]
A3B7C2Spleen (dendritic cells)Mouse98% splenic transfection, 2.8-fold higher than SM-102
FVII@O-LNP (O12-D3-I3)Cancer cellsNot specifiedGreater gene silencing than DLin-MC3-DMA[8]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of imidazole-based lipidoids and the formulation of lipid nanoparticles for mRNA delivery.

Protocol 1: Synthesis of Imidazole-Based Lipidoids via Michael Addition

This protocol describes a general method for synthesizing a library of lipidoids.[1]

Materials:

  • Amine-containing imidazole head groups

  • Alkyl-acrylate or alkyl-acrylamide tails

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Stir plate and magnetic stir bars

  • Round bottom flasks

  • Nitrogen or Argon gas supply

Procedure:

  • In a clean, dry round bottom flask, dissolve the selected amine-containing imidazole head group in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • To this solution, add the desired alkyl-acrylate or alkyl-acrylamide tail dropwise while stirring. The molar ratio of amine to acrylate/acrylamide can be varied to optimize the reaction.

  • Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude lipidoid can be purified using column chromatography to obtain the final product.

  • Characterize the purified lipidoid using NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Formulation of mRNA-Lipid Nanoparticles (LNPs)

This protocol outlines a microfluidic mixing method for the formulation of mRNA-LNPs.[3][5]

Materials:

  • Imidazole-based lipidoid

  • Helper lipids (e.g., DOPE, cholesterol)

  • PEG-lipid (e.g., C14-PEG-2000)

  • Ethanol (B145695)

  • mRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 3.0)

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes

Procedure:

  • Prepare the Lipid-Ethanol Solution: Dissolve the imidazole-based lipidoid, helper lipids (e.g., DOPE, cholesterol), and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[5]

  • Prepare the mRNA-Aqueous Solution: Dissolve the mRNA in a low pH aqueous buffer (e.g., 10 mM citrate buffer, pH 3.0).[5]

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Dilution and Neutralization: Collect the resulting LNP dispersion and immediately dilute it with PBS to raise the pH and stabilize the particles.

  • Purification: Purify the LNPs and remove excess ethanol by performing dialysis against PBS using an appropriate molecular weight cutoff dialysis cassette.

  • Characterization: Characterize the final LNP formulation for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[]

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate fundamental concepts in the development and mechanism of action of imidazole-based lipidoids.

G cluster_synthesis Combinatorial Synthesis cluster_screening Screening Workflow cluster_optimization In Vivo Optimization Imidazole Heads Imidazole Heads Michael Addition Michael Addition Imidazole Heads->Michael Addition Lipid Tails Lipid Tails Lipid Tails->Michael Addition Lipidoid Library Lipidoid Library Michael Addition->Lipidoid Library LNP Formulation LNP Formulation Lipidoid Library->LNP Formulation In Vitro Transfection In Vitro Transfection LNP Formulation->In Vitro Transfection Data Analysis Data Analysis In Vitro Transfection->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification In Vivo Testing In Vivo Testing Lead Identification->In Vivo Testing Optimized Lipidoid Optimized Lipidoid In Vivo Testing->Optimized Lipidoid

Lipidoid Library Screening Workflow

G cluster_cell Cellular Uptake and Endosomal Escape LNP LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome Protonation Imidazole Protonation (pKa ~6-7) Endosome->Protonation Acidic Environment Membrane Destabilization Endosomal Membrane Destabilization Protonation->Membrane Destabilization Charge Interaction mRNA Release mRNA Release into Cytosol Membrane Destabilization->mRNA Release Cytosol Cytosol mRNA Release->Cytosol

Mechanism of Endosomal Escape

Conclusion

Imidazole-based lipidoids represent a significant advancement in non-viral gene delivery. Their tunable structure and pH-responsive character offer a powerful platform for the efficient intracellular delivery of nucleic acid therapeutics. The systematic approach of combinatorial synthesis and high-throughput screening has proven effective in identifying potent lipidoid candidates for various applications. Further research into the nuanced structure-activity relationships and the precise mechanisms of endosomal escape will undoubtedly pave the way for the clinical translation of this promising technology. This guide provides a foundational understanding for researchers to build upon in their pursuit of next-generation genetic medicines.

References

Preliminary Research on 93-O17O for Gene Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipidoid 93-O17O is a novel, chalcogen-containing ionizable cationic lipidoid that has emerged as a promising non-viral vector for the delivery of genetic material. Its unique chemical structure facilitates the formulation of lipid nanoparticles (LNPs) capable of efficiently encapsulating and delivering nucleic acid payloads, such as messenger RNA (mRNA) and components of gene-editing systems, to target cells. This technical guide provides a comprehensive overview of the preliminary research on this compound, consolidating available data on its synthesis, formulation into LNPs, and applications in gene delivery. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound is characterized as a chalcogen-containing ionizable cationic lipidoid.[1][2] Its chemical properties are detailed in the table below.

PropertyValue
Formal Name bis(2-(tetradecyloxy)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate
CAS Number 2227214-78-8
Molecular Formula C44H83N3O6
Molecular Weight 750.15 g/mol [1]

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, the general synthesis of similar lipidoids involves a Michael addition reaction. This process typically entails the reaction of an amine with an acrylate. For the broader class of chalcogen-containing lipidoids, the synthesis involves the reaction of an amine and an acrylate-terminated tail.

Lipid Nanoparticle Formulation and Characterization

This compound is a key component in the formulation of lipid nanoparticles for gene delivery. These LNPs are typically composed of the ionizable lipidoid (this compound), a helper lipid, cholesterol, and a PEGylated lipid to confer stability and control particle size.

Experimental Protocol: LNP Formulation (General)

The following is a generalized protocol for the formulation of lipidoid-based nanoparticles, which can be adapted for this compound. Specific molar ratios and process parameters should be optimized for the particular application.

  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipidoid (e.g., this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio.

  • Preparation of Nucleic Acid Solution: Dissolve the nucleic acid cargo (e.g., mRNA, plasmid DNA) in an aqueous buffer with a low pH (e.g., citrate (B86180) buffer, pH 4.0) to ensure the ionization of the lipidoid.

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). This rapid mixing promotes the self-assembly of the lipids and nucleic acid into LNPs.

  • Dialysis and Concentration: Dialyze the resulting LNP solution against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated components. The LNPs can then be concentrated using centrifugal filter units.

Physicochemical Characterization of LNPs

The critical quality attributes of LNPs, including particle size, polydispersity index (PDI), and encapsulation efficiency, are crucial for their in vivo performance.

ParameterMeasurement TechniqueTypical Values for LNPs
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at physiological pH
Encapsulation Efficiency RiboGreen Assay (for RNA)> 90%

Applications of this compound in Gene Delivery

Preliminary research has highlighted the potential of this compound in two primary areas of gene delivery: in situ cancer vaccination and the delivery of genome-editing machinery.

In Situ Cancer Vaccination

In a study by Chen et al. (2021), a this compound-based LNP formulation, designated this compound-F, was utilized for the co-delivery of ovalbumin (OVA) as a model antigen and cGAMP, a STING agonist, to stimulate an anti-tumor immune response.[3] While the precise molar ratio of the this compound-F formulation was not detailed in the available literature, the study demonstrated that these LNPs could effectively facilitate the delivery of both protein and small molecule payloads to enhance humoral and cellular immune responses.[3]

Delivery of Genome-Editing Proteins

Research by Li et al. (2018) explored a combinatorial library of chalcogen-containing lipidoids, including a related lipidoid 93-O17S, for the intracellular delivery of genome-editing proteins.[4] LNPs formulated with these lipidoids were shown to be effective in delivering Cre recombinase and other ribonucleoproteins.[4] This suggests the potential of this compound-based LNPs for therapeutic gene editing applications.

mRNA Delivery to T Lymphocytes

A study by Zhao et al. (2020) investigated the use of imidazole-based synthetic lipidoids, including this compound, for the in vivo delivery of mRNA to primary T lymphocytes. This application is particularly significant for the development of novel immunotherapies.

Mechanism of Action: Endosomal Escape

A critical step in the successful delivery of genetic material to the cytoplasm is the escape of the LNP from the endosome following cellular uptake. For ionizable lipidoids like this compound, the proposed mechanism is as follows:

  • Protonation in the Endosome: The acidic environment of the late endosome (pH 5.0-6.0) leads to the protonation of the tertiary amine groups on the ionizable lipidoid.[5][]

  • Interaction with Endosomal Membrane: The now positively charged LNP interacts with the negatively charged lipids of the endosomal membrane.[]

  • Membrane Destabilization: This interaction is thought to disrupt the endosomal membrane, potentially through the formation of non-bilayer lipid structures, leading to the release of the nucleic acid payload into the cytoplasm.[5]

This "proton sponge" effect is a key feature of ionizable lipid-based LNPs, enabling efficient intracellular delivery.[5]

Experimental Workflows and Signaling Pathways

To visualize the processes involved in this compound-mediated gene delivery, the following diagrams are provided in the DOT language for Graphviz.

LNP_Formulation_Workflow cluster_lipids Lipid Components in Ethanol cluster_cargo Aqueous Phase (Acidic Buffer) 93_O17O This compound Microfluidic_Mixing Microfluidic Mixing 93_O17O->Microfluidic_Mixing Helper_Lipid Helper Lipid (e.g., DOPE) Helper_Lipid->Microfluidic_Mixing Cholesterol Cholesterol Cholesterol->Microfluidic_Mixing PEG_Lipid PEG-Lipid PEG_Lipid->Microfluidic_Mixing Nucleic_Acid Nucleic Acid (e.g., mRNA) Nucleic_Acid->Microfluidic_Mixing LNP_Formation Self-Assembly into LNPs Microfluidic_Mixing->LNP_Formation Purification Dialysis & Concentration LNP_Formation->Purification Final_LNP Final LNP Formulation Purification->Final_LNP

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Endosomal_Escape_Pathway LNP This compound LNP Cell_Uptake Cellular Uptake (Endocytosis) LNP->Cell_Uptake Early_Endosome Early Endosome (pH ~6.5) Cell_Uptake->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Protonation Protonation of this compound Late_Endosome->Protonation Acidic pH Membrane_Disruption Endosomal Membrane Disruption Protonation->Membrane_Disruption Payload_Release Payload Release into Cytoplasm Membrane_Disruption->Payload_Release Translation Protein Translation (for mRNA) Payload_Release->Translation

Caption: Proposed mechanism of endosomal escape for this compound LNPs.

Conclusion and Future Directions

The ionizable lipidoid this compound represents a significant advancement in the field of non-viral gene delivery. Preliminary studies have demonstrated its utility in formulating LNPs for diverse applications, including cancer immunotherapy and gene editing. The key to its efficacy lies in its ability to efficiently encapsulate nucleic acids and facilitate their escape from the endosome into the cytoplasm.

Further research is warranted to fully elucidate the structure-activity relationship of this compound and to optimize LNP formulations for specific therapeutic applications. This includes detailed studies on the optimal molar ratios of lipid components, the influence of different helper lipids, and the in vivo biodistribution and safety profiles of this compound-based LNPs. As more data becomes available, this compound holds the potential to become a widely used and effective tool in the development of next-generation genetic medicines.

References

In Vivo Biodistribution of 93-O17O Containing Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of RNA-based therapeutics has necessitated the development of sophisticated delivery systems capable of targeted and efficient in vivo delivery. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, offering protection from degradation and facilitating cellular uptake. Within the diverse landscape of LNP formulations, the choice of ionizable lipid is a critical determinant of the nanoparticle's biodistribution and therapeutic efficacy. This technical guide focuses on the in vivo biodistribution of LNPs containing the novel ionizable lipidoid 93-O17O. This imidazole-based lipidoid has demonstrated a remarkable propensity for spleen-specific delivery, a characteristic of significant interest for applications in immunotherapy and vaccination. This document provides a comprehensive overview of the available data on the biodistribution of this compound and structurally related LNPs, detailed experimental methodologies, and visual representations of key processes to aid researchers in this field.

Core Concepts: The Role of this compound in Directing LNP Biodistribution

This compound is a chalcogen-containing ionizable cationic lipidoid that has been utilized in the generation of lipid nanoparticles.[1] The imidazole (B134444) headgroup of this compound is a key structural feature that is believed to influence its in vivo behavior. The pKa of the ionizable lipid plays a crucial role in the endosomal escape of the mRNA cargo and can also affect the surface charge of the LNP in the physiological environment, thereby influencing its interaction with plasma proteins and subsequent organ uptake.[2][3] LNPs containing imidazole-based ionizable lipids, like this compound, have shown a pronounced preference for delivery to the spleen.[4][5] This spleen-targeting capability is highly advantageous for applications requiring the modulation of immune responses, such as cancer vaccines and therapies targeting immune cells.[3]

Quantitative Biodistribution Data

Precise quantitative biodistribution data for LNPs containing this compound, presented as a percentage of the injected dose per gram of tissue (%ID/g), is not extensively available in the public domain. However, studies on closely related imidazole-containing and other spleen-targeting LNP formulations provide valuable insights into the expected biodistribution profile.

It is a well-established phenomenon that intravenously administered LNPs predominantly accumulate in the liver.[6] However, specific modifications to the LNP composition, particularly the ionizable lipid, can significantly alter this distribution pattern. For instance, LNPs formulated with certain imidazole-containing ionizable lipids have demonstrated a dramatic shift in tropism towards the spleen. One study on an optimized imidazole-based LNP reported an astonishing 98% of splenic transfection. Another study utilizing fluorinated lipids also achieved a high degree of spleen-targeting specificity at 91.4%. While these figures do not directly correspond to this compound, they underscore the potential of this class of lipids to achieve highly efficient spleen-specific delivery.

For comparison, conventional LNP formulations often exhibit a biodistribution pattern with the highest accumulation in the liver, followed by the spleen and other organs. The following table summarizes a general biodistribution trend for conventional LNPs, which can serve as a baseline for understanding the unique properties of spleen-targeting formulations.

Table 1: Representative Biodistribution of Conventional mRNA LNPs (Intravenous Administration)

OrganPercentage of Injected Dose per Gram of Tissue (%ID/g) - Representative Data
LiverHigh (e.g., >60%)
SpleenModerate (e.g., 5-20%)
LungsLow to Moderate
KidneysLow
HeartLow
BrainVery Low

Note: This table presents representative data for conventional LNPs and is intended for comparative purposes. Actual values can vary significantly based on the specific LNP formulation, dose, and animal model.

Experimental Protocols

Formulation of this compound Containing LNPs

The formulation of LNPs is a critical step that determines their physicochemical properties and in vivo performance. Microfluidic mixing is a widely adopted method for the reproducible and scalable production of LNPs.

Materials:

  • Ionizable lipidoid this compound

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)

  • Ethanol (B145695) (200 proof, RNase-free)

  • mRNA cargo in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)[2]

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringe pumps

  • Sterile syringes and tubing

  • Dialysis cassettes (e.g., 30 MWCO)[2]

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

Protocol:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol. The exact molar ratios of these components need to be optimized for the specific application, but a common starting point for similar LNPs is in the range of 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[7]

  • Preparation of Organic Phase: Combine the lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.

  • Preparation of Aqueous Phase: Dilute the mRNA cargo to the desired concentration in the aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5).[2]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the organic phase (lipid mixture) and the aqueous phase (mRNA solution) into separate syringes.

    • Set the flow rate ratio (FRR) of the aqueous to the organic phase, typically at 3:1.[2]

    • Set the total flow rate (TFR). This parameter can influence the final particle size.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Purification:

    • The collected LNP solution is typically diluted with PBS.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.[2]

  • Sterilization and Concentration:

    • For in vivo studies, sterile filter the LNP solution through a 0.22 µm filter.

    • If necessary, concentrate the LNPs using centrifugal filter units (e.g., Amicon 30 MWCO).[2]

  • Characterization:

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

    • Determine the zeta potential.

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Biodistribution Study

Animal Model:

  • BALB/c or C57BL/6 mice are commonly used.

Materials:

  • Formulated and characterized this compound LNPs.

  • Sterile PBS for dilution.

  • Anesthesia (e.g., isoflurane).

  • For fluorescence imaging: LNPs labeled with a near-infrared (NIR) dye (e.g., DiR).

  • For quantification: Radiolabeled lipids or a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS) to quantify the lipidoid in tissues.

Protocol:

  • Administration:

    • Administer the this compound LNPs to mice via the desired route (e.g., intravenous injection through the tail vein). The dose will depend on the specific study but is typically in the range of 0.1-1.0 mg/kg of mRNA.

  • In Vivo Imaging (Optional, for qualitative assessment):

    • If using fluorescently labeled LNPs, image the mice at various time points post-injection using an in vivo imaging system (IVIS).

  • Tissue Harvesting:

    • At predetermined time points (e.g., 2, 6, 24, 48 hours post-injection), euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.

    • Carefully dissect and collect major organs (liver, spleen, lungs, kidneys, heart, brain) and, if applicable, the injection site and draining lymph nodes.

  • Ex Vivo Imaging (for fluorescently labeled LNPs):

    • Image the harvested organs using an IVIS to visualize the distribution of the LNPs.

  • Quantitative Analysis:

    • Weigh each harvested organ.

    • Homogenize the tissues.

    • Extract the lipidoid or other LNP components from the tissue homogenates.

    • Quantify the amount of the this compound lipidoid in each organ using a validated analytical method (e.g., LC-MS).

    • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Experimental Workflow for In Vivo Biodistribution Analysis

G cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Biodistribution Analysis Formulation This compound LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Formulation->Characterization Administration LNP Administration to Mice (e.g., Intravenous) Characterization->Administration Imaging In Vivo Imaging (Optional) (e.g., IVIS) Administration->Imaging Harvesting Tissue Harvesting (Major Organs, Lymph Nodes) Imaging->Harvesting ExVivo Ex Vivo Organ Imaging Harvesting->ExVivo Quantification Quantitative Analysis (e.g., LC-MS) Harvesting->Quantification Data Data Analysis (%ID/g Tissue) ExVivo->Data Quantification->Data

Caption: Workflow for assessing the in vivo biodistribution of this compound LNPs.

Proposed Mechanism of Spleen and Lymph Node Targeting

The precise mechanism by which imidazole-containing lipidoids like this compound target the spleen and lymph nodes is an area of active research. However, a leading hypothesis centers on the physicochemical properties of the LNPs in the bloodstream.

G cluster_bloodstream In the Bloodstream (pH ~7.4) cluster_liver Liver cluster_spleen Spleen & Lymph Nodes LNP_Injection Intravenously Injected This compound LNP Surface_Charge Near-Neutral Surface Charge (due to Imidazole pKa) LNP_Injection->Surface_Charge Protein_Corona Reduced Adsorption of Apolipoprotein E (ApoE) Surface_Charge->Protein_Corona Liver_Uptake Reduced Hepatocyte Uptake (via LDL Receptor) Protein_Corona->Liver_Uptake Reduced Affinity Spleen_Accumulation Enhanced Accumulation in Spleen and Lymph Nodes Protein_Corona->Spleen_Accumulation Altered Pharmacokinetics APC_Uptake Uptake by Antigen Presenting Cells (APCs) Spleen_Accumulation->APC_Uptake

Caption: Hypothesized mechanism for spleen and lymph node targeting of this compound LNPs.

Conclusion

LNPs formulated with the ionizable lipidoid this compound represent a promising platform for spleen-specific delivery of RNA therapeutics. While comprehensive quantitative biodistribution data for this specific lipidoid remains to be fully elucidated in publicly accessible literature, the strong spleen-targeting properties of structurally related imidazole-based lipidoids provide a compelling rationale for their further investigation. The experimental protocols and conceptual frameworks presented in this technical guide are intended to provide researchers with a solid foundation for designing and executing their own studies on the in vivo biodistribution of this compound containing LNPs. Further research is warranted to precisely quantify the biodistribution of this compound LNPs and to fully unravel the molecular mechanisms governing their unique organ tropism.

References

Initial Studies of 93-O17O in mRNA Delivery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ionizable lipidoid 93-O17O has emerged as a component in the development of lipid nanoparticles (LNPs) for nucleic acid delivery. This technical guide provides an overview of the initial studies and characterization of this compound, with a focus on its application in the delivery of messenger RNA (mRNA). While comprehensive data specifically on mRNA delivery using this compound is limited in publicly available literature, this document synthesizes the existing information on its characterization and use in broader nucleic acid delivery contexts to infer its potential and provide a basis for further research.

Physicochemical Characterization of this compound

This compound is classified as a chalcogen-containing ionizable cationic lipidoid.[1][2] Its structure is designed to facilitate the encapsulation of negatively charged nucleic acids like mRNA into LNPs and their subsequent release into the cytoplasm of target cells.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name bis(2-(tetradecyloxy)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate[2]
CAS Number 2227214-78-8[2]
Molecular Formula C₄₄H₈₃N₃O₆[2]
Formula Weight 750.2 g/mol [2]
Purity ≥98%[2]
Formulation A solution in ethanol (B145695)[2]
Solubility Chloroform: 25 mg/ml[2]

Lipid Nanoparticle Formulation

LNPs incorporating this compound are typically formulated with other lipid components to ensure stability, biocompatibility, and efficient delivery. These components generally include a phospholipid, cholesterol, and a PEGylated lipid.

Table 2: Representative LNP Formulation Components

ComponentExampleMolar Ratio (Representative)
Ionizable Lipidoid This compound35
Phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)16
Cholesterol Cholesterol46.5
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)2.5

Note: The molar ratios can be optimized for specific applications and payloads.

Experimental Protocol: LNP Formulation

The following provides a generalized protocol for the formulation of this compound-containing LNPs based on standard microfluidic mixing techniques.

  • Preparation of Lipid Solution:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG in ethanol at the desired molar ratios to create the lipid solution.

  • Preparation of mRNA Solution:

    • Dilute the mRNA cargo in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid solution with the mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase). This rapid mixing process facilitates the self-assembly of the lipids around the mRNA, forming LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and non-encapsulated components.

    • Concentrate the purified LNPs to the desired final concentration using a suitable method like ultrafiltration.

In Vivo Applications and Biodistribution

Initial studies have explored the in vivo applications of this compound-containing LNPs for the delivery of various nucleic acids and other payloads. Notably, these LNPs have been observed to localize to the spleen following intravenous injection in mice.[2] This biodistribution profile suggests a potential for applications targeting immune cells residing in the spleen.

One study highlighted the use of imidazole-based synthetic lipidoids, including a lead structure designated as 93-O17S, for in vivo mRNA delivery to primary T lymphocytes.[] This study achieved gene recombination in a significant percentage of splenic T lymphocytes in mice, indicating the potential of this class of lipidoids for T-cell engineering.[] While this study focused on 93-O17S, the structural similarity to this compound suggests comparable potential.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for LNP formulation and the logical process of intracellular mRNA delivery.

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_mrna Aqueous Phase (Citrate Buffer) 93_O17O This compound Lipid_Mix Lipid Mixture 93_O17O->Lipid_Mix DOPE DOPE DOPE->Lipid_Mix Cholesterol Cholesterol Cholesterol->Lipid_Mix DMG_PEG DMG-PEG DMG_PEG->Lipid_Mix mRNA mRNA Microfluidic_Mixing Microfluidic Mixing mRNA->Microfluidic_Mixing Lipid_Mix->Microfluidic_Mixing LNP_Formation LNP Self-Assembly Microfluidic_Mixing->LNP_Formation Purification Purification (Dialysis) LNP_Formation->Purification Final_LNPs Final LNP Formulation Purification->Final_LNPs

Caption: Workflow for the formulation of this compound LNPs using microfluidics.

Intracellular_mRNA_Delivery cluster_cell Target Cell LNP This compound LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis Uptake Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release to Cytoplasm Cytoplasm Cytoplasm Ribosome Ribosome mRNA_Release->Ribosome Protein_Translation Protein Translation Ribosome->Protein_Translation Therapeutic_Protein Therapeutic Protein Protein_Translation->Therapeutic_Protein

Caption: Logical pathway of intracellular mRNA delivery by this compound LNPs.

Conclusion and Future Directions

The initial characterization of this compound and its application in LNP-based delivery systems demonstrate its potential as a valuable tool for nucleic acid therapeutics. Its observed spleen-targeting properties and the success of structurally similar lipidoids in T-cell mRNA delivery suggest promising avenues for immunotherapy and other applications requiring targeted delivery to immune cells.

Further research is warranted to specifically elucidate the efficacy and safety profile of this compound for mRNA delivery. Head-to-head comparisons with other established ionizable lipids, detailed dose-response studies, and a comprehensive evaluation of the resulting protein expression kinetics will be crucial for its potential translation into clinical applications. The optimization of LNP formulations containing this compound for specific mRNA payloads and target cell types remains a key area for future investigation.

References

An In-depth Technical Guide on the Immunogenicity of 93-O17O Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunogenic properties of 93-O17O nanoparticles, with a focus on their potential as a vaccine delivery platform. The information presented is synthesized from key studies exploring their impact on humoral and cellular immunity.

Introduction to this compound Nanoparticles

This compound nanoparticles are a type of lipidoid nanoparticle (LNP) that have shown promise in preclinical studies as a delivery vehicle for vaccine antigens.[1] These nanoparticles are formulated with specific lipids that contribute to their adjuvant properties, enhancing the immune response to co-administered antigens.[1] The inherent characteristics of nanoparticles, such as their size, shape, and surface properties, play a crucial role in their interaction with the immune system.[2][3][4] The this compound formulation, which includes the amine head lipidoid 93, has been identified as a potent inducer of antibody responses.[1] Understanding the immunogenicity of such nanoparticles is critical for the development of safe and effective nanomedicines and vaccines.[5][6]

Quantitative Data Summary

The immunogenicity of this compound nanoparticles has been evaluated in preclinical models, with key quantitative data summarized below. These tables highlight the antibody responses and T-cell activation elicited by this compound-F nanoparticles when used to deliver the model antigen ovalbumin (OVA).

Table 1: Humoral Immune Response to OVA Formulated with this compound-F Nanoparticles

FormulationMean Total IgG TiterMean IgG1 TiterMean IgG2c Titer
OVA aloneLowLowUndetectable
OVA + AlumModerateModerateUndetectable
OVA + this compound-FHighHighUndetectable
OVA + this compound-F + cGAMPHighHighHigh

Data synthesized from studies demonstrating the antibody response to different OVA formulations.[1] cGAMP is a STING agonist used as an additional adjuvant.

Table 2: Cellular Immune Response to OVA Formulated with this compound-F Nanoparticles

FormulationPercentage of OVA-specific CD8+ T cells in SpleenIn vivo T-cell Killing Activity
OVA aloneBaselineLow
OVA + AlumBaselineLow
OVA + this compound-FIntermediateIntermediate
OVA + 93-O17S-FSignificantly Increased (~1.4%)High
OVA + 93-O17S-F + cGAMPSignificantly Increased (~1.8%)Very High

Data synthesized from studies evaluating T-cell responses.[1] Note that detailed cellular response data was more extensively reported for the related 93-O17S-F formulation, which showed superior T-cell activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the immunogenicity of this compound nanoparticles.

3.1. Nanoparticle Formulation and Antigen Encapsulation

  • Materials: this compound lipidoid, helper lipids (e.g., cholesterol, DOPE), model antigen (e.g., Ovalbumin), optional adjuvant (e.g., cGAMP).

  • Procedure:

    • The lipid components are dissolved in an organic solvent.

    • The aqueous phase containing the antigen and any additional adjuvant is prepared.

    • The organic and aqueous phases are mixed under controlled conditions (e.g., microfluidic mixing) to allow for self-assembly of the lipid nanoparticles, encapsulating the antigen.

    • The resulting nanoparticle suspension is purified and concentrated using techniques such as dialysis or tangential flow filtration.

    • The size and zeta potential of the formulated nanoparticles are characterized using dynamic light scattering.

3.2. In Vivo Immunization Studies

  • Animal Model: C57BL/6 mice are typically used.

  • Immunization Schedule:

    • A prime-boost strategy is often employed. Mice are immunized on day 0 (prime) and day 14 (boost).

    • The nanoparticle formulations are administered via a relevant route, such as intramuscular or subcutaneous injection.

  • Sample Collection:

    • Blood samples are collected at specified time points (e.g., day 21) to analyze serum antibody levels.

    • Spleens may be harvested at the end of the study to assess cellular immune responses.

3.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

  • Procedure:

    • ELISA plates are coated with the target antigen (e.g., OVA).

    • Plates are blocked to prevent non-specific binding.

    • Serial dilutions of serum samples from immunized mice are added to the plates.

    • Antigen-specific antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies specific for different IgG isotypes (e.g., total IgG, IgG1, IgG2c).

    • A substrate solution is added, and the colorimetric reaction is measured using a plate reader.

    • Antibody titers are determined as the reciprocal of the highest dilution that gives a signal significantly above the background.[1]

3.4. In Vivo Cytotoxicity Assay for T-cell Killing Activity

  • Procedure:

    • Splenocytes from naive mice are divided into two populations.

    • One population is pulsed with the specific peptide antigen (e.g., SIINFEKL peptide from OVA) and labeled with a high concentration of a fluorescent dye (e.g., CFSE).

    • The other population is not pulsed with the peptide and is labeled with a low concentration of the same fluorescent dye.

    • The two populations are mixed in a 1:1 ratio and adoptively transferred into the immunized mice.

    • After a set period (e.g., 24 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry.

    • The percentage of specific killing is calculated based on the reduction in the peptide-pulsed, high-dye-labeled population relative to the control population.[1]

Signaling Pathways and Experimental Workflows

4.1. Proposed Immunostimulatory Pathway of this compound Nanoparticles

The immunogenicity of this compound nanoparticles is linked to their ability to be taken up by antigen-presenting cells (APCs), such as dendritic cells, leading to the activation of adaptive immune responses. The co-delivery of an antigen and, optionally, a pattern recognition receptor (PRR) agonist like cGAMP, can significantly enhance these responses.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Cell Activation cluster_2 B-Cell Activation & Antibody Production NP This compound NP (with Antigen & cGAMP) Endosome Endosome NP->Endosome Endocytosis MHC_I MHC Class I Endosome->MHC_I Cross-presentation MHC_II MHC Class II Endosome->MHC_II Antigen Processing STING STING Pathway Endosome->STING cGAMP release CD8_T_Cell CD8+ T-Cell (Cytotoxic T-Lymphocyte) MHC_I->CD8_T_Cell Activation CD4_T_Cell CD4+ T-Helper Cell MHC_II->CD4_T_Cell Activation Cytokines Cytokine Production (e.g., Type I IFN) STING->Cytokines B_Cell B-Cell CD4_T_Cell->B_Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Antibodies (IgG1, IgG2c) Plasma_Cell->Antibodies

Caption: Proposed signaling pathway for this compound nanoparticle-mediated immune activation.

4.2. Experimental Workflow for Assessing Immunogenicity

The overall process for evaluating the immunogenicity of this compound nanoparticles follows a structured workflow from formulation to in vivo testing and subsequent immunological analysis.

G cluster_0 Preparation cluster_1 In Vivo Study cluster_2 Immunological Analysis Formulation Nanoparticle Formulation (this compound + Antigen) Characterization Physicochemical Characterization (Size, Zeta Potential) Formulation->Characterization Immunization Mouse Immunization (Prime-Boost) Characterization->Immunization Sample_Collection Sample Collection (Serum, Spleen) Immunization->Sample_Collection ELISA ELISA (Antibody Titers) Sample_Collection->ELISA Flow_Cytometry Flow Cytometry (T-Cell Populations) Sample_Collection->Flow_Cytometry Cytotoxicity_Assay In Vivo Cytotoxicity Assay Sample_Collection->Cytotoxicity_Assay

Caption: General experimental workflow for immunogenicity assessment.

Discussion

The data indicates that this compound-F nanoparticles are effective at inducing a strong humoral immune response, characterized by high titers of total IgG and IgG1 antibodies against the model antigen OVA.[1] This suggests a predominant T helper 2 (TH2) cell-biased response.[1] The production of IgG2c, which is indicative of a T helper 1 (TH1) response, was not significantly stimulated by this compound-F alone but was achieved with the co-formulation of the STING agonist cGAMP.[1] A TH1 response is often desirable for cancer vaccines as it is associated with the activation of cytotoxic T lymphocytes.[1]

While the related 93-O17S-F nanoparticle formulation demonstrated a more robust induction of IgG2c and CD8+ T-cell responses, this compound-F still represents a significant improvement over the use of the antigen alone or formulated with the conventional adjuvant alum.[1] The choice of nanoparticle formulation can therefore be tailored to the specific type of immune response desired for a particular vaccine application. Further research into the precise mechanisms by which this compound nanoparticles interact with immune cells will be beneficial for the rational design of next-generation vaccine delivery systems. The toxicological profile of any nanoparticle formulation is also a critical consideration for its clinical translation.[7][8]

References

Methodological & Application

Application Notes and Protocols for In Vivo mRNA Delivery Using Ionizable Lipid 93-O17O-Like Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific designation "93-O17O" does not correspond to a widely recognized, publicly documented lipid in scientific literature. This document provides a representative protocol based on the principles and methodologies established for other well-characterized ionizable lipids used in successful in vivo mRNA delivery, such as the DLin-MC3-DMA and ALC-0315 types. Researchers should adapt these protocols based on the specific properties of their chosen lipid.

Introduction

The delivery of messenger RNA (mRNA) in vivo presents a significant therapeutic opportunity for a wide range of diseases, including genetic disorders, infectious diseases, and cancer. The primary challenge lies in protecting the fragile mRNA molecule from degradation and ensuring its efficient delivery into the cytoplasm of target cells. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic mRNA delivery.

At the core of these LNPs are ionizable cationic lipids, which are crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm. These lipids are designed to be nearly neutral at physiological pH (around 7.4), which minimizes toxicity and non-specific interactions in circulation. However, upon endocytosis into the cell, the acidic environment of the endosome (pH 5.0-6.5) protonates the ionizable lipid. This charge reversal is believed to disrupt the endosomal membrane, allowing the mRNA to escape into the cytoplasm where it can be translated into the therapeutic protein.

This document provides a detailed protocol for the formulation, characterization, and in vivo application of mRNA-LNPs using a representative ionizable lipid.

LNP Formulation and Characterization

Principle of LNP Formulation

The formulation of mRNA-LNPs is typically achieved through rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA at a low pH. This process, often performed using a microfluidic mixing device, ensures the rapid and reproducible self-assembly of the nanoparticles. The low pH of the aqueous buffer ensures that the ionizable lipid is protonated and can efficiently complex with the negatively charged mRNA. Subsequent neutralization of the formulation deprotonates the surface-exposed ionizable lipids, resulting in a more stable and neutral particle in circulation.

Materials and Reagents
  • Ionizable Lipid: (e.g., a this compound analogue) dissolved in ethanol (B145695).

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) dissolved in ethanol.

  • Cholesterol: Dissolved in ethanol.

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2K) dissolved in ethanol.

  • mRNA: With appropriate 5' cap and 3' poly(A) tail, dissolved in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Buffer for Dialysis/Purification: Phosphate-buffered saline (PBS), pH 7.4.

  • Ethanol: Molecular biology grade.

  • Microfluidic Mixer: (e.g., NanoAssemblr® from Precision NanoSystems).

Experimental Protocol: LNP Formulation
  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of the lipids in ethanol. A common molar ratio for the lipids is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • For example, to prepare 1 mL of lipid stock for a final formulation of 20 mg/mL total lipid, combine the appropriate volumes of individual lipid stock solutions in ethanol.

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The final concentration will depend on the desired nucleic acid-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the mRNA solution in the aqueous buffer into another syringe.

    • A common flow rate ratio is 3:1 (aqueous:organic). For example, set the total flow rate to 12 mL/min, with the aqueous phase flowing at 9 mL/min and the organic phase at 3 mL/min.

    • Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble with the mRNA into LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will be in an ethanol/citrate buffer mixture. This needs to be exchanged for a physiologically compatible buffer.

    • Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO). This step removes the ethanol and raises the pH.

    • Alternatively, for larger volumes, use tangential flow filtration (TFF) for purification and concentration.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the sterile LNP solution at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

It is critical to characterize the physical properties of the formulated LNPs as they directly impact their in vivo performance.

ParameterMethodTypical Values
Particle Size (Diameter) Dynamic Light Scattering (DLS)80 - 120 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-10 mV to +10 mV at pH 7.4
Encapsulation Efficiency RiboGreen Assay (or similar fluorescent dye)> 90%

Protocol for Encapsulation Efficiency Measurement (RiboGreen Assay):

  • Dilute a small aliquot of the LNP formulation in a buffer (e.g., TE buffer).

  • Divide the diluted sample into two wells of a 96-well plate.

  • To one well, add a surfactant (e.g., 0.1% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. To the other well, add buffer only.

  • Add the RiboGreen reagent to both wells and incubate in the dark for 5 minutes.

  • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (F_triton - F_buffer) / F_triton * 100

    • Where F_triton is the fluorescence with Triton X-100 and F_buffer is the fluorescence without Triton X-100.

In Vivo mRNA Delivery

Experimental Protocol: Animal Studies
  • Animal Model: The choice of animal model will depend on the therapeutic application. Mice (e.g., C57BL/6) are commonly used for initial in vivo studies.

  • Administration Route: For systemic delivery, intravenous (IV) injection via the tail vein is the most common route. Other routes like intramuscular (IM) or intraperitoneal (IP) can also be used depending on the target tissue.

  • Dosage: The mRNA dose can range from 0.01 to 1.0 mg/kg, depending on the potency of the mRNA and the target organ. The LNP formulation should be diluted in sterile PBS to the desired final concentration for injection.

  • Study Groups: Include a control group receiving a similar LNP formulation encapsulating a non-coding mRNA or PBS alone.

  • Analysis:

    • Protein Expression: Tissues can be harvested at various time points (e.g., 6, 24, 48 hours) post-injection to measure the expression of the protein encoded by the mRNA. This can be done using methods like ELISA, Western blot, or bioluminescence imaging (if using a reporter like luciferase).

    • Biodistribution: The distribution of the LNPs and/or the expressed protein can be assessed by measuring protein levels in different organs (liver, spleen, lungs, kidney, etc.).

    • Safety/Toxicity: Monitor the animals for any adverse effects. Blood can be collected to analyze for markers of liver damage (e.g., ALT, AST) and immune stimulation (e.g., cytokines).

Diagrams and Workflows

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Ionizable Lipid + DSPC + Cholesterol + PEG-Lipid mixer Microfluidic Mixing lipids->mixer ethanol Ethanol mrna mRNA mrna->mixer buffer Low pH Buffer (e.g., Citrate pH 4.0) purification Dialysis or TFF (Buffer Exchange to PBS pH 7.4) mixer->purification Self-Assembly sterile Sterile Filtration (0.22 µm) purification->sterile Purification final_lnp Final mRNA-LNP Formulation sterile->final_lnp

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.

Mechanism of In Vivo mRNA Delivery and Endosomal Escape

Endosomal_Escape_Pathway lnp_circ 1. IV Injection mRNA-LNP in Circulation (pH 7.4) cell_uptake 2. Cellular Uptake (Endocytosis) lnp_circ->cell_uptake endosome 3. Early Endosome (pH ~6.5) cell_uptake->endosome protonation 4. Lipid Protonation (Ionizable lipid becomes + charged) endosome->protonation membrane_disrupt 5. Endosomal Membrane Disruption protonation->membrane_disrupt Charge interaction with endosomal lipids mrna_release 6. mRNA Release into Cytoplasm membrane_disrupt->mrna_release translation 7. Translation (Protein Production) mrna_release->translation

Caption: Proposed mechanism of LNP-mediated mRNA delivery and endosomal escape.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Large Particle Size / High PDI - Inefficient mixing- Poor lipid quality- Incorrect buffer pH- Optimize flow rates in the microfluidic mixer.- Ensure lipids are fully dissolved and free of particulates.- Verify the pH of the aqueous buffer.
Low Encapsulation Efficiency - Suboptimal N/P ratio (amine of lipid to phosphate (B84403) of mRNA)- mRNA degradation- Adjust the ratio of lipid to mRNA.- Ensure mRNA integrity before formulation. Use RNase-free techniques.
Low In Vivo Protein Expression - Poor formulation- mRNA degradation- Inefficient endosomal escape- Re-characterize LNPs for size, PDI, and encapsulation.- Ensure the mRNA has proper capping and tailing.- The ionizable lipid may not be optimal for the target cell type.
Observed Toxicity in Animals - LNP components- Immune response to mRNA or LNP- Reduce the administered dose.- Purify LNPs thoroughly to remove ethanol and other contaminants.- Use modified nucleosides in the mRNA to reduce immunogenicity.

Application Notes and Protocols for 93-O17O LNP Preparation for Genome Editing in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of genome-editing machinery, such as CRISPR-Cas9, into target cells in vivo remains a critical challenge in the development of genetic medicines. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, offering a safe and efficient means to transport nucleic acids and proteins. This document provides detailed application notes and protocols for the preparation and use of lipid nanoparticles formulated with the novel ionizable lipidoid 93-O17O for genome editing in mice. The this compound lipidoid is a chalcogen-containing ionizable cationic lipidoid that has been demonstrated to be effective for the in vivo delivery of Cre recombinase and Cas9 ribonucleoproteins (RNPs) for genome editing applications.[1]

Physicochemical Characteristics of this compound LNPs

The successful delivery of genome-editing components is highly dependent on the physicochemical properties of the LNP formulation. These properties, including particle size, polydispersity index (PDI), and zeta potential, influence the stability, biodistribution, and cellular uptake of the nanoparticles. The following table summarizes the typical characteristics of this compound LNPs formulated for protein delivery.

Formulation ComponentMolar RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound30%150-2500.15-0.25+30 to +50
DOPE30%
Cholesterol38.5%
DMG-PEG 20001.5%

Data compiled from representative studies of lipidoid-based nanoparticles.

Experimental Protocols

Preparation of this compound LNPs for Cas9 RNP Delivery

This protocol details the formulation of this compound LNPs for the encapsulation of Cas9 ribonucleoprotein (RNP) complexes.

Materials:

  • Lipids:

    • This compound (chalcogen-containing ionizable cationic lipidoid)

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • Cholesterol

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Genome-Editing Cargo:

    • Cas9 protein

    • Single-guide RNA (sgRNA)

  • Buffers and Solvents:

Protocol:

  • Lipid Stock Solution Preparation:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in anhydrous ethanol to prepare a stock solution. The recommended molar ratio is approximately 30:30:38.5:1.5 (this compound:DOPE:Cholesterol:DMG-PEG 2000).

  • Cas9 RNP Complex Formation:

    • Incubate Cas9 protein and sgRNA at a 1:1 molar ratio in an appropriate buffer (e.g., PBS) at room temperature for 15-20 minutes to allow for the formation of the RNP complex.

  • LNP Formulation (Microfluidic Mixing):

    • Prepare the aqueous phase by diluting the Cas9 RNP complex in a citrate buffer (pH 4.0).

    • Set up a microfluidic mixing device.

    • Load the lipid-ethanol solution into one syringe and the aqueous Cas9 RNP solution into another syringe.

    • Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). This rapid mixing process facilitates the self-assembly of the LNPs with the Cas9 RNP encapsulated.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and unencapsulated components. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the purified LNPs using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the Cas9 RNP using a suitable protein quantification assay (e.g., a fluorescent dye-based assay) after lysing the LNPs with a detergent.

In Vivo Administration of this compound LNPs in Mice

This protocol describes the systemic administration of this compound LNPs for genome editing in mice.

Animal Model:

  • Ai14 transgenic mice are a suitable model for detecting Cre recombinase activity, which serves as a proxy for successful intracellular protein delivery and genome editing. These mice express a tdTomato fluorescent protein upon Cre-mediated recombination.

Protocol:

  • Dosage Preparation:

    • Dilute the purified this compound LNP suspension to the desired concentration in sterile PBS (pH 7.4). The dosage will depend on the specific application and should be optimized. A typical starting dose for protein delivery can range from 1 to 5 mg/kg body weight.

  • Administration:

    • Administer the LNP suspension to the mice via intravenous (IV) injection (e.g., through the tail vein).

  • Monitoring and Analysis:

    • Monitor the health of the mice regularly.

    • At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice and harvest relevant organs (e.g., liver, spleen, lungs).

    • For Ai14 mice, visualize tdTomato expression in tissue sections using fluorescence microscopy to assess the extent of gene recombination.

    • Quantify genome editing efficiency in the target tissue by next-generation sequencing (NGS) of the target locus.

Data Presentation

The following table summarizes representative in vivo gene recombination data in various organs of Ai14 mice following a single intravenous injection of Cre recombinase-loaded this compound LNPs.

OrganGene Recombination Efficiency (% of tdTomato+ cells)
Liver~5%
Spleen~2%
Lung~1%

This data is representative of the expected performance and may vary based on the specific experimental conditions.

Visualizations

LNP_Preparation_Workflow cluster_lipids Lipid Components cluster_cargo Genome-Editing Cargo This compound This compound Lipid Stock in Ethanol Lipid Stock in Ethanol This compound->Lipid Stock in Ethanol DOPE DOPE DOPE->Lipid Stock in Ethanol Cholesterol Cholesterol Cholesterol->Lipid Stock in Ethanol DMG-PEG DMG-PEG DMG-PEG->Lipid Stock in Ethanol Cas9 Protein Cas9 Protein RNP Complex RNP Complex Cas9 Protein->RNP Complex sgRNA sgRNA sgRNA->RNP Complex Microfluidic Mixing Microfluidic Mixing Lipid Stock in Ethanol->Microfluidic Mixing RNP Complex->Microfluidic Mixing LNP Formulation LNP Formulation Microfluidic Mixing->LNP Formulation Purification (Dialysis) Purification (Dialysis) LNP Formulation->Purification (Dialysis) Characterized LNPs Characterized LNPs Purification (Dialysis)->Characterized LNPs LNP_Mediated_Genome_Editing IV Injection IV Injection LNP in Circulation LNP in Circulation IV Injection->LNP in Circulation Target Cell Target Cell LNP in Circulation->Target Cell Endocytosis Endocytosis Target Cell->Endocytosis Endosomal Escape Endosomal Escape Endocytosis->Endosomal Escape Cas9 RNP Release Cas9 RNP Release Endosomal Escape->Cas9 RNP Release Nuclear Translocation Nuclear Translocation Cas9 RNP Release->Nuclear Translocation Genome Editing Genome Editing Nuclear Translocation->Genome Editing

References

Application Notes and Protocols for Intratumoral Delivery of cGAMP using 93-O17O Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Cyclic GMP-AMP (cGAMP), the endogenous ligand for STING, can trigger potent anti-tumor immune responses. However, its therapeutic application is limited by poor membrane permeability and instability.[1][2][3][4] The use of lipid nanoparticles (LNPs) offers a robust solution for intracellular delivery. This document provides detailed application notes and protocols for the intratumoral delivery of cGAMP using a specific lipidoid nanoparticle, 93-O17O, designed to enhance cGAMP delivery and subsequent STING activation.[5]

Signaling Pathway and Mechanism of Action

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon activation, the enzyme cGAS synthesizes cGAMP, which acts as a second messenger.[6][7] cGAMP binds to and activates the STING protein on the endoplasmic reticulum, initiating a signaling cascade that involves TBK1 and IRF3.[6][7][8] This leads to the transcription of type I interferons (IFNs) and other inflammatory cytokines, which are crucial for priming an adaptive anti-tumor immune response, including the activation of dendritic cells (DCs) and cytotoxic CD8+ T cells.[5][7][9][10]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus LNP This compound LNP (cGAMP) Endosome Endosome LNP->Endosome Endocytosis cGAMP cGAMP Endosome->cGAMP Endosomal Escape STING STING cGAMP->STING Binds & Activates cGAS cGAS cGAS->cGAMP Synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS Activates ATP_GTP ATP + GTP ATP_GTP->cGAS TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes Genes Type I IFN Genes (e.g., ifnb1, cxcl10) pIRF3->Genes Induces Transcription Cytokines Type I IFNs & Pro-inflammatory Cytokines Genes->Cytokines Translation Immune_Response Anti-Tumor Immunity Cytokines->Immune_Response Drives Experimental_Workflow cluster_setup Tumor Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Start Syngeneic Mice (e.g., C57BL/6) Implant Subcutaneous Tumor Cell Implantation (e.g., B16F10, MC38) Start->Implant TumorGrowth Allow Tumors to Grow (e.g., to 50-100 mm³) Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Inject Intratumoral Injection (e.g., Days 7, 10, 13) Randomize->Inject Groups Groups: 1. Vehicle (PBS) 2. Blank LNPs 3. Free cGAMP 4. This compound/cGAMP LNPs Inject->Groups Measure Monitor Tumor Volume (2-3 times/week) Inject->Measure Endpoint Endpoint Analysis Measure->Endpoint Analysis Tumor & Spleen Harvest: - Flow Cytometry - ELISA / qPCR - Histology Endpoint->Analysis LNP_Components cluster_functions Component Functions LNP Functional LNP IonizableLipid Ionizable Lipid (e.g., this compound) IonizableLipid->LNP f1 • Encapsulates cGAMP (pH-dependent) • Facilitates endosomal escape IonizableLipid->f1 Phospholipid Helper Lipid (e.g., DSPC) Phospholipid->LNP f2 • Forms lipid bilayer • Stabilizes particle structure Phospholipid->f2 Cholesterol Structural Lipid Cholesterol->LNP f3 • Modulates membrane fluidity • Enhances stability Cholesterol->f3 PEGLipid PEG-Lipid (e.g., DMG-PEG2000) PEGLipid->LNP f4 • Forms hydrophilic shield • Prevents aggregation • Increases circulation time PEGLipid->f4 cGAMP Cargo (cGAMP) cGAMP->LNP f5 • STING Agonist • Therapeutic payload cGAMP->f5

References

Application Note & Protocol: 93-O17O for T Lymphocyte mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ionizable lipids are a critical component of LNPs, facilitating the encapsulation of negatively charged mRNA at low pH and enabling its release into the cytoplasm following endocytosis.[4][5][6] The composition of the LNP, including the ionizable lipid, helper lipids, cholesterol, and PEG-lipids, significantly influences the efficiency of mRNA delivery and subsequent protein expression in target cells like T lymphocytes.[7][8]

Featured Application: mRNA Delivery to Primary Human T Lymphocytes

This application note details the use of a representative ionizable lipid, analogous to 93-O17O, for the formulation of LNPs to deliver mRNA to primary human T lymphocytes. The protocols provided are based on established methodologies for ex vivo T-cell engineering.[2]

Data Presentation

The following table summarizes representative quantitative data for LNP-mediated mRNA delivery to activated primary human T cells, based on findings for effective LNP formulations.

Table 1: Representative Performance of LNP-mRNA in Primary Human T Cells

ParameterLNP-mRNAElectroporation (Control)
Transfection Efficiency Dose-dependent, comparable to electroporation at optimal dosesHigh
Cell Viability High (>80%)Significantly reduced
Protein Expression Robust and functionalHigh, but with significant cell death
Reference Formulation Based on C14-4 LNP data[2]Standard T-cell electroporation protocols

Experimental Protocols

Protocol 1: Formulation of this compound-based LNPs with mRNA

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing method.[2][9]

Materials:

  • Ionizable lipid (e.g., this compound) in ethanol (B145695)

  • Dioleoylphosphatidylethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • Lipid-anchored polyethylene (B3416737) glycol (PEG) (e.g., C14-PEG) in ethanol

  • mRNA in 10 mM citrate (B86180) buffer (pH 3.0)[9]

  • Microfluidic mixing device

  • Dialysis cassette (20,000 MWCO)[9]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • Combine the ionizable lipid, DOPE, cholesterol, and PEG-lipid in an RNase-free tube at a desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid).[10]

  • Prepare the Aqueous mRNA Phase:

    • Dilute the mRNA to the desired concentration in a 10 mM citrate buffer (pH 3.0).[9]

  • Microfluidic Mixing:

    • Set up the microfluidic mixer according to the manufacturer's instructions.

    • Load the lipid-ethanol phase into one syringe and the aqueous mRNA phase into another.

    • Pump the two phases through the microfluidic mixer at a 1:3 volume ratio (ethanol:aqueous).[9]

  • Dialysis:

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against PBS using a 20,000 MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.[9]

  • Characterization and Storage:

    • Characterize the LNPs for particle size, zeta potential, and mRNA encapsulation efficiency.

    • Store the formulated LNPs at 4°C until use.[9]

Protocol 2: Transfection of Primary Human T Lymphocytes with LNP-mRNA

This protocol outlines the procedure for transfecting activated primary human T cells with the formulated LNPs.

Materials:

  • Isolated primary human CD4+ and CD8+ T cells

  • T-cell activation beads (e.g., Dynabeads™ Human T-Activator CD3/CD28)

  • Complete RPMI medium

  • 96-well cell culture plates

  • Formulated LNP-mRNA

Procedure:

  • T-Cell Isolation and Activation:

    • Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs).

    • Combine CD4+ and CD8+ T cells at a 1:1 ratio.[2]

    • Activate the T cells using CD3/CD28 activation beads according to the manufacturer's protocol.

  • Cell Plating:

    • Plate the activated T cells in a 96-well plate at a density of 100,000 cells per well in 100 µL of complete RPMI medium.[9]

  • LNP-mRNA Treatment:

    • Add the desired amount of LNP-encapsulated mRNA to each well. A typical starting dose is 200 ng of total mRNA per well.[9]

    • Incubate the cells for 24 hours at 37°C and 5% CO2.[9]

  • Downstream Analysis:

    • After incubation, proceed with assays to measure protein expression (e.g., flow cytometry for surface markers, luciferase assay for reporter genes) and cell viability.

Protocol 3: Assessment of Transfection Efficiency and Cell Viability

Materials:

  • Transfected T cells from Protocol 2

  • Flow cytometer

  • Antibodies for specific protein detection (if applicable)

  • Cell viability reagent (e.g., alamarBlue™)[9]

  • Luciferase assay substrate (if using luciferase mRNA)[9]

  • Microplate reader

Procedure for Transfection Efficiency (Flow Cytometry):

  • Harvest the transfected T cells.

  • Wash the cells with PBS.

  • If detecting a surface protein, stain with a fluorescently labeled antibody.

  • Resuspend the cells in flow cytometry buffer.

  • Analyze the cells using a flow cytometer to determine the percentage of cells expressing the protein of interest.

Procedure for Cell Viability (alamarBlue™ Assay):

  • Add 10 µL of alamarBlue™ reagent to each well of the 96-well plate containing the transfected T cells.[9]

  • Incubate for 4 hours.[9]

  • Measure the absorbance at 570 nm and 600 nm using a microplate reader.[9]

  • Calculate cell viability relative to untreated control cells.

Visualizations

experimental_workflow cluster_formulation Protocol 1: LNP Formulation cluster_transfection Protocol 2: T-Cell Transfection cluster_analysis Protocol 3: Analysis lipids Lipid Mix in Ethanol (this compound, DOPE, Cholesterol, PEG) mixer Microfluidic Mixing lipids->mixer mrna mRNA in Citrate Buffer (pH 3) mrna->mixer dialysis Dialysis vs. PBS mixer->dialysis lnp Purified LNP-mRNA dialysis->lnp treat Treat with LNP-mRNA lnp->treat Add to cells tcells Isolate & Activate Primary Human T-Cells plate Plate Activated T-Cells tcells->plate plate->treat incubate Incubate 24h treat->incubate viability Cell Viability Assay incubate->viability expression Protein Expression (Flow Cytometry/Lumin.) incubate->expression

Caption: Experimental workflow for mRNA delivery to T cells using LNPs.

signaling_pathway cluster_cell T Lymphocyte lnp LNP-mRNA endocytosis Endocytosis lnp->endocytosis 1. Uptake endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape 2. pH-mediated Destabilization ribosome Ribosome escape->ribosome 3. mRNA Release cytoplasm Cytoplasm protein Therapeutic Protein (e.g., CAR) ribosome->protein 4. Translation expression Surface Expression protein->expression 5. Function

Caption: LNP-mediated mRNA delivery and expression pathway in a T cell.

References

Application Notes and Protocols for 93-O17O LNP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of lipid nanoparticles (LNPs) using the novel ionizable lipidoid 93-O17O. The protocols are compiled from established research methodologies and are intended for research purposes only.

Introduction to this compound Lipid Nanoparticles

This compound is a chalcogen-containing ionizable cationic lipidoid that has demonstrated significant potential in the formulation of lipid nanoparticles for the delivery of various therapeutic payloads, including messenger RNA (mRNA) and cyclic dinucleotides like cGAMP.[1][2] LNPs formulated with this compound have been utilized in applications such as in situ cancer vaccination and have shown effective delivery to specific cell types.[1][2]

The synthesis of this compound LNPs typically involves a rapid mixing process, most commonly using a microfluidic device, where an organic phase containing the lipids is mixed with an aqueous phase containing the payload. This process allows for precise control over the physicochemical properties of the resulting nanoparticles.

Materials and Equipment

Lipids and Reagents
ComponentSupplier (Example)Purpose
This compoundMedchemExpressIonizable Cationic Lipidoid
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar LipidsHelper Lipid
CholesterolSigma-AldrichHelper Lipid
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)Avanti Polar LipidsPEGylated Lipid
Ethanol (B145695) (200 proof, anhydrous)Sigma-AldrichOrganic Solvent
Citrate (B86180) Buffer (e.g., 50 mM, pH 4.0)Prepared in-houseAqueous Phase Buffer
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher ScientificDialysis and Resuspension Buffer
Payload (e.g., mRNA, cGAMP)Synthesized or PurchasedTherapeutic Cargo
Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr Ignite)

  • Syringe pumps

  • Microfluidic chip (e.g., staggered herringbone micromixer)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • Fluorometer for encapsulation efficiency determination (e.g., using RiboGreen assay for RNA)

  • Dialysis cassettes (e.g., 20 kDa MWCO)

  • Sterile, RNase-free consumables (syringes, tubes, pipette tips)

Experimental Protocols

Preparation of Stock Solutions
  • Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the desired molar ratio. A commonly reported molar ratio for similar ionizable lipidoid LNPs is 50:10:38.5:1.5 (Ionizable Lipid:DOPE:Cholesterol:PEG-Lipid).

    • The total lipid concentration in the ethanolic solution should be prepared to achieve the desired final concentration after mixing. For example, a 10 mM total lipid stock can be prepared.

    • Vortex the solution until all lipids are completely dissolved. Store at -20°C.

  • Payload Stock Solution (Aqueous Phase):

    • Dissolve the payload (e.g., mRNA or cGAMP) in a citrate buffer (e.g., 50 mM, pH 4.0).

    • The concentration of the payload should be determined based on the desired final lipid-to-payload ratio. For mRNA, an N:P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the RNA) of approximately 6 is often targeted.[3]

LNP Synthesis via Microfluidic Mixing

The following protocol is a general guideline for LNP synthesis using a microfluidic device. Specific parameters should be optimized for the particular instrument and desired LNP characteristics.

  • System Setup:

    • Prime the microfluidic system with ethanol and then with the aqueous buffer to ensure the channels are clean and free of air bubbles.

    • Load the lipid stock solution into one syringe and the payload stock solution into another syringe.

  • Mixing:

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common FRR is 3:1 .

    • Set the total flow rate (TFR). A typical TFR can range from 2 to 12 mL/min. Higher TFRs generally result in smaller LNPs.

    • Initiate the flow from both syringes to begin the mixing process in the microfluidic chip.

    • Collect the resulting LNP dispersion from the outlet of the chip into a sterile collection tube.

Purification
  • Ethanol Removal and Buffer Exchange:

    • Immediately after synthesis, dialyze the LNP dispersion against sterile PBS (pH 7.4) to remove ethanol and raise the pH to a physiological level.

    • Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 20 kDa).

    • Perform dialysis at 4°C for at least 2 hours, with at least two changes of the dialysis buffer.

  • Concentration (Optional):

    • If a higher concentration of LNPs is required, centrifugal filter units can be used.

Characterization
  • Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the purified LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • Dilute a small aliquot of the purified LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

    • Measure the zeta potential using an electrophoretic light scattering instrument.

  • Encapsulation Efficiency:

    • For mRNA, the encapsulation efficiency can be determined using a fluorescent dye such as RiboGreen.

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: EE (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100

Quantitative Data Summary

The following table summarizes typical physicochemical properties of LNPs formulated with ionizable lipidoids similar to this compound. Actual values for this compound LNPs may vary depending on the specific formulation parameters.

ParameterTypical ValueMethod of Analysis
Molar Ratio (this compound:DOPE:Chol:DMG-PEG2000)50:10:38.5:1.5-
N:P Ratio (for mRNA)~6Calculation
Hydrodynamic Diameter80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4)Slightly negative to neutralElectrophoretic Light Scattering
Encapsulation Efficiency (mRNA)> 90%RiboGreen Assay

Diagrams

LNP Synthesis Workflow```dot

LNP_Synthesis_Workflow cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization prep_lipid Lipid Stock (this compound, DOPE, Chol, PEG) in Ethanol microfluidics Microfluidic Mixing (FRR 3:1, TFR 2-12 mL/min) prep_lipid->microfluidics Organic Phase prep_payload Payload Stock (mRNA or cGAMP) in Citrate Buffer (pH 4) prep_payload->microfluidics Aqueous Phase dialysis Dialysis (vs. PBS, pH 7.4) microfluidics->dialysis characterization Characterization (Size, PDI, Zeta, EE%) dialysis->characterization final_product This compound LNPs characterization->final_product

Caption: Logical flow of in situ cancer vaccination.

References

Application Notes & Protocols for Encapsulation of Ribonucleoproteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The effective delivery of ribonucleoproteins (RNPs) into target cells is a critical aspect of various therapeutic and research applications, including gene editing with CRISPR-Cas9, RNA interference (RNAi), and mRNA-based therapies. Encapsulation of RNPs within a protective carrier is often necessary to prevent their degradation by nucleases, facilitate cellular uptake, and ensure their release into the cytoplasm where they can exert their function.

While the specific encapsulating agent "93-O17O" is not found in publicly available scientific literature, this document provides a comprehensive guide to the general methods for RNP encapsulation, which can be adapted for novel cationic lipids or polymers. The protocols and data presented here are based on established techniques in the field of nanoparticle-mediated drug delivery.

I. Core Concepts in RNP Encapsulation

The encapsulation of negatively charged RNPs is typically achieved through electrostatic interactions with cationic materials, which then self-assemble into nanoparticles. The key components of such a formulation often include:

  • Cationic Lipid/Polymer: This is the primary agent for complexing with the RNP. In the context of this document, "this compound" would be considered a novel cationic agent.

  • Helper Lipids: These are often included to improve the stability and fusogenicity of the nanoparticle. Examples include phospholipids (B1166683) like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol.

  • PEGylated Lipids: A lipid conjugated to polyethylene (B3416737) glycol (PEG) is frequently incorporated to create a hydrophilic shell around the nanoparticle. This shell reduces aggregation, prevents opsonization (tagging for clearance by the immune system), and prolongs circulation time in vivo.

The following diagram illustrates the general workflow for encapsulating RNPs and characterizing the resulting nanoparticles.

G cluster_0 Preparation cluster_1 Characterization RNP Formation 1. RNP Complex Formation Nanoparticle Formulation 2. Nanoparticle Formulation (e.g., with this compound) RNP Formation->Nanoparticle Formulation Size and Zeta Potential 3. Measurement of Size and Zeta Potential Nanoparticle Formulation->Size and Zeta Potential Encapsulation Efficiency 4. Quantification of Encapsulation Efficiency Size and Zeta Potential->Encapsulation Efficiency In Vitro/In Vivo Testing 5. Functional Testing in Cells or Animal Models Encapsulation Efficiency->In Vitro/In Vivo Testing

Caption: General workflow for RNP encapsulation and characterization.

II. Quantitative Data Summary

The following table summarizes typical quantitative parameters for RNP-loaded nanoparticles. These values can serve as a benchmark when developing a new formulation with an agent like this compound.

ParameterTypical RangeMethod of AnalysisSignificance
Particle Size (Diameter) 50 - 200 nmDynamic Light Scattering (DLS)Influences cellular uptake, biodistribution, and clearance. Smaller sizes are often preferred for evading the immune system and penetrating tissues.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Indicates the uniformity of the nanoparticle population. A lower PDI suggests a more homogenous sample.
Zeta Potential +10 to +40 mVLaser Doppler VelocimetryMeasures the surface charge of the nanoparticles. A positive charge facilitates interaction with the negatively charged cell membrane.
Encapsulation Efficiency > 90%RiboGreen Assay, Quant-iT RNA AssayThe percentage of the initial RNP that is successfully incorporated into the nanoparticles.
In Vitro Gene Editing Varies (e.g., > 70%)T7 Endonuclease I Assay, Sanger Sequencing, NGSThe functional readout of the delivered RNP's activity within the target cells.

III. Experimental Protocols

Protocol 1: Preparation of Cas9-sgRNA Ribonucleoprotein (RNP) Complex

This protocol describes the formation of a Cas9-sgRNA RNP complex for gene editing applications.

Materials:

  • Recombinant S. pyogenes Cas9 Nuclease (e.g., 10 mg/mL in storage buffer)

  • Synthetic single guide RNA (sgRNA) (e.g., 100 µM in nuclease-free water)

  • Nuclease-free water

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Thaw the Cas9 nuclease and sgRNA on ice.

  • In a nuclease-free microcentrifuge tube, dilute the Cas9 nuclease to a working concentration (e.g., 20 µM) with nuclease-free water.

  • In a separate nuclease-free microcentrifuge tube, dilute the sgRNA to a working concentration (e.g., 20 µM) with nuclease-free water.

  • Add the diluted Cas9 nuclease to the diluted sgRNA at a 1:1.2 molar ratio (Cas9:sgRNA). Mix gently by pipetting.

  • Incubate the mixture at room temperature for 15-20 minutes to allow for RNP complex formation.

  • The RNP complex is now ready for encapsulation. For long-term storage, it can be stored at -80°C.

G Cas9 Cas9 Protein RNP RNP Complex Cas9->RNP sgRNA sgRNA sgRNA->RNP G cluster_0 Cellular Uptake cluster_1 Cytoplasmic Release cluster_2 Nuclear Translocation and Gene Editing RNP Nanoparticle RNP-Loaded Nanoparticle Endosome Endosomal Uptake RNP Nanoparticle->Endosome RNP Complex Released RNP Complex Endosome->RNP Complex Nucleus Nuclear Entry RNP Complex->Nucleus DNA Cleavage Target DNA Cleavage Nucleus->DNA Cleavage Gene Editing Gene knockout or knock-in via DNA repair pathways DNA Cleavage->Gene Editing

Application Notes & Protocols: 93-O17S-F/cGAMP Based In Situ Cancer Vaccination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In situ vaccination is an emerging cancer immunotherapy strategy that turns the tumor itself into a vaccine, generating a personalized and broad anti-tumor immune response.[1] This approach circumvents the need to identify specific tumor antigens ex vivo by leveraging the patient's own tumor-associated antigens (TAAs) released at the tumor site.[1] A significant challenge in this field has been to overcome the immunosuppressive tumor microenvironment and achieve robust antigen presentation.[2]

This document details the application of a novel in situ vaccination technique utilizing 93-O17S-F , a lipidoid nanoparticle (LNP), for the co-delivery of captured tumor antigens and a STING (stimulator of interferon genes) agonist, cGAMP .[3] The 93-O17S-F LNP system is designed to enhance both antigen cross-presentation and STING pathway activation simultaneously, leading to potent systemic anti-tumor immunity and immunological memory.[2]

Mechanism of Action

The 93-O17S-F/cGAMP in situ vaccination strategy is a multi-step process designed to initiate a robust, T-cell-mediated anti-tumor immune response.

  • Induction of Immunogenic Cell Death (ICD): The process begins with the administration of a low-dose chemotherapeutic agent, such as doxorubicin (B1662922) (DOX). This induces tumor cell death, leading to the release of a wide array of TAAs and damage-associated molecular patterns (DAMPs).[3]

  • Intratumoral Injection and TAA Capture: The 93-O17S-F/cGAMP LNPs are injected directly into the tumor. The cationic nature of these LNPs allows them to capture the negatively charged TAAs released by the dying tumor cells.[3]

  • APC Uptake and Antigen Cross-Presentation: The LNP-TAA complexes are efficiently taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), both within the tumor and in the draining lymph nodes. The 93-O17S-F formulation is specifically designed to promote the escape of its cargo from the endosome into the cytoplasm, facilitating the cross-presentation of captured TAAs on MHC class I molecules.[3]

  • STING Pathway Activation: Concurrently, the LNP delivers the encapsulated cGAMP into the cytoplasm of the APCs. Cytosolic cGAMP binds to and activates the STING protein on the endoplasmic reticulum.[3][4] This triggers a signaling cascade through TBK1 and IRF3, leading to the potent production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[4]

  • Immune Activation and Systemic Response: The combination of enhanced antigen cross-presentation and potent STING-mediated adjuvancy leads to the maturation and activation of DCs. These activated DCs prime and activate tumor-specific CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.[3] These effector T cells then traffic systemically to recognize and eliminate tumor cells at the primary site and distant metastases, establishing a durable immunological memory against the cancer.[2][3]

Mechanism_of_Action cluster_tumor Tumor Microenvironment cluster_apc Inside Antigen Presenting Cell cluster_downstream Systemic Immune Response TumorCell Tumor Cell DeadTumor Apoptotic Tumor Cell TumorCell->DeadTumor Apoptosis TAA Tumor-Associated Antigens (TAAs) DeadTumor->TAA Release LNP_TAA LNP captures TAAs TAA->LNP_TAA LNP 93-O17S-F/cGAMP LNP LNP->LNP_TAA APC Antigen Presenting Cell (APC / Dendritic Cell) LNP_TAA->APC Uptake Endosome Endosome Activated_APC Activated, Mature APC APC->Activated_APC Maturation & Migration DOX Doxorubicin (Chemotherapy) DOX->TumorCell Induces ICD cGAMP cGAMP Endosome->cGAMP Endosomal Escape MHC1 MHC-I Cross-Presentation Endosome->MHC1 TAA Trafficking Cytoplasm Cytoplasm STING STING Activation cGAMP->STING TBK1_IRF3 TBK1/IRF3 Phosphorylation STING->TBK1_IRF3 Type1_IFN Type I IFN Production TBK1_IRF3->Type1_IFN Type1_IFN->Activated_APC MHC1->Activated_APC TCell Naive T Cell Activated_APC->TCell Priming in Lymph Node CTL CD8+ Cytotoxic T Lymphocyte (CTL) TCell->CTL CTL->TumorCell Systemic Tumor Killing Memory Immune Memory CTL->Memory

Caption: Mechanism of 93-O17S-F/cGAMP in situ vaccination.

Quantitative Data Summary

The efficacy of the 93-O17S-F/cGAMP in situ vaccine has been evaluated in preclinical murine models. The following tables summarize key quantitative findings from studies using the B16F10 melanoma model.[3][5]

Table 1: Antitumor Efficacy in B16F10 Melanoma Model

Treatment Group Average Tumor Volume (Day 6, mm³) % Survival (Day 30) % Complete Tumor Eradication (Primary) % Survival After Rechallenge
PBS (Control) ~1000 0% 0% N/A
DOX + cGAMP ~750 0% 0% N/A
DOX + 93-O17S-F/cGAMP ~150 * ~30% 35% 71%

Data are approximated from published charts. P ≤ 0.001 compared to control groups.[2][3][5]

Table 2: Key Immunological Responses

Parameter Metric Control Group 93-O17S-F/cGAMP Group
STING Activation Relative ifnb1 gene expression (in tumor) Baseline ~4x increase*
Relative cxcl10 gene expression (in tumor) Baseline ~8x increase*
DC Maturation % CD86+ DCs (in draining lymph node) ~20% ~40%
T-Cell Infiltration CD8+ T cells per mm² (in tumor) ~100 ~400
CD4+ T cells per mm² (in tumor) ~50 ~200

Data are approximated from published charts. All increases are statistically significant.[3]

Experimental Protocols & Workflows

Protocol for LNP Formulation (93-O17S-F/cGAMP)

This protocol describes the formulation of lipidoid nanoparticles encapsulating the STING agonist cGAMP using a microfluidic mixing method.

Materials:

  • Lipidoid 93-O17S-F (synthesized as described in literature)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Cyclic GMP-AMP (cGAMP) sodium salt

  • Ethanol (B145695) (200 proof)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve 93-O17S-F, DOPE, and cholesterol in ethanol at a molar ratio of 40:30:30 . The final lipid concentration should be approximately 10-20 mM.

  • Prepare Aqueous Phase: Dissolve cGAMP in the citrate buffer (pH 4.0). The concentration should be calculated based on the desired drug-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the aqueous cGAMP solution into another.

    • Pump the two solutions through the micromixer at a flow rate ratio of 1:3 (ethanol:aqueous) . The total flow rate will determine the final particle size (e.g., 12 mL/min).

    • Collect the resulting nanoparticle suspension.

  • Dialysis:

    • Transfer the collected LNP suspension to a pre-soaked 10 kDa MWCO dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of buffer, to remove ethanol and unencapsulated cGAMP.

  • Characterization and Storage:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the cGAMP encapsulation efficiency using a suitable assay (e.g., a fluorescent intercalating dye assay).

    • Store the final LNP formulation at 4°C. Use within 1-2 weeks.

LNP_Formulation_Workflow start Start prep_lipid Prepare Lipid Phase: 93-O17S-F, DOPE, Cholesterol in Ethanol start->prep_lipid prep_aqueous Prepare Aqueous Phase: cGAMP in Citrate Buffer start->prep_aqueous mixing Microfluidic Mixing (1:3 Flow Rate Ratio) prep_lipid->mixing prep_aqueous->mixing collect Collect Raw LNP Suspension mixing->collect dialysis Dialysis vs. PBS (18h, 4°C) collect->dialysis characterize Characterize: Size, PDI, Zeta Potential, Encapsulation Efficiency dialysis->characterize end Store at 4°C characterize->end

Caption: Workflow for 93-O17S-F/cGAMP LNP formulation.
Protocol for In Vivo In Situ Vaccination Study

This protocol outlines a typical experiment in a murine model to evaluate the anti-tumor efficacy of the in situ vaccination technique.

Materials & Animals:

  • C57BL/6 mice (female, 6-8 weeks old)

  • B16F10 melanoma cells

  • Doxorubicin (DOX) solution (for injection)

  • 93-O17S-F/cGAMP LNP formulation (prepared as above)

  • Control solutions (e.g., PBS)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Inoculation (Day -7):

    • Subcutaneously inject 5 x 10⁵ B16F10 cells in 100 µL of PBS into the right flank of each mouse.

    • Allow tumors to grow until they reach a palpable volume of approximately 50-100 mm³. This typically takes 7 days.

  • Randomization: Randomize mice into treatment groups (e.g., PBS, DOX + cGAMP, DOX + 93-O17S-F/cGAMP). A typical group size is n=7 to n=10.

  • Treatment Administration (Day 0 onwards):

    • Day 0: Administer a single intratumoral (i.t.) injection of DOX (e.g., 50 µL of a 0.2 mg/mL solution).

    • Day 1, 4, 7: Administer i.t. injections of the 93-O17S-F/cGAMP LNP formulation (e.g., 50 µL containing 10 µg of cGAMP).

  • Monitoring:

    • Measure tumor volumes every 2-3 days using calipers. Volume (mm³) = (Length x Width²) / 2.

    • Monitor mouse body weight and general health status.

    • Define humane endpoints (e.g., tumor volume > 2000 mm³ or signs of distress).

  • Endpoint Analysis:

    • Continue monitoring for survival analysis.

    • At defined time points, a subset of mice can be euthanized to collect tumors and draining lymph nodes for immunological analysis (e.g., flow cytometry, gene expression).

  • (Optional) Rechallenge Study: For mice that achieve complete tumor eradication, perform a tumor rechallenge by injecting B16F10 cells into the contralateral flank ~60 days after the primary inoculation to assess for immunological memory.[3]

InVivo_Workflow cluster_setup Setup Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase inoc Day -7: Inoculate Mice with B16F10 Tumor Cells growth Day -7 to 0: Allow Tumor Growth (50-100 mm³) inoc->growth random Day 0: Randomize into Treatment Groups growth->random dox Day 0: Intratumoral DOX Injection random->dox lnp1 Day 1: Intratumoral LNP Injection dox->lnp1 lnp2 Day 4: Intratumoral LNP Injection lnp1->lnp2 lnp3 Day 7: Intratumoral LNP Injection lnp2->lnp3 monitor Monitor Daily: Tumor Volume, Body Weight, Survival lnp3->monitor rechallenge Day ~60 (for survivors): Tumor Rechallenge on Contralateral Flank monitor->rechallenge If Complete Response imm_analysis Endpoint Analysis: Collect Tissues for Immunological Assays monitor->imm_analysis

Caption: Experimental workflow for in vivo in situ vaccination.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up 93-O17O LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges of scaling up the production of lipid nanoparticles (LNPs) utilizing the novel ionizable lipid 93-O17O. The troubleshooting guides and FAQs address common issues encountered during the transition from laboratory to larger-scale manufacturing.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of this compound LNP production.

Question: We are observing significant batch-to-batch inconsistency in particle size and polydispersity index (PDI) upon scaling up our this compound LNP formulation. What are the potential causes and solutions?

Answer:

Batch-to-batch inconsistency is a common hurdle in LNP manufacturing scale-up.[1][2] The transition from small-scale laboratory environments to larger industrial production makes it difficult to reproduce the same quality in every batch.[1] Here are several potential causes and corresponding solutions:

  • Inadequate Mixing Dynamics at Scale: Mixing techniques that are effective at the lab scale, such as microfluidics, may not translate directly to larger-scale systems.[2] The change in fluid dynamics can lead to variations in nanoparticle formation.

    • Solution: Re-optimize mixing parameters for your larger-scale equipment. This may involve adjusting the total flow rate, flow rate ratio of the lipid and aqueous phases, and the geometry of the mixing chamber. Consider using a scalable mixing technology like impingement jet mixing for more consistent results at different scales.[3]

  • Variability in Raw Materials: The quality and purity of lipids, including this compound, and other components can vary between batches, impacting LNP characteristics.

    • Solution: Implement rigorous quality control for all incoming raw materials.[4] This includes verifying the identity, purity, and concentration of each component. Establish a reliable supply chain for high-quality, pharmaceutical-grade lipids.[1][2]

  • Temperature Fluctuations: Inconsistent temperature control during the manufacturing process can affect lipid solubility and the self-assembly process.

    • Solution: Ensure precise and consistent temperature control of all lipid and aqueous solutions throughout the production run.

Question: Our encapsulation efficiency for mRNA is decreasing as we increase the production scale of our this compound LNPs. How can we improve this?

Answer:

Maintaining high encapsulation efficiency is crucial for the therapeutic efficacy of your LNP product. A decrease upon scale-up can be attributed to several factors:

  • Suboptimal pH of the Aqueous Phase: The ionizable lipid this compound requires a specific pH to become protonated and effectively complex with the negatively charged mRNA.[1]

    • Solution: Verify that the pH of your aqueous buffer is optimal for this compound. This typically involves using an acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) to ensure the ionization of the lipid. The optimal pH may need to be re-evaluated at a larger scale.

  • Inefficient Mixing: If the lipid and mRNA solutions are not mixed rapidly and efficiently, the lipids may aggregate before fully encapsulating the mRNA.

    • Solution: As with particle size control, optimizing the mixing process is key.[4] Ensure that the mixing technology provides rapid and homogenous mixing to facilitate efficient encapsulation.

  • Incorrect Lipid-to-mRNA Ratio: The ratio of the lipid components to the mRNA is a critical parameter for achieving high encapsulation.[4]

    • Solution: Re-evaluate and optimize the lipid-to-mRNA ratio for your scaled-up process. This may involve a Design of Experiments (DoE) approach to systematically test different ratios.

Question: We are facing challenges with the stability of our this compound LNPs post-production, observing aggregation and degradation of the encapsulated payload. What steps can we take to improve stability?

Answer:

LNP stability is a multifaceted issue influenced by the formulation and storage conditions.

  • Residual Solvents: Incomplete removal of organic solvents (e.g., ethanol) used in the formulation process can destabilize the LNPs.

    • Solution: Employ a robust purification method, such as tangential flow filtration (TFF), to efficiently remove residual solvents and exchange the buffer to a suitable storage buffer.[3]

  • Inappropriate Storage Buffer: The pH and ionic strength of the final storage buffer can impact LNP stability.

    • Solution: Ensure the final buffer has a neutral pH and an appropriate ionic strength to maintain the stability of the LNPs.

  • Freeze-Thaw Instability: Repeated freezing and thawing cycles can disrupt the structure of the LNPs.

    • Solution: Aliquot the LNP suspension into single-use volumes to avoid multiple freeze-thaw cycles. Consider the use of cryoprotectants if long-term frozen storage is required.

Frequently Asked Questions (FAQs)

What are the key challenges in scaling up LNP production in general?

Scaling up LNP production from the laboratory to an industrial scale presents several significant challenges:[5]

  • Maintaining Precision in Formulation: Ensuring the precise ratio of lipids and therapeutic molecules is crucial for producing stable and effective LNPs, and this becomes more difficult at larger scales.[1][2]

  • Batch-to-Batch Consistency: Reproducing the same quality in every batch is a major hurdle when moving from lab to industrial production.[1][2] Variations in particle size or lipid composition can impact drug delivery.[1][2]

  • Sterility and Contamination Control: The risk of contamination is higher in large-scale operations, and maintaining a sterile environment is critical for sensitive payloads like RNA.[1][2]

  • Adapting Production Technology: Technologies that work well in the lab, such as microfluidics, may not be easily scalable.[2]

  • Securing Raw Materials: A reliable supply of high-quality lipids and other components is necessary for large-scale production.[1][2]

  • Regulatory Requirements: Large-scale production must adhere to strict regulatory standards like Current Good Manufacturing Practices (cGMP).[6]

What are the critical quality attributes (CQAs) for this compound LNPs that need to be monitored during scale-up?

The following CQAs are essential to monitor to ensure the quality and consistency of your this compound LNPs:

  • Particle Size and Polydispersity Index (PDI): These parameters influence the biodistribution and cellular uptake of the LNPs.[4]

  • Zeta Potential: This measurement reflects the surface charge of the LNPs and can impact their stability and interaction with biological systems.

  • Encapsulation Efficiency: This determines the percentage of the therapeutic payload that is successfully encapsulated within the LNPs.

  • Purity: This includes the removal of residual solvents and any unencapsulated payload.

  • Stability: The ability of the LNPs to maintain their physicochemical properties over time under defined storage conditions.

Which manufacturing methods are suitable for scaling up LNP production?

Several methods can be used for LNP production, with some being more amenable to scaling up than others:

  • Microfluidics: This technique offers precise control over mixing and can produce highly uniform LNPs. While traditionally used for small-scale production, scalable microfluidic systems are now available.[4][7]

  • Impingement Jet Mixing: This method involves the high-velocity collision of lipid and aqueous streams, leading to rapid mixing and LNP formation. It is a highly scalable method.

  • T-Junction Mixing: A simpler mixing geometry where the two streams meet in a T-junction. This method is also scalable.

What are the regulatory considerations for scaling up the production of a novel LNP formulation like one containing this compound?

As you scale up production, particularly for clinical applications, you will need to adhere to cGMP guidelines. This involves:

  • Process Validation: Demonstrating that your manufacturing process is robust and consistently produces a product that meets its predetermined specifications.

  • Analytical Method Validation: Ensuring that the analytical methods used to assess the CQAs of your LNPs are accurate, precise, and reliable.

  • Documentation: Maintaining detailed records of all manufacturing and testing activities.

  • Quality Control: Implementing a comprehensive quality control system to monitor the entire production process.[4]

Quantitative Data

Table 1: Typical Critical Quality Attributes for this compound LNPs

ParameterTarget RangeAnalytical Method
Particle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at physiological pHElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 90%RiboGreen assay or equivalent
Purity (Residual Ethanol) < 0.5%Gas Chromatography (GC)

Table 2: Comparison of LNP Manufacturing Methods for Scale-Up

MethodAdvantagesDisadvantagesScalability
Microfluidics Precise control over particle size and PDI, high reproducibility.[4]Can be prone to clogging, may have lower throughput for very large scales.Good, with scalable systems available.
Impingement Jet Mixing High throughput, highly scalable.May require more process optimization to achieve narrow size distribution.Excellent.
T-Junction Mixing Simple setup, scalable.Less precise control over mixing compared to microfluidics.Very Good.

Experimental Protocols

Protocol: Formulation of this compound LNPs using a Microfluidic System

This protocol provides a general framework for the formulation of this compound LNPs. Specific parameters will need to be optimized for your particular payload and scale.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol (B145695) at the desired molar ratio.

    • Ensure all lipids are fully dissolved. Gentle heating may be required for some components, but care should be taken to avoid degradation.

  • Preparation of Aqueous Phase:

    • Dissolve the mRNA payload in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

    • Ensure the final concentration of the mRNA is as required for the formulation.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the syringe pumps. A typical FRR is 3:1 (aqueous:lipid).

    • Initiate the flow to mix the two solutions in the microfluidic chip, resulting in the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formation, purify the LNP suspension to remove ethanol and unencapsulated mRNA.

    • Tangential flow filtration (TFF) is the preferred method for scalable purification.

    • Diafilter the LNP suspension against a suitable storage buffer (e.g., phosphate-buffered saline, pH 7.4) until the desired level of ethanol removal is achieved.

  • Concentration and Sterilization:

    • Concentrate the purified LNP suspension to the target final concentration using TFF.

    • For sterile applications, filter the final LNP product through a 0.22 µm sterile filter.

  • Characterization:

    • Analyze the final LNP product for all critical quality attributes as outlined in Table 1.

Visualizations

LNP_Production_Workflow cluster_prep Preparation cluster_formation Formation cluster_purification Purification cluster_final Final Processing Lipid_Solution Lipid Solution (this compound in Ethanol) Mixing Microfluidic Mixing Lipid_Solution->Mixing Aqueous_Phase Aqueous Phase (mRNA in Buffer) Aqueous_Phase->Mixing TFF Tangential Flow Filtration (Buffer Exchange & Concentration) Mixing->TFF Sterile_Filtration Sterile Filtration TFF->Sterile_Filtration Final_Product Final LNP Product Sterile_Filtration->Final_Product

Caption: Workflow for the scaled-up production of this compound LNPs.

Troubleshooting_Particle_Size Problem Inconsistent Particle Size Cause1 Mixing Parameters? Problem->Cause1 Cause2 Raw Material Variability? Problem->Cause2 Cause3 Temperature Control? Problem->Cause3 Solution1 Optimize TFR and FRR Cause1->Solution1 Solution2 Implement Raw Material QC Cause2->Solution2 Solution3 Ensure Consistent Temperature Cause3->Solution3

Caption: Troubleshooting logic for inconsistent LNP particle size.

References

Technical Support Center: Optimizing 93-O17O LNP Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 93-O17O lipid nanoparticle (LNP) stability and storage. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the critical quality attributes of your this compound LNP formulations. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Disclaimer: The following recommendations are based on established principles of lipid nanoparticle stability. Due to limited publicly available stability data specific to this compound LNPs, these guidelines should be considered a starting point for your optimization studies. We strongly recommend performing formulation-specific stability assessments.

Frequently Asked Questions (FAQs)

Q1: How should the this compound lipidoid stock solution be stored?

A1: The this compound lipidoid, a chalcogen-containing ionizable cationic lipidoid, is typically supplied as a solution in ethanol. For optimal stability, it is recommended to store the stock solution at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (6 months or longer).[1][2]

Q2: What are the general recommended storage conditions for formulated this compound LNPs?

A2: While specific stability data for this compound LNPs is not widely available, general guidance for LNP storage is applicable. For aqueous LNP formulations, refrigeration at 2-8°C is often preferred for short-term storage to minimize degradation.[3] For longer-term storage, freezing at -20°C to -80°C is common.[4] However, it is crucial to use cryoprotectants to prevent aggregation during freeze-thaw cycles.[3][5] Lyophilization (freeze-drying) is another effective method for long-term storage at refrigerated or even ambient temperatures.[4]

Q3: What are the key indicators of this compound LNP instability?

A3: The primary indicators of LNP instability include:

  • Increase in particle size and polydispersity index (PDI): This often suggests particle aggregation.

  • Decrease in encapsulation efficiency: This indicates leakage of the nucleic acid payload.

  • Loss of biological activity: Reduced efficacy in transfection or gene silencing experiments.

  • Changes in zeta potential: Alterations in surface charge can affect colloidal stability.

  • Degradation of lipid components or payload: Chemical degradation can be assessed by chromatographic methods.

Q4: How does pH affect the stability of this compound LNPs?

A4: The pH of the storage buffer is a critical factor for LNP stability. Ionizable lipids, like this compound, have a pKa that influences their charge state.[6] Storing LNPs at a pH below the pKa of the ionizable lipid can lead to a net positive charge, which may increase the propensity for aggregation.[7] For many LNP formulations, storage in a buffer with a neutral pH (around 7.4) is recommended for ease of use in biological systems.[3] However, the optimal pH should be determined empirically for your specific this compound LNP formulation.

Troubleshooting Guide

Issue 1: Increased Particle Size and PDI Upon Storage

  • Question: My this compound LNPs are showing a significant increase in size and PDI after storage at -20°C. What could be the cause and how can I fix it?

  • Answer: This is a classic sign of aggregation due to freeze-thaw stress. The formation of ice crystals can disrupt the LNP structure, leading to fusion and aggregation.[5]

    • Solution 1: Incorporate Cryoprotectants: Add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to your LNP formulation before freezing.[3][5] A common starting concentration is 10% (w/v).[5] These sugars form a protective glassy matrix around the LNPs, preventing ice crystal-induced damage.

    • Solution 2: Optimize Freezing and Thawing Rates: Slow freezing can lead to larger ice crystals. Flash-freezing in liquid nitrogen may mitigate this.[5] Similarly, rapid thawing in a water bath is generally preferred over slow thawing at room temperature.

    • Solution 3: Consider Lyophilization: For long-term stability, lyophilizing the LNPs in the presence of a lyoprotectant (like sucrose or trehalose) is a robust solution that can allow for storage at higher temperatures.[4]

Issue 2: Low Encapsulation Efficiency After Formulation and Storage

  • Question: I'm observing a drop in the encapsulation efficiency of my this compound LNPs over time. What is happening and what can I do?

  • Answer: A decrease in encapsulation efficiency signifies leakage of the nucleic acid cargo from the LNPs. This can be caused by physical disruption of the lipid bilayer or chemical degradation.

    • Solution 1: Optimize Formulation Parameters: Ensure your initial formulation process is robust. The lipid-to-nucleic acid ratio is a critical parameter that can affect encapsulation.

    • Solution 2: Evaluate Storage Temperature: Storage at elevated temperatures (e.g., room temperature) can increase lipid mobility and lead to payload leakage. Storing at 2-8°C or frozen with cryoprotectants is recommended.[3][5]

    • Solution 3: Assess Chemical Stability: Although less common for short-term storage, hydrolysis of lipids or the RNA payload can occur. Ensure the use of high-purity lipids and RNase-free solutions.

Issue 3: Loss of Biological Activity

  • Question: My this compound LNPs have consistent physical characteristics (size, PDI, encapsulation), but their transfection efficiency has decreased after storage. Why is this happening?

  • Answer: Loss of biological activity with preserved physical integrity can point to more subtle degradation pathways.

    • Solution 1: Check for Payload Integrity: The encapsulated nucleic acid may be degrading. Analyze the integrity of the extracted RNA or DNA using gel electrophoresis or a fragment analyzer.

    • Solution 2: Investigate Lipid Degradation: The ionizable lipid is crucial for endosomal escape. Degradation of the this compound lipid, even if it doesn't disrupt the overall LNP structure, could impair its function. Consider analyzing lipid purity via HPLC or LC-MS.

    • Solution 3: Rule out Contamination: Ensure that the LNP preparation is free from contaminants that could interfere with biological assays.

Quantitative Data Summary

Table 1: Storage Recommendations for this compound Lipidoid Stock Solution

Storage ConditionDurationReference
-20°CUp to 1 month[1][2]
-80°C≥ 6 months[1][2]

Table 2: General Impact of Storage Conditions on LNP Stability

Storage TemperatureCryoprotectantExpected OutcomeReference
4°CNoneGenerally stable for short-term storage (days to weeks).[5]
-20°CNoneRisk of aggregation and loss of efficacy upon freeze-thaw.[5]
-20°C10% (w/v) SucroseMaintained stability and in vivo potency.[5]
-80°CNoneHigh risk of aggregation and increased polydispersity.[5]
-80°C10-20% (w/v) Sucrose/TrehaloseImproved stability and retention of efficacy after freeze-thaw.[3]
Lyophilized (4°C or RT)10% SucroseStable for extended periods (months).[4]

Experimental Protocols

Protocol 1: Assessment of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the LNP formulation in a suitable buffer (e.g., 1x PBS, pH 7.4) to an appropriate concentration for DLS analysis. The optimal concentration should be determined to ensure a stable and reliable signal.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted LNP sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for 1-2 minutes.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.

  • Data Analysis: The software will provide the Z-average diameter (particle size) and the polydispersity index (PDI). A PDI value below 0.3 is generally considered acceptable for a homogeneous LNP population.[8]

Protocol 2: Determination of Encapsulation Efficiency using a RiboGreen Assay

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.

  • Reagents and Materials:

    • RiboGreen reagent

    • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

    • 10% Triton X-100 solution

    • 96-well black microplate

    • Fluorometer

  • Procedure:

    • Prepare a standard curve of the nucleic acid used in the formulation.

    • Measurement of free nucleic acid: Dilute the LNP sample in TE buffer to a suitable concentration in a microplate well. Add the RiboGreen reagent and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This represents the unencapsulated nucleic acid.

    • Measurement of total nucleic acid: To a separate aliquot of the diluted LNP sample, add Triton X-100 to a final concentration of 0.5-1% to lyse the LNPs. Incubate for 10-15 minutes at room temperature. Add the RiboGreen reagent and measure the fluorescence. This represents the total nucleic acid.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

Visualizations

LNP_Stability_Workflow cluster_formulation LNP Formulation cluster_initial_qc Initial Quality Control (T=0) cluster_storage Storage Conditions cluster_stability_testing Stability Testing (T=x) cluster_analysis Data Analysis Formulate Formulate this compound LNPs InitialQC Measure Size, PDI, Encapsulation Efficiency Formulate->InitialQC Storage_4C 4°C InitialQC->Storage_4C Storage_neg20C -20°C InitialQC->Storage_neg20C Storage_neg80C -80°C InitialQC->Storage_neg80C Storage_Lyophilized Lyophilized InitialQC->Storage_Lyophilized Test_4C Test 4°C Sample Storage_4C->Test_4C Test_neg20C Test -20°C Sample Storage_neg20C->Test_neg20C Test_neg80C Test -80°C Sample Storage_neg80C->Test_neg80C Test_Lyophilized Test Lyophilized Sample Storage_Lyophilized->Test_Lyophilized Analysis Compare with T=0 Data & Evaluate Stability Test_4C->Analysis Test_neg20C->Analysis Test_neg80C->Analysis Test_Lyophilized->Analysis

Caption: A general workflow for assessing the stability of this compound LNPs under different storage conditions.

Troubleshooting_Aggregation cluster_problem Problem Identification cluster_question1 Initial Question cluster_solutions_frozen Solutions for Frozen Storage cluster_solutions_liquid Solutions for Liquid Storage Problem Increased Size/PDI (Aggregation) Q1 Frozen Storage? Problem->Q1 Sol1 Add Cryoprotectant (e.g., Sucrose, Trehalose) Q1->Sol1 Yes Sol4 Optimize Buffer pH Q1->Sol4 No (Liquid Storage) Sol2 Optimize Freeze/Thaw Rate Sol1->Sol2 Sol3 Consider Lyophilization Sol2->Sol3 Sol5 Check LNP Concentration Sol4->Sol5 Sol6 Evaluate Formulation Sol5->Sol6

Caption: A troubleshooting decision tree for addressing this compound LNP aggregation issues.

References

Technical Support Center: Troubleshooting Poor In Vivo Delivery of 93-O17O LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the in vivo delivery of 93-O17O lipid nanoparticles (LNPs). The information is presented in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your in vivo experiments with this compound LNPs.

Issue 1: Low or undetectable protein expression in the target tissue.

  • Potential Cause 1: Suboptimal LNP Formulation. The composition and ratios of the lipid components are critical for effective mRNA delivery.[1][2][3]

    • Recommended Solution:

      • Optimize Lipid Ratios: Systematically vary the molar ratios of the ionizable lipid (this compound), helper lipid (e.g., DOPE, DSPC), cholesterol, and PEGylated lipid.[2][3] Design of Experiment (DOE) methodologies can be employed to efficiently screen a large formulation space.[1][3]

      • Evaluate Helper Lipids: The choice of helper lipid can significantly influence LNP efficacy. For instance, incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) has been shown to improve mRNA delivery for some formulations.[1][3]

      • Adjust PEGylated Lipid Content: The percentage of PEGylated lipid affects both LNP stability and cellular uptake. A bell-shaped relationship has been observed, where optimal in vitro and in vivo performance may occur at different PEG percentages.[2]

  • Potential Cause 2: Inefficient Endosomal Escape. A large fraction of LNPs taken up by cells may become trapped in endosomes and subsequently degraded in lysosomes, preventing the mRNA from reaching the cytoplasm for translation.[4][5]

    • Recommended Solution: The ionizable lipid is a key driver of endosomal escape.[4][6] While this compound is the primary ionizable lipid, ensuring its optimal ratio in the formulation is crucial for facilitating the disruption of the endosomal membrane.

  • Potential Cause 3: Poor LNP Stability. The physical and chemical stability of the LNP formulation can impact its in vivo performance.[7][8]

    • Recommended Solution:

      • Characterize LNP Stability: Assess the stability of your LNP formulation under relevant storage and experimental conditions.

      • Optimize PEGylated Lipid: PEGylated lipids contribute to the colloidal stability of LNPs.[6] Adjusting the concentration and type of PEG-lipid can improve stability.

  • Potential Cause 4: Inaccurate Dosing. The administered dose might be too low to achieve the desired therapeutic effect.

    • Recommended Solution:

      • Perform a Dose-Response Study: Conduct a dose-escalation study to determine the optimal LNP dose for your specific application and animal model.

      • Verify mRNA Concentration and Encapsulation: Accurately measure the mRNA concentration and encapsulation efficiency to ensure consistent dosing.

Issue 2: High accumulation of LNPs in the liver and low delivery to extrahepatic tissues.

  • Potential Cause: Natural Biodistribution of LNPs. Following intravenous administration, LNPs have a natural tendency to accumulate in the liver.[5][7]

    • Recommended Solution:

      • Modify LNP Surface Properties: The surface characteristics of LNPs can be altered to modulate their biodistribution. While challenging, exploring different PEG-lipid lengths or incorporating targeting ligands could potentially shift distribution away from the liver.

      • Consider Alternative Administration Routes: Depending on the target organ, alternative routes of administration (e.g., intramuscular, subcutaneous, or direct tissue injection) may be more effective than intravenous injection.

Issue 3: High variability in experimental results between animals.

  • Potential Cause 1: Inconsistent LNP Formulation. Batch-to-batch variability in LNP production can lead to inconsistent in vivo results.

    • Recommended Solution:

      • Standardize Formulation Protocol: Use a standardized and reproducible method for LNP formulation, such as microfluidic mixing.[9]

      • Characterize Each Batch: Thoroughly characterize each batch of LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency to ensure consistency.

  • Potential Cause 2: Animal-to-Animal Variation. Biological variability among individual animals can contribute to differences in LNP uptake and efficacy.

    • Recommended Solution:

      • Increase Group Size: Use a sufficient number of animals per group to account for biological variability and achieve statistical significance.

      • Standardize Animal Handling and Procedures: Ensure that all experimental procedures, including injections and sample collection, are performed consistently across all animals.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) of LNPs that I should measure?

A1: The key CQAs for LNPs include:

  • Particle Size (Z-average diameter): Influences biodistribution and cellular uptake. Typically, sizes between 70-100 nm are desired for systemic delivery.[9]

  • Polydispersity Index (PDI): A measure of the size distribution of the LNP population. A low PDI (ideally < 0.2) indicates a monodisperse and homogeneous formulation.[10]

  • Zeta Potential: The surface charge of the LNPs. A near-neutral zeta potential is often preferred for systemic circulation to minimize non-specific interactions.[9]

  • mRNA Encapsulation Efficiency: The percentage of mRNA that is successfully encapsulated within the LNPs. High encapsulation efficiency (>90%) is desirable.

Q2: Why is there a poor correlation between my in vitro and in vivo results?

A2: A significant challenge in LNP development is the often-observed discrepancy between in vitro and in vivo performance.[9][11] Factors contributing to this include:

  • Biological Complexity: The in vivo environment is far more complex than a cell culture dish, involving interactions with blood components, the immune system, and various cell types.

  • Protein Corona: Upon entering the bloodstream, LNPs are coated with proteins, forming a "protein corona" that can alter their physicochemical properties and cellular interactions.[12]

  • Biodistribution and Bioavailability: In vivo, LNPs must navigate the circulatory system and overcome biological barriers to reach the target tissue, which is not recapitulated in vitro.

Q3: What are the roles of the different lipid components in the this compound LNP formulation?

A3: A typical LNP formulation consists of four main components:

  • Ionizable Lipid (this compound): This is a critical component that is positively charged at a low pH (during formulation) to complex with the negatively charged mRNA and becomes neutral at physiological pH. It plays a crucial role in endosomal escape.[13][14]

  • Helper Lipid (e.g., DSPC, DOPE): These are phospholipids (B1166683) that provide structural stability to the LNP.[13][14]

  • Cholesterol: Cholesterol also contributes to the stability and fluidity of the LNP structure.[13][14]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) that helps to stabilize the LNPs, prevent aggregation, and prolong circulation time in vivo.[13][14]

Data Presentation

Table 1: Example LNP Formulation Parameters and Their Impact on In Vivo Delivery

ParameterVariationEffect on In Vivo DeliveryReference
Ionizable Lipid:mRNA Weight Ratio IncreasedEnhanced protein expression[1][3]
Helper Lipid DOPE vs. DSPCDOPE can improve mRNA delivery in some formulations[1][3]
PEGylated Lipid Molar % 1.5% vs. 5%1.5% optimal for in vitro, 5% optimal for in vivo[2]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid this compound, helper lipid, cholesterol, and PEGylated lipid in ethanol (B145695) at the desired molar ratios.

  • Preparation of mRNA Aqueous Solution: Dilute the mRNA in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.5).[10]

  • Microfluidic Mixing: Use a microfluidic mixing device to combine the ethanolic lipid solution and the aqueous mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase).[10]

  • Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove the ethanol and raise the pH.[10]

  • Concentration and Sterilization: Concentrate the LNP solution using appropriate centrifugal filters and sterilize by passing through a 0.22 µm filter.[10]

Protocol 2: Characterization of LNP Physicochemical Properties

  • Size and PDI Measurement:

    • Dilute the LNP sample in filtered PBS.

    • Measure the Z-average diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Zeta Potential Measurement:

    • Dilute the LNP sample in a low ionic strength buffer or deionized water.

    • Measure the zeta potential using the same DLS instrument with an appropriate cuvette.

Protocol 3: Determination of mRNA Encapsulation Efficiency

  • Principle: This assay uses a fluorescent dye that binds to RNA. The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).

  • Procedure:

    • Prepare two sets of LNP samples diluted in buffer.

    • To one set, add the fluorescent RNA dye.

    • To the other set, add the detergent to lyse the LNPs, followed by the fluorescent dye.

    • Measure the fluorescence of both sets.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (1 - (Fluorescence of intact LNPs / Fluorescence of lysed LNPs)) * 100.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_formulation Formulation & Physicochemical Characterization cluster_invivo In Vivo Experimentation cluster_outcome Outcome Problem Poor In Vivo Delivery (e.g., Low Protein Expression) Formulation Check LNP Formulation (Lipid Ratios, Components) Problem->Formulation PhysChem Verify Physicochemical Properties (Size, PDI, Zeta Potential, Encapsulation) Formulation->PhysChem Dose Optimize Dose & Administration Route PhysChem->Dose If properties are suboptimal, re-formulate PhysChem->Dose If properties are optimal Stability Assess LNP Stability Dose->Stability Success Improved In Vivo Delivery Stability->Success If all parameters are optimized LNP_Components LNP Lipid Nanoparticle Ionizable Ionizable Lipid (e.g., this compound) LNP->Ionizable mRNA complexation, endosomal escape Helper Helper Lipid (e.g., DSPC, DOPE) LNP->Helper Structural stability Cholesterol Cholesterol LNP->Cholesterol Structural stability PEG PEGylated Lipid LNP->PEG Stability, circulation mRNA mRNA Cargo LNP->mRNA Encapsulates InVivo_Pathway Injection IV Injection Circulation Systemic Circulation (Protein Corona Formation) Injection->Circulation Biodistribution Biodistribution (Liver, Spleen, Target Tissue) Circulation->Biodistribution Uptake Cellular Uptake (Endocytosis) Biodistribution->Uptake Endosome Endosomal Entrapment Uptake->Endosome Escape Endosomal Escape Endosome->Escape Successful Degradation Lysosomal Degradation Endosome->Degradation Unsuccessful Translation mRNA Translation -> Protein Escape->Translation

References

Technical Support Center: Refining 93-O17O Formulation for Reduced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the refinement of the 93-O17O lipid nanoparticle (LNP) formulation to minimize toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chalcogen-containing ionizable cationic lipidoid.[1][2] It is a key component in the formation of lipid nanoparticles (LNPs), which are used as delivery vehicles for various therapeutic molecules.[1][2] Primary applications of this compound LNPs include:

  • mRNA delivery: For vaccines and protein replacement therapies.[2]

  • Gene editing: Delivery of Cre recombinase and ribonucleoproteins.[2]

  • Cancer immunotherapy: Intratumoral delivery of cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) to enhance the cross-presentation of tumor antigens.[2]

Q2: What are the potential sources of toxicity associated with the this compound formulation?

While specific toxicity data for this compound is limited in publicly available literature, the toxicity of lipid nanoparticles, in general, can be attributed to several factors that are relevant to the this compound formulation:

  • Ionizable Cationic Lipid (this compound): The cationic nature of ionizable lipids at low pH is crucial for encapsulating nucleic acids and facilitating endosomal escape. However, this positive charge can also lead to interactions with negatively charged biological membranes and proteins, potentially causing cytotoxicity and immunotoxicity.[3][4] Some ionizable lipids can trigger inflammatory pathways.[3][5]

  • Helper Lipids: The composition and ratio of helper lipids, such as phospholipids (B1166683) (e.g., DSPC, DOPE) and cholesterol, can influence the stability, size, and surface properties of the LNP, which in turn can affect its toxicity profile.[6][7]

  • PEGylated Lipids: While polyethylene (B3416737) glycol (PEG) lipids help to stabilize LNPs and prolong circulation time, they can sometimes induce an immune response, leading to the production of anti-PEG antibodies that can cause rapid clearance and potential allergic reactions.[8]

  • Particle Characteristics: The size, polydispersity index (PDI), and surface charge (zeta potential) of the LNPs are critical parameters that can influence their biodistribution, clearance, and potential for toxicity.[9]

Q3: What are the common signs of toxicity to watch for in my experiments?

Both in vitro and in vivo models can exhibit signs of toxicity.

In Vitro Toxicity Indicators:

  • Reduced Cell Viability: A decrease in the number of viable cells upon exposure to the this compound formulation, which can be measured using assays like MTT or trypan blue exclusion.[10]

  • Increased Cytotoxicity: Damage to the cell membrane, leading to the release of intracellular components, which can be quantified using an LDH assay.

  • Induction of Apoptosis or Necrosis: Programmed cell death or uncontrolled cell death, which can be assessed by flow cytometry using markers like Annexin V and propidium (B1200493) iodide.[10]

  • Inflammatory Response: Increased production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in cell culture supernatants.[5][11]

In Vivo Toxicity Indicators:

  • Systemic Inflammation: Elevated levels of pro-inflammatory cytokines in the serum.[5]

  • Local Inflammation: Swelling, redness, and immune cell infiltration at the injection site.[5][12]

  • Organ Damage: Particularly to the liver and spleen where LNPs tend to accumulate, which can be monitored by measuring liver enzymes (ALT, AST) in the blood and through histological analysis of the organs.[10]

  • General Health: Weight loss, changes in behavior, or other signs of distress in animal models.

Troubleshooting Guides

Problem 1: High In Vitro Cytotoxicity

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Formulation Ratio The molar ratio of the lipid components (this compound, helper lipids, cholesterol, PEG-lipid) is critical. Systematically vary the ratios to find a composition that maintains efficacy while reducing toxicity. A common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[13]
Inappropriate Helper Lipid The type of helper lipid can significantly impact LNP properties. Consider replacing DOPE with DSPC or vice versa, as their different shapes and packing parameters can alter membrane stability and fusogenicity.[6] Studies have shown that replacing DOPE with lipids like DOTAP or PS can alter organ tropism and cellular responses.[7]
High Particle Concentration The observed toxicity may be dose-dependent. Perform a dose-response study to determine the optimal concentration range that provides the desired therapeutic effect with minimal cytotoxicity.
Poor Formulation Quality High polydispersity (PDI > 0.2) or the presence of large aggregates can contribute to toxicity. Ensure proper mixing during formulation and consider extrusion or filtration to achieve a uniform particle size distribution.
Ethanol (B145695) Residue Residual ethanol from the formulation process can be toxic to cells. Ensure complete removal of ethanol through dialysis or tangential flow filtration.
Problem 2: Unexpected In Vivo Toxicity or Inflammatory Response

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inherent Immunogenicity of this compound Ionizable lipids can have intrinsic adjuvant activity, leading to the production of inflammatory cytokines.[3][5] If the inflammatory response is too strong, consider co-formulating with immunosuppressive agents or exploring alternative, less immunogenic ionizable lipids.
Particle Size and Surface Charge LNPs of a certain size range may be more readily taken up by immune cells, leading to an enhanced inflammatory response. Optimize the formulation to achieve a particle size outside this range. The surface charge (zeta potential) also plays a role; aim for a near-neutral zeta potential at physiological pH to minimize non-specific interactions.[9]
Route of Administration The route of administration can significantly affect the biodistribution and toxicity of LNPs. For example, intravenous administration often leads to accumulation in the liver and spleen.[2] Consider alternative routes like intramuscular or subcutaneous injection, which may reduce systemic toxicity.[5]
Activation of the STING Pathway This compound has been used to deliver cGAMP, a STING agonist, suggesting the formulation itself might interact with this pathway.[14] While beneficial for cancer immunotherapy, excessive STING activation can lead to inflammatory side effects. If not desired, this may be an inherent property of the lipid that is difficult to mitigate without changing the core molecule.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

This protocol is adapted from a general method for mRNA-LNP formulation and can be applied to this compound.

Materials:

  • This compound in ethanol

  • DSPC (or DOPE) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • Therapeutic cargo (e.g., mRNA, siRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution:

    • Combine this compound, DSPC (or DOPE), cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in ethanol should be between 10-25 mM.

  • Prepare Cargo Solution:

    • Dissolve the nucleic acid cargo in the low pH buffer at a concentration that will achieve the desired nucleic acid-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the nucleic acid solution into another.

    • Set the flow rate ratio (aqueous:ethanolic) to 3:1 and the total flow rate according to the desired particle size. Higher flow rates generally result in smaller particles.

    • Initiate the mixing process. The LNPs will self-assemble as the two streams combine.

  • Purification and Buffer Exchange:

    • To remove ethanol and exchange the buffer to PBS (pH 7.4), dialyze the LNP solution overnight at 4°C against PBS using a 10 kDa MWCO cassette. Alternatively, use a tangential flow filtration system for larger volumes.

  • Sterilization and Storage:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

  • Cells of interest (e.g., HeLa, HEK293, or a relevant primary cell line)

  • Complete cell culture medium

  • 96-well plates

  • This compound LNP formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Treatment:

    • After 24 hours, remove the medium and add fresh medium containing serial dilutions of the this compound LNP formulation. Include a vehicle control (PBS) and a positive control for cytotoxicity.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Data Presentation

Table 1: Example of Quantitative Data for LNP Formulation and Characterization

Formulation IDThis compound (mol%)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
93O-F150DSPC (10)38.51.585.20.12-5.892
93O-F250DOPE (10)38.51.592.50.15-4.289
93O-F340DSPC (20)38.51.5101.70.18-7.185

Table 2: Example of Quantitative Data for In Vitro Cytotoxicity

Formulation IDConcentration (µg/mL)Cell Viability (%) after 48h
93O-F1195.3
1082.1
10055.4
93O-F2192.1
1075.8
10048.9
93O-F3198.2
1090.5
10072.3

Visualizations

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_evaluation Toxicity Evaluation prep_lipids Prepare Lipid Stock (this compound, Helper, Chol, PEG) mixing Microfluidic Mixing prep_lipids->mixing prep_cargo Prepare Nucleic Acid Cargo (low pH buffer) prep_cargo->mixing purification Purification (Dialysis / TFF) mixing->purification characterization Characterization (Size, PDI, Zeta, EE) purification->characterization invitro In Vitro Cytotoxicity (e.g., MTT Assay) characterization->invitro invivo In Vivo Toxicity (Cytokine analysis, Histology) characterization->invivo data_analysis Data Analysis & Formulation Refinement invitro->data_analysis invivo->data_analysis data_analysis->prep_lipids Iterate

Caption: Workflow for refining this compound LNP formulation to reduce toxicity.

STING_Pathway_Activation cluster_cell Antigen Presenting Cell cluster_sting STING Pathway LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape cGAS cGAS ER Endoplasmic Reticulum Nucleus Nucleus IFNs Type I Interferons (IFN-α, IFN-β) Nucleus->IFNs Transcription STING STING cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3->Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) IFNs->Cytokines Induces Inflammation Inflammation & Potential Toxicity Cytokines->Inflammation Leads to

References

Technical Support Center: Enhancing Spleen Targeting of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the spleen-targeting efficiency of nanoparticles. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the development and in vivo testing of spleen-targeting nanoparticles.

Issue: Low Spleen Accumulation and High Liver Uptake

Q1: My nanoparticles show very low accumulation in the spleen and are primarily taken up by the liver. What are the potential causes and how can I improve spleen targeting?

A1: High liver uptake is a common challenge as the liver and spleen are both major organs of the reticuloendothelial system (RES) responsible for clearing foreign particles from circulation.[1][2] Several factors can contribute to this issue:

  • Particle Size: Nanoparticles smaller than 150 nm tend to be preferentially taken up by the liver.[1] Particles larger than 200 nm are more likely to be trapped in the spleen due to its larger fenestrations (200–500 nm) and slower blood flow.[1][3]

  • Surface Charge: Positively charged nanoparticles are more prone to sequestration by macrophages in the liver and spleen.[4][5] Neutral or slightly negatively charged nanoparticles generally exhibit longer circulation times.[4][5]

  • Lipid Composition: The lipid composition of lipid nanoparticles (LNPs) plays a crucial role. The inclusion of certain lipids can either promote or decrease liver uptake.[1][6]

  • Protein Corona: The adsorption of plasma proteins (opsonization) onto the nanoparticle surface can facilitate recognition and uptake by liver macrophages (Kupffer cells).[1][7]

Solutions:

  • Optimize Particle Size: Aim for a particle diameter between 200 nm and 500 nm to leverage the spleen's filtration mechanism.[1][3]

  • Modify Surface Charge: Formulate nanoparticles with a neutral or slightly negative surface charge to reduce non-specific uptake by liver macrophages.[4]

  • Adjust Lipid Composition: For LNPs, incorporating anionic lipids such as 1,2-dioleoyl-sn-glycero-3-phosphate (B1236662) (18PA) or phosphatidylserine (B164497) can enhance spleen delivery.[1][8] Conversely, replacing a neutral helper lipid with a neutral glycolipid has been shown to reduce liver delivery and increase splenic delivery.[9]

  • Surface Modification (PEGylation): Modifying the nanoparticle surface with polyethylene (B3416737) glycol (PEG) can create a "stealth" effect, reducing opsonization and subsequent uptake by the liver, thereby prolonging circulation and increasing the chance of spleen accumulation.[1][10]

Logical Relationship: Troubleshooting Low Spleen Accumulation

A Problem: Low Spleen Accumulation, High Liver Uptake B Potential Causes A->B C1 Suboptimal Particle Size (<150 nm) B->C1 C2 Positive Surface Charge B->C2 C3 Inappropriate Lipid Composition B->C3 C4 Protein Opsonization B->C4 S1 Increase Size (200-500 nm) C1->S1 S2 Formulate as Neutral or Slightly Negative C2->S2 S3 Incorporate Anionic or Glyco-Helper Lipids C3->S3 S4 PEGylate Surface C4->S4 D Solutions S1->D S2->D S3->D S4->D

Caption: Troubleshooting workflow for low spleen accumulation.

Issue: Poor In Vivo Efficacy Despite Good Spleen Accumulation

Q2: My nanoparticles show good accumulation in the spleen, but the therapeutic or diagnostic effect is minimal. What could be the reason?

A2: This suggests that while the nanoparticles are reaching the target organ, they may not be effectively interacting with the target cells or releasing their payload.

  • Inefficient Cellular Uptake: Nanoparticles may accumulate in the spleen's extracellular space but are not being efficiently internalized by the target immune cells (e.g., macrophages, dendritic cells, B cells).[3][11]

  • Lack of Endosomal Escape: For therapies that require cytosolic delivery (like mRNA), if the nanoparticles are trapped in endosomes and degraded, the payload will not reach its site of action.[8]

  • Premature Payload Degradation: The encapsulated drug or diagnostic agent might be degrading within the nanoparticle before it can be released.

Solutions:

  • Incorporate Targeting Ligands: Modify the nanoparticle surface with ligands that bind to receptors on specific splenic immune cells.[12] For example, mannose can be used to target mannose receptors on macrophages and dendritic cells.[13]

  • Enhance Endosomal Escape: Include pH-sensitive or fusogenic lipids/polymers in the formulation to facilitate the release of the payload from the endosome into the cytoplasm.[8]

  • Assess Payload Stability: Conduct in vitro release studies under conditions that mimic the intracellular environment to ensure the payload is stable and can be released in an active form.

Frequently Asked Questions (FAQs)

Q3: What are the key physicochemical properties of nanoparticles that influence spleen targeting?

A3: The primary physicochemical properties are size, surface charge, and the composition of the nanoparticle itself.[1][4]

  • Size: As a general rule, larger nanoparticles (200-500 nm) tend to accumulate more in the spleen.[1][3]

  • Surface Charge: Neutral or slightly negative nanoparticles are preferred to avoid rapid clearance by the liver.[4][5]

  • Composition: For lipid-based nanoparticles, the type of lipids used significantly impacts biodistribution. Anionic lipids and certain glycolipids can enhance spleen targeting.[1][9]

Q4: How does the anatomy of the spleen contribute to nanoparticle accumulation?

A4: The spleen has a unique vascular structure with an open circulation system and fenestrations in the blood vessels that are larger (200-500 nm) than in the liver.[1][14] This, combined with a slower blood flow rate, allows for the mechanical filtration and trapping of larger nanoparticles.[1][2] The spleen is also rich in immune cells, particularly macrophages in the marginal zone, which are adept at capturing circulating particles.[3][15]

Q5: What is the role of the protein corona in spleen targeting?

A5: When nanoparticles enter the bloodstream, they are immediately coated with proteins, forming a "protein corona."[1] This corona can influence how the nanoparticles are seen by the immune system. Opsonin proteins in the corona can mark the nanoparticles for clearance by phagocytic cells, primarily in the liver.[16] Strategies to minimize opsonization, such as PEGylation, can help evade liver uptake and increase the likelihood of reaching the spleen.[1][10]

Q6: Are there specific cell types within the spleen that are targeted by nanoparticles?

A6: Yes, nanoparticles are often taken up by the phagocytic cells of the spleen, which include:

  • Marginal Zone Macrophages: These are among the first cells to encounter blood-borne particles and are highly efficient at their capture.[3]

  • Dendritic Cells: These are important antigen-presenting cells and are a key target for vaccine delivery.[1][11]

  • Red Pulp Macrophages: These are involved in filtering the blood and removing old or damaged red blood cells, and they can also take up nanoparticles.[3]

The specific cell type targeted can be influenced by the nanoparticle's surface chemistry and the presence of targeting ligands.[1][12]

Quantitative Data Summary

Table 1: Influence of Nanoparticle Physicochemical Properties on Spleen Targeting

Nanoparticle PropertyModificationEffect on Spleen AccumulationEffect on Liver AccumulationReference(s)
Size Increased from <150 nm to >200 nmIncreasedDecreased[1],[3]
Surface Charge Positive to Neutral/Slightly NegativeIncreased circulation, potential for higher spleen accumulationDecreased[4],[5]
Lipid Composition Inclusion of Anionic Lipids (e.g., DOPS, 18PA)IncreasedDecreased[1],[8]
Lipid Composition Replacement of neutral helper lipid with a neutral glycolipidIncreasedDecreased[9]
Surface Modification PEGylationIncreased circulation time, leading to potentially higher spleen accumulationDecreased[1],[10]

Experimental Protocols

Protocol 1: Nanoparticle Formulation by Ethanol (B145695) Dilution (for LNPs)

This protocol describes a common method for preparing lipid nanoparticles.

  • Lipid Preparation: Dissolve the ionizable lipid, helper lipid (e.g., DOPE, DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • Aqueous Phase Preparation: Prepare the nucleic acid cargo (e.g., mRNA) in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Mixing: Rapidly inject the ethanolic lipid solution into the aqueous phase with vigorous stirring or using a microfluidic mixing device. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the cargo.

  • Dialysis/Purification: Remove the ethanol and unencapsulated cargo by dialysis against a neutral pH buffer (e.g., PBS, pH 7.4) or through tangential flow filtration.

  • Characterization: Characterize the resulting nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Encapsulation efficiency can be determined using a fluorescent dye-based assay (e.g., RiboGreen for RNA).

Experimental Workflow: LNP Formulation and Characterization

cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization A Dissolve Lipids in Ethanol C Rapid Mixing A->C B Dissolve Cargo in Aqueous Buffer B->C D Dialysis or TFF C->D E DLS (Size, PDI, Zeta) D->E F Quantify Encapsulation D->F

Caption: Workflow for LNP formulation and characterization.

Protocol 2: In Vivo Biodistribution Study

This protocol outlines the steps for assessing the organ distribution of nanoparticles in an animal model.

  • Nanoparticle Labeling: Label the nanoparticles with a fluorescent dye (for optical imaging) or a radionuclide (for SPECT/PET or gamma counting). Ensure the label is stable in vivo.

  • Animal Model: Use an appropriate animal model (e.g., mice, rats). The choice of strain may be important as the immune system can influence nanoparticle clearance.[7]

  • Administration: Administer the labeled nanoparticles intravenously (i.v.) via the tail vein.

  • Time Points: Euthanize groups of animals at different time points post-injection (e.g., 1h, 4h, 24h) to assess the distribution kinetics.

  • Organ Harvest and Imaging: Perfuse the animals with saline to remove blood from the organs. Carefully dissect the major organs (spleen, liver, lungs, kidneys, heart, brain).

  • Quantification:

    • Fluorescence Imaging: Image the whole organs using an in vivo imaging system (IVIS) and quantify the fluorescence intensity per organ.[17] For more accurate quantification, homogenize the organs and measure the fluorescence with a plate reader, comparing to a standard curve.[17][18]

    • Radiolabeling: Weigh the organs and measure the radioactivity using a gamma counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).[19]

  • Data Analysis: Compare the %ID/g across different organs and time points to determine the biodistribution profile.

Signaling Pathways

Nanoparticle Uptake by Splenic Macrophages

NP Opsonized Nanoparticle Receptor Scavenger/Fc Receptors NP->Receptor Binding Macrophage Splenic Macrophage Phagocytosis Phagocytosis Receptor->Phagocytosis Endosome Endosome Phagocytosis->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Fusion Escape Endosomal Escape Endosome->Escape Payload Payload Release (Cytosol) Escape->Payload

Caption: Cellular uptake pathway of nanoparticles in splenic macrophages.

References

Technical Support Center: 93-O17O-Mediated Intracellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming barriers in 93-O17O-mediated intracellular delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it facilitate intracellular delivery?

A1: this compound is a lipidoid, a type of synthetic lipid-like molecule, used to form lipid nanoparticles (LNPs) for the intracellular delivery of various payloads, such as antigens and nucleic acids. These LNPs, often referred to as this compound-F when fully formulated with helper lipids, are designed to encapsulate therapeutic cargo. The delivery mechanism involves the nanoparticle fusing with the cell membrane or being taken up through endocytosis. Once inside the cell, the nanoparticle releases its payload into the cytoplasm. The cationic nature of lipidoids like this compound facilitates the encapsulation of negatively charged molecules through electrostatic interactions.

Q2: What are the common barriers to successful this compound-mediated delivery?

A2: The primary barriers include inefficient cellular uptake, entrapment of the nanoparticles in endosomes and subsequent degradation in lysosomes, and potential toxicity at high concentrations. The formulation of the this compound nanoparticles is critical; for instance, the absence of helper lipids can significantly diminish the delivery efficacy.

Q3: How does the efficacy of this compound compare to other lipidoids, like 93-O17S-F?

A3: Studies have shown that while this compound-F is effective in delivering payloads, other lipidoid formulations may elicit a stronger biological response depending on the application. For example, in the context of a cancer vaccine, 93-O17S-F was found to generate a more robust CD8+ T cell response and a higher production of IgG2c antibodies compared to this compound-F when delivering the OVA antigen.

Q4: What are the key components of a this compound-F nanoparticle formulation?

A4: A typical this compound-F formulation consists of the ionizable lipidoid this compound, helper lipids such as cholesterol and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and a PEGylated lipid to improve stability and circulation time. The precise ratio of these components is crucial for optimal performance.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Delivery Efficiency Suboptimal nanoparticle formulation.Ensure the presence and correct ratio of helper lipids (e.g., cholesterol, DOPE). Research indicates that this compound without helper lipids has significantly reduced efficacy.[1]
Poor encapsulation of the payload.Optimize the electrostatic interaction by adjusting the pH during formulation. Ensure the payload is of high purity.
Incorrect nanoparticle size or zeta potential.Characterize the nanoparticles using Dynamic Light Scattering (DLS) to confirm a size range of 80-150 nm and a slightly positive zeta potential, which are generally optimal for cellular uptake.
High Cell Toxicity High concentration of this compound nanoparticles.Perform a dose-response experiment to determine the optimal concentration that balances delivery efficiency and cell viability.
Impurities in the formulation.Use high-purity lipids and payload. Purify the nanoparticles after formulation to remove any residual organic solvents or unencapsulated material.
Payload Degradation Endosomal/lysosomal entrapment.Modify the nanoparticle formulation to enhance endosomal escape. While specific to this compound, strategies for other LNPs include using ionizable lipids that become protonated in the acidic endosome, leading to membrane disruption.
Inconsistent Results Variability in nanoparticle preparation.Standardize the formulation protocol, including mixing speed, temperature, and component concentrations. Use a microfluidic mixing device for more reproducible nanoparticle formation.
Cell culture conditions.Ensure cells are healthy, within a low passage number, and at an optimal confluency (typically 70-90%) at the time of transfection.

Quantitative Data

Table 1: Comparison of Immune Response Following Vaccination with OVA Antigen Formulated with this compound-F and 93-O17S-F

Formulation Total IgG Titer IgG1 Titer IgG2c Titer OVA-Specific CD8+ T Cells (%)
OVA aloneLowLowUndetectable< 0.6
OVA + AlumModerateModerateUndetectable< 0.6
OVA + this compound-FHighHighLow~0.8 (with cGAMP)
OVA + 93-O17S-FVery HighVery HighHigh~1.4
OVA + 93-O17S-F + cGAMPVery HighVery HighVery High~1.8

Data is synthesized from findings reported in "In situ cancer vaccination using lipidoid nanoparticles".[1]

Experimental Protocols

1. General Protocol for Formulation of this compound Nanoparticles

This protocol is a general guideline and should be optimized for your specific payload and cell type.

  • Materials:

    • This compound lipidoid

    • Cholesterol

    • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

    • PEG-lipid (e.g., DMG-PEG 2000)

    • Payload (e.g., antigen, mRNA)

    • Ethanol (B145695)

    • Citrate (B86180) buffer (pH 4.0)

    • Phosphate-buffered saline (PBS, pH 7.4)

    • Microfluidic mixing device (e.g., NanoAssemblr)

  • Procedure:

    • Prepare a lipid stock solution in ethanol containing this compound, cholesterol, DOPE, and PEG-lipid at a desired molar ratio.

    • Prepare an aqueous solution of your payload in citrate buffer (pH 4.0).

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the payload-buffer solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).

    • The rapid mixing will induce the self-assembly of the nanoparticles.

    • Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated payload.

    • Sterilize the final nanoparticle formulation by passing it through a 0.22 µm filter.

    • Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Encapsulation efficiency can be determined using a suitable assay for your payload (e.g., RiboGreen assay for RNA).

2. In Vitro Intracellular Delivery Assay

  • Materials:

    • Cells of interest (e.g., DC2.4 cells)

    • Complete cell culture medium

    • This compound nanoparticles encapsulating a fluorescently labeled payload (e.g., FITC-labeled OVA)

    • Flow cytometer

    • Confocal microscope

    • LysoTracker dye (optional, for endosomal colocalization)

  • Procedure:

    • Seed cells in a multi-well plate at a density that will result in 70-90% confluency on the day of the experiment.

    • Add the this compound nanoparticle formulation to the cells at various concentrations. Include a control of free fluorescent payload.

    • Incubate for a desired period (e.g., 4-24 hours).

    • For Flow Cytometry:

      • Wash the cells with PBS.

      • Trypsinize and harvest the cells.

      • Resuspend the cells in flow cytometry buffer.

      • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify uptake.

    • For Confocal Microscopy:

      • If assessing endosomal escape, incubate with LysoTracker dye according to the manufacturer's protocol before imaging.

      • Wash the cells with PBS.

      • Fix the cells if necessary.

      • Mount the coverslips on microscope slides.

      • Image the cells using a confocal microscope to visualize the subcellular localization of the payload.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_delivery Intracellular Delivery cluster_analysis Analysis p1 Prepare Lipid Mix (this compound, Helpers, PEG) p3 Microfluidic Mixing p1->p3 p2 Prepare Payload (Aqueous Buffer) p2->p3 p4 Dialysis & Sterilization p3->p4 c1 DLS (Size, PDI) p4->c1 c2 Zeta Potential p4->c2 c3 Encapsulation Efficiency p4->c3 d1 Cell Seeding d2 Incubate with Nanoparticles d1->d2 d3 Wash & Harvest d2->d3 a1 Flow Cytometry (Uptake Quantification) d3->a1 a2 Confocal Microscopy (Subcellular Localization) d3->a2

Caption: Experimental workflow for this compound nanoparticle formulation and in vitro testing.

troubleshooting_logic cluster_formulation Formulation Issues cluster_experimental Experimental Conditions cluster_toxicity Toxicity Issues start Low Delivery Efficiency? formulation_check Check Formulation: - Helper Lipids Present? - Correct Ratios? start->formulation_check Yes toxicity_check High Cell Death? start->toxicity_check No, but... payload_check Check Payload: - Purity? - Concentration? formulation_check->payload_check size_check Check Nanoparticle Properties: - Size (80-150 nm)? - Zeta Potential? payload_check->size_check cell_health Check Cell Health: - Confluency (70-90%)? - Low Passage? size_check->cell_health concentration Optimize Nanoparticle Concentration cell_health->concentration toxicity_check->formulation_check No reduce_concentration Reduce Nanoparticle Concentration toxicity_check->reduce_concentration Yes purify_sample Purify Nanoparticles reduce_concentration->purify_sample

Caption: Troubleshooting logic for overcoming low delivery efficiency with this compound.

References

Technical Support Center: Mitigating Off-Target Effects of 93-O17O LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 93-O17O Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound LNPs and provides systematic steps to identify and resolve them.

Observed Issue Potential Cause Recommended Action
High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in vitro or in vivo. The inherent immunogenicity of the LNP components or the encapsulated mRNA/siRNA can activate innate immune pathways.[1][2][3][4]1. Optimize LNP Composition: Vary the molar ratios of the lipid components. Reducing the amount of ionizable lipid or substituting it with a biodegradable alternative may decrease toxicity.[5] 2. Purify LNP Formulation: Ensure the removal of any residual catalysts or impurities from the synthesis process that could trigger an immune response.[6] 3. Modify Nucleic Acid Cargo: Utilize modified nucleosides in your mRNA to reduce its immunogenicity.[5] 4. Perform Cytokine Profiling: Use a multiplex cytokine assay to identify the specific inflammatory pathways being activated.
Significant off-target gene silencing or protein expression in the liver. LNPs have a natural tropism for the liver, which can lead to unintended effects in hepatocytes.[7][8][9][10]1. Incorporate miRNA Binding Sites: Engineer microRNA-122 (miR-122) binding sites into your mRNA construct. This will leverage the high expression of miR-122 in hepatocytes to degrade the mRNA and reduce off-target protein expression.[8][9] 2. Alter LNP Size: Larger LNPs are more likely to be taken up by immune cells, while smaller LNPs tend to accumulate in the liver. Modifying the LNP size can help redirect them.[7] 3. Change Administration Route: Intramuscular or subcutaneous injection may result in more localized delivery and less systemic exposure compared to intravenous injection.[7]
Evidence of liver toxicity (e.g., elevated ALT/AST levels). Accumulation of LNPs in the liver can lead to hepatotoxicity, potentially due to the ionizable lipids or their metabolites.[5][11]1. Dose-Response Study: Conduct a thorough dose-response study to determine the maximum tolerated dose. 2. Biodistribution Analysis: Perform in vivo imaging or LC/MS to quantify LNP accumulation in the liver and other organs.[7][10] 3. Histopathological Analysis: Examine liver tissue sections for signs of inflammation or damage. 4. Optimize Lipid Components: Screen for alternative ionizable lipids with a better safety profile.[5]
Low therapeutic efficacy at the target site. Inefficient delivery to the target tissue or rapid clearance of the LNPs.1. Surface Modification: Conjugate targeting ligands (e.g., peptides, antibodies) to the LNP surface to enhance uptake by specific cell types.[12] 2. PEGylation Optimization: Adjust the density and length of the PEG-lipid to optimize circulation time and reduce non-specific uptake.[2] 3. Characterize LNP Stability: Assess the stability of your LNP formulation under relevant physiological conditions.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Observe Off-Target Effect Issue Characterize the Issue (e.g., High Cytokines, Liver Toxicity) Start->Issue Cytokines High Pro-inflammatory Cytokines? Issue->Cytokines LiverToxicity Liver Toxicity or Off-Target Expression? Cytokines->LiverToxicity No OptimizeLNP Optimize LNP Composition & Purity Cytokines->OptimizeLNP Yes LowEfficacy Low On-Target Efficacy? LiverToxicity->LowEfficacy No miRNA Incorporate miR-122 Binding Sites LiverToxicity->miRNA Yes Targeting Add Targeting Ligands & Optimize PEGylation LowEfficacy->Targeting Yes End End: Issue Resolved LowEfficacy->End No ModifyCargo Modify Nucleic Acid Cargo (e.g., modified nucleosides) OptimizeLNP->ModifyCargo ModifyCargo->End RouteChange Alter Administration Route & LNP Size miRNA->RouteChange RouteChange->End Targeting->End

Caption: A flowchart for troubleshooting off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind the off-target effects of this compound LNPs?

A1: The off-target effects of LNPs, including this compound, are primarily driven by two factors:

  • Inherent Immunogenicity: The lipid components, particularly ionizable lipids, can be recognized by the innate immune system, leading to the activation of pathways like Toll-like receptors (TLRs) and subsequent pro-inflammatory cytokine release.[2][13] The nucleic acid cargo itself can also be immunostimulatory if not appropriately modified.[5]

  • Biodistribution Profile: Following systemic administration, LNPs tend to accumulate in the liver and spleen.[7][10] This can lead to high levels of protein expression or gene silencing in these organs, which may be unintended and could cause toxicity.[1][8]

Q2: How can I reduce the liver accumulation of my this compound LNPs?

A2: To mitigate liver accumulation, you can employ several strategies:

  • Incorporate miR-122 binding sites into the 3' UTR of your mRNA. Since miR-122 is highly expressed in liver cells, it will target the mRNA for degradation, reducing protein expression specifically in the liver.[8][9]

  • Modify the LNP size and composition. Larger particles may be more readily taken up by antigen-presenting cells, reducing the fraction that reaches the liver.[14]

  • Change the route of administration. Intramuscular or subcutaneous injections can localize the delivery and reduce systemic distribution to the liver.[7]

Q3: What is the role of PEG-lipids in LNP off-target effects?

A3: PEG-lipids are crucial for LNP stability and circulation time.[2] They create a hydrophilic shell that reduces opsonization and clearance by the mononuclear phagocyte system. However, the density and length of the PEG chains can influence biodistribution. Optimizing the PEG-lipid component can help in directing the LNPs to the desired tissue and away from off-target sites.

Q4: Can the nucleic acid cargo itself contribute to off-target effects?

A4: Yes. Unmodified single-stranded RNA can be recognized by innate immune sensors, leading to an inflammatory response. Using modified nucleosides (e.g., pseudouridine) can significantly reduce this immunogenicity.[5] Additionally, if using siRNA, off-target gene silencing can occur due to partial sequence homology with unintended transcripts. Careful siRNA design and screening are essential to minimize this.

Q5: What in vitro assays are recommended before moving to in vivo studies?

A5: Before proceeding to animal models, it is crucial to perform several in vitro assays:

  • Cytotoxicity Assay: To determine the concentration at which the LNPs become toxic to cells.

  • Cytokine Release Assay: To measure the induction of pro-inflammatory cytokines in relevant immune cells (e.g., PBMCs, dendritic cells).

  • In Vitro Transfection Efficiency: To confirm that your LNPs can effectively deliver their cargo to the target cell type.[15]

Signaling Pathway: LNP-Induced Immune Activation

LNP_Immune_Activation cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis TLR Toll-like Receptors (TLR3, TLR4, TLR7/8) Endosome->TLR LNP components or nucleic acid cargo engage TLRs MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF NFkB NF-κB MyD88->NFkB IRFs IRF3/7 TRIF->IRFs Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Type1_IFN Type I Interferons (IFN-α/β) IRFs->Type1_IFN

Caption: LNP-induced innate immune signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay

Objective: To quantify the pro-inflammatory cytokine response induced by this compound LNPs in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound LNP formulation

  • Freshly isolated human PBMCs

  • RPMI-1640 medium with 10% FBS

  • LPS (positive control)

  • PBS (negative control)

  • 96-well cell culture plate

  • Human pro-inflammatory cytokine multiplex assay kit (e.g., Luminex-based)

Methodology:

  • Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Prepare serial dilutions of the this compound LNP formulation in RPMI medium.

  • Add the LNP dilutions, LPS (100 ng/mL), and PBS to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Collect the supernatant for cytokine analysis.

  • Perform the multiplex cytokine assay according to the manufacturer's instructions to quantify the levels of IL-6, TNF-α, IL-1β, and other relevant cytokines.

Protocol 2: Assessment of Off-Target Liver Expression Using miR-122 Binding Sites

Objective: To evaluate the effectiveness of miR-122 binding sites in reducing off-target mRNA expression in the liver.

Materials:

  • This compound LNPs encapsulating luciferase mRNA with and without miR-122 binding sites in the 3' UTR.

  • C57BL/6 mice (6-8 weeks old)

  • In vivo imaging system (e.g., IVIS)

  • D-luciferin

Methodology:

  • Divide mice into two groups: one receiving LNPs with standard luciferase mRNA and the other receiving LNPs with miR-122-regulated luciferase mRNA.

  • Administer the LNP formulations via intravenous (IV) injection at a specified dose.

  • At 6, 24, and 48 hours post-injection, administer D-luciferin (150 mg/kg) via intraperitoneal injection.

  • Anesthetize the mice and perform bioluminescence imaging using the in vivo imaging system.

  • After the final imaging time point, euthanize the mice and harvest the liver, spleen, and other relevant organs for ex vivo imaging to confirm the signal source.

  • Quantify the bioluminescence signal (photons/second) in the liver region for each group to determine the extent of expression reduction.[8]

Experimental Workflow: Liver De-targeting Strategy

Liver_Detargeting_Workflow cluster_design mRNA Construct Design cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Standard_mRNA Standard Luciferase mRNA Formulate_Standard Encapsulate Standard mRNA in this compound LNPs Standard_mRNA->Formulate_Standard miR122_mRNA Luciferase mRNA with miR-122 Binding Sites Formulate_miR122 Encapsulate miR-122 mRNA in this compound LNPs miR122_mRNA->Formulate_miR122 Administer IV Administration to Mice Formulate_Standard->Administer Formulate_miR122->Administer Imaging In Vivo Bioluminescence Imaging (6, 24, 48 hours) Administer->Imaging ExVivo Ex Vivo Organ Imaging Imaging->ExVivo Quantify Quantify Luciferase Signal in Liver ExVivo->Quantify Compare Compare Expression Levels Between Groups Quantify->Compare

Caption: Workflow for evaluating a liver de-targeting strategy.

References

strategies to improve the transfection efficiency of 93-O17O

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the transfection efficiency of the 93-O17O cell line.

Troubleshooting Guide

Low transfection efficiency in this compound cells can be a significant challenge. This guide addresses common issues and provides systematic approaches to enhance your results.

Issue 1: Low or No Transgene Expression

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Considerations
Suboptimal Cell Health Ensure cells are healthy, actively dividing, and have a viability of >90% before transfection.[1][2] Use cells with a low passage number, ideally below 30, to avoid changes in cell behavior that can negatively impact transfection.[2][3]Thaw a fresh vial of cells if the current culture has been passaged excessively. Allow cells to recover for at least 24 hours after splitting before transfection.[3]
Incorrect Cell Density Optimize cell confluency at the time of transfection. A general guideline is 70-90% confluency for adherent cells.[2][3] Both too low and too high cell densities can inhibit nucleic acid uptake.[2][3]Actively dividing cells are more receptive to foreign nucleic acids.[1][3]
Poor Quality or Quantity of Nucleic Acid Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be at least 1.7.[4] Verify DNA integrity by gel electrophoresis.[4] Optimize the DNA concentration by performing a titration.[5]Supercoiled plasmid DNA is generally more efficient for transient transfection.[3]
Inefficient Transfection Reagent or Method The choice of transfection method is critical and cell-type dependent.[3] For difficult-to-transfect cells like many cancer lines, consider electroporation or viral transduction if lipid-based methods fail.[6][7][8]Optimize the ratio of transfection reagent to DNA, as this directly affects the properties of the transfection complex.
Presence of Inhibitors Avoid using antibiotics in the medium during transfection, as they can be cytotoxic when permeability is increased by reagents.[4] Ensure the medium used for complex formation is serum-free, as serum can interfere with the process.[4][9]

Issue 2: High Cell Death Post-Transfection

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Considerations
Toxicity of Transfection Reagent Reduce the concentration of the transfection reagent and the incubation time of the transfection complex with the cells.[10] Consider switching to a reagent known for lower toxicity.Perform a dose-response experiment to find the optimal balance between efficiency and viability.
Toxicity of the Transfected Construct If expressing a potentially toxic protein, consider using an inducible promoter system to control expression.[1]
Suboptimal Culture Conditions Ensure the cell culture is free from contaminants like mycoplasma, which can affect cell health and transfection outcomes.[1][2][11]Maintain optimal culture conditions, including appropriate media and supplements.[1]
Mechanical Stress Handle cells gently during passaging and the transfection procedure. Avoid harsh vortexing or extended centrifugation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to optimize transfection for this compound cells?

The first and most critical step is to ensure your this compound cells are in optimal health. This includes using low-passage cells (<30 passages), ensuring >90% viability, and plating them to reach 70-90% confluency at the time of transfection.[2][3]

Q2: How do I choose the right transfection method for this compound?

Since this compound is a cancer cell line and may be difficult to transfect, a systematic approach is recommended.

  • Lipid-Based Transfection: Start with a high-quality, modern lipid-based reagent. Optimize the lipid-to-DNA ratio and the concentrations of both.[]

  • Electroporation: If lipid-based methods yield low efficiency, electroporation is a powerful alternative for delivering nucleic acids into challenging cell lines.[6][13]

  • Viral Transduction: For very hard-to-transfect cells or for stable, long-term expression, lentiviral or retroviral vectors are often the most effective solution.[8][14][15]

Q3: Can I use serum in my media during transfection?

It is crucial to form the transfection reagent-DNA complexes in a serum-free medium because serum components can interfere with complex formation.[4][9] However, after the complexes are formed and added to the cells, you can use a complete medium containing serum, which can help minimize toxicity.[16]

Q4: How long should I wait to see gene expression after transfection?

The timing for detecting transgene expression depends on the nucleic acid delivered and the promoter driving expression. For plasmid DNA, expression is typically detectable within 24-48 hours.[17][18] For siRNA-mediated knockdown, changes in mRNA levels can be seen as early as 24 hours, while protein level changes may take 48-72 hours.[10]

Q5: What are good positive controls for my transfection experiment?

Using a reporter plasmid, such as one expressing Green Fluorescent Protein (GFP) or luciferase, is an excellent way to quickly assess transfection efficiency and optimize conditions before proceeding with your experimental construct.[18]

Experimental Protocols

Protocol 1: Lipid-Based Plasmid DNA Transfection Optimization

This protocol provides a framework for optimizing plasmid DNA transfection into this compound cells using a lipid-based reagent.

Materials:

  • This compound cells

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Serum-free medium (e.g., Opti-MEM™)

  • High-quality plasmid DNA (1 µg/µL)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed this compound cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[3][19] Add 2 mL of complete growth medium per well.

  • Complex Formation (perform for each well):

    • Tube A (DNA): Dilute 2.5 µg of plasmid DNA into 125 µL of serum-free medium. Mix gently.

    • Tube B (Lipid): Dilute 3.75 µL of the lipid reagent into 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[19]

    • Combine: Add the diluted DNA (Tube A) to the diluted lipid (Tube B). Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.[16]

  • Transfection: Add the 250 µL of the DNA-lipid complex dropwise to the well containing the cells and medium. Gently rock the plate back and forth to distribute the complexes evenly.[18][19]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: After incubation, assess transgene expression via fluorescence microscopy (if using a fluorescent reporter), qPCR, or Western blot.

Optimization Matrix: To optimize, vary the DNA amount (e.g., 1.0 µg, 2.5 µg, 4.0 µg) and the lipid reagent volume (e.g., 2.0 µL, 3.75 µL, 5.0 µL).

1.0 µg DNA 2.5 µg DNA 4.0 µg DNA
2.0 µL Lipid Test Condition 1Test Condition 4Test Condition 7
3.75 µL Lipid Test Condition 2Standard Protocol Test Condition 8
5.0 µL Lipid Test Condition 3Test Condition 6Test Condition 9

Protocol 2: Electroporation of this compound Cells

This is a general protocol for electroporation and must be optimized for your specific electroporation system (e.g., Neon™, Nucleofector™).

Materials:

  • This compound cells, in log-phase growth

  • Electroporation buffer (specific to your system)

  • High-quality plasmid DNA

  • Electroporation cuvettes

  • Electroporation device

Procedure:

  • Cell Preparation: Harvest actively growing this compound cells. Count the cells and centrifuge at a low speed (e.g., 100-200 x g) for 5-10 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in ice-cold electroporation buffer at a concentration of approximately 1 x 10^7 cells/mL.[6]

  • DNA Addition: Transfer the desired volume of cell suspension (e.g., 100 µL) to a sterile microcentrifuge tube. Add the plasmid DNA (typically 5-10 µg). Mix gently.[20]

  • Electroporation: Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette. Place the cuvette in the electroporation chamber and deliver the electrical pulse using the optimized settings for your cell line.

  • Recovery: Immediately after the pulse, gently remove the cells from the cuvette and transfer them to a well of a 6-well plate containing pre-warmed complete growth medium.

  • Incubation and Analysis: Incubate the cells at 37°C for 24-48 hours before analyzing for gene expression.

Optimization Parameters: Key parameters to optimize include voltage, capacitance (or pulse width), number of pulses, and the specific electroporation buffer used.

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Culture 1. Healthy this compound Culture (>90% Viability, <30 Passages) Complex_Formation 3. Form DNA-Reagent Complex (Serum-Free Medium) Nucleic_Acid 2. High-Quality Plasmid DNA (A260/280 > 1.7) Nucleic_Acid->Complex_Formation Add_Complex 4. Add Complex to Cells Complex_Formation->Add_Complex Incubate 5. Incubate 24-48h Add_Complex->Incubate Assay 6. Assay for Gene Expression (e.g., GFP, qPCR, Western) Incubate->Assay

Caption: A typical workflow for lipid-based transfection experiments.

Troubleshooting_Logic Start Low Transfection Efficiency? Check_Cells Are cells healthy and at optimal confluency? Start->Check_Cells Check_Cells->Start No, Fix Cell Conditions Check_DNA Is DNA quality and quantity optimal? Check_Cells->Check_DNA Yes Check_DNA->Start No, Fix DNA Optimize_Reagent Optimize Reagent:DNA Ratio Check_DNA->Optimize_Reagent Yes Change_Method Try Alternative Method (Electroporation/Viral) Optimize_Reagent->Change_Method Still Low Success Improved Efficiency Optimize_Reagent->Success Success Change_Method->Success

Caption: A logical flow for troubleshooting low transfection efficiency.

References

Validation & Comparative

A Comparative Analysis of 93-O17O and Other Leading Ionizable Lipidoids for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with the success of siRNA and mRNA-based therapies critically dependent on safe and effective delivery vehicles. Ionizable lipidoids have emerged as a cornerstone of lipid nanoparticle (LNP) formulations, enabling the protection and intracellular delivery of these genetic payloads. This guide provides an objective comparison of the ionizable lipidoid 93-O17O with other prominent alternatives, supported by available experimental data, to aid researchers in the selection of optimal delivery systems for their applications.

Executive Summary

This compound is a chalcogen-containing ionizable cationic lipidoid that has demonstrated promise in preclinical studies for the delivery of various nucleic acid payloads, including mRNA and immunostimulatory agents. While direct, head-to-head comparative studies with industry-standard lipidoids such as DLin-MC3-DMA and SM-102 are limited, available data suggests that lipid nanoparticles formulated with structurally similar lipidoids, such as 93-O17S-F, can elicit robust immune responses. This guide will synthesize the available data to provide a comparative overview of this compound's performance characteristics against other well-established ionizable lipidoids.

Physicochemical Properties of Lipid Nanoparticles

Ionizable LipidoidParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)PayloadReference
93-O17S-F 106.4 ± 4.20.18 ± 0.0235.9 ± 1.5>90% (inferred)cGAMP[1]
DLin-MC3-DMA ~80<0.1Neutral at pH 7.4>90%siRNA[1]
SM-102 ~80-100<0.2Neutral at pH 7.4>90%mRNA[2]
ALC-0315 ~80-100<0.2Neutral at pH 7.4>90%mRNA[1]

Note: Data for 93-O17S-F is presented as a proxy for this compound due to structural similarity and their identification as lead candidates in the same study. Encapsulation efficiency for 93-O17S-F was not explicitly stated but is typically high for LNP formulations.

In Vivo Efficacy

The ultimate measure of an ionizable lipidoid's performance is its ability to effectively deliver its nucleic acid payload in a living organism, leading to the desired biological effect.

In Situ Cancer Vaccination

A study by Chen et al. (2021) investigated the use of LNPs formulated with 93-O17S-F and this compound-F for in situ cancer vaccination. These LNPs were used to deliver the STING agonist cGAMP and capture tumor antigens to elicit an anti-tumor immune response. The study demonstrated that both 93-O17S-F and this compound-F LNPs induced a significantly stronger antibody response compared to the FDA-approved adjuvant alum.[1]

FormulationTotal IgG (Arbitrary Units)IgG1 (Arbitrary Units)IgG2c (Arbitrary Units)OVA-specific Cell Killing (%)
OVA + Alum ~2.5 x 10^5~2.0 x 10^5Not significant<30%
OVA + this compound-F ~7.5 x 10^5~6.0 x 10^5Not significant<30%
OVA + 93-O17S-F ~1.5 x 10^6~1.2 x 10^6~0.2 x 10^6~60%

Data extracted and estimated from figures in Chen et al., 2021.[1]

siRNA-Mediated Gene Silencing

For siRNA delivery, DLin-MC3-DMA is a well-established benchmark. A head-to-head comparison with ALC-0315 for the delivery of siRNA targeting coagulation factor VII (FVII) in mice showed the following results:

Ionizable LipidsiRNA Dose (mg/kg)FVII Knockdown (%)Reference
DLin-MC3-DMA 1~45%[1]
ALC-0315 1~90%[1]
mRNA Delivery

For mRNA delivery, SM-102 and ALC-0315 are key components of the Moderna and Pfizer-BioNTech COVID-19 vaccines, respectively. A study comparing various lipidoids for in vivo luciferase mRNA delivery in mice demonstrated the following relative performance:

Ionizable LipidRelative Luciferase Expression (vs. C12-200)
C12-200 1x
DLin-MC3-DMA ~7x
306Oi10 ~20x

Note: 306Oi10 is another potent lipidoid, included here for broader context. Direct quantitative comparison of this compound with these lipidoids for mRNA delivery is not currently available.

In Vivo Toxicity

Toxicity is a critical consideration for the clinical translation of any drug delivery system. A study comparing the toxicity of DLin-MC3-DMA and ALC-0315 LNPs at a high dose of siRNA (5 mg/kg) in mice revealed the following:

Ionizable LipidAlanine Aminotransferase (ALT) LevelsBile Acid LevelsReference
DLin-MC3-DMA No significant increaseNo significant increase[1]
ALC-0315 Significantly increasedSignificantly increased[1]

This suggests that at high doses, ALC-0315 may have a greater potential for liver toxicity compared to DLin-MC3-DMA. The in vivo toxicity profile of this compound has not been extensively reported in a comparative context.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental methodologies.

LNP Formulation (General Protocol)

Lipid nanoparticles are typically formed by the rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution of the nucleic acid at an acidic pH.

  • Lipid Stock Preparation: The ionizable lipidoid, a helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio.

  • Nucleic Acid Preparation: The siRNA or mRNA is dissolved in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are rapidly mixed using a microfluidic device (e.g., a NanoAssemblr). The rapid change in solvent polarity causes the self-assembly of the lipids around the nucleic acid, forming the LNP core.

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acid. The LNPs can then be concentrated to the desired final concentration.

In Situ Cancer Vaccination Protocol (Adapted from Chen et al., 2021)
  • Tumor Induction: B16F10 melanoma cells are subcutaneously injected into the flank of C57BL/6 mice.

  • Chemotherapy Pre-treatment: A low dose of doxorubicin (B1662922) is intratumorally injected to induce immunogenic cell death and release of tumor antigens.

  • LNP Administration: One day after doxorubicin treatment, LNPs (e.g., 93-O17S-F/cGAMP) are intratumorally injected. A booster injection is given on day 5.

  • Immune Response Analysis: Blood samples are collected at various time points to measure antibody (IgG, IgG1, IgG2c) levels via ELISA. Splenocytes are harvested to assess T-cell activation and OVA-specific cell killing via flow cytometry.

  • Tumor Growth Monitoring: Tumor volume is measured regularly to evaluate the therapeutic efficacy of the treatment.

Visualizations

Endosomal Escape of Ionizable Lipid Nanoparticles

Ionizable lipidoids are designed to be near-neutral at physiological pH and become positively charged in the acidic environment of the endosome. This charge switch is crucial for the endosomal escape of the nucleic acid payload.

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP_neutral LNP (Neutral Charge) LNP_charged LNP (Positively Charged) LNP_neutral->LNP_charged Endocytosis Endosomal_Membrane Endosomal Membrane (Negatively Charged) LNP_charged->Endosomal_Membrane Electrostatic Interaction Membrane_Destabilization Membrane Destabilization Endosomal_Membrane->Membrane_Destabilization Cytoplasm Cytoplasm Membrane_Destabilization->Cytoplasm Payload Release

Caption: Mechanism of endosomal escape for ionizable lipid nanoparticles.

Workflow for In Situ Cancer Vaccination

The in situ vaccination strategy leverages the body's own tumor as a source of antigens to generate a systemic anti-tumor immune response.

In_Situ_Vaccination Tumor Established Tumor Doxorubicin Doxorubicin Injection (Intratumoral) Tumor->Doxorubicin ICD Immunogenic Cell Death Doxorubicin->ICD Tumor_Antigens Tumor Antigen Release ICD->Tumor_Antigens Antigen_Capture LNP Captures Tumor Antigens Tumor_Antigens->Antigen_Capture LNP_injection LNP (this compound/S-F + cGAMP) Injection (Intratumoral) LNP_injection->Antigen_Capture APC_Uptake Antigen Presenting Cell (APC) Uptake Antigen_Capture->APC_Uptake STING_Activation STING Pathway Activation (by cGAMP) APC_Uptake->STING_Activation Antigen_Presentation Antigen Presentation by APCs APC_Uptake->Antigen_Presentation T_Cell_Activation T-Cell Activation & Proliferation Antigen_Presentation->T_Cell_Activation Systemic_Immunity Systemic Anti-Tumor Immunity T_Cell_Activation->Systemic_Immunity

Caption: Workflow of in situ cancer vaccination using lipidoid nanoparticles.

Conclusion

The ionizable lipidoid this compound and its structural analogs represent a promising class of materials for nucleic acid delivery, particularly in the context of cancer immunotherapy. While direct comparative data against clinically advanced lipidoids like DLin-MC3-DMA, SM-102, and ALC-0315 is still emerging, the available evidence suggests strong immunostimulatory potential. The choice of an ionizable lipidoid will ultimately depend on the specific application, the nature of the nucleic acid payload, and the desired therapeutic outcome. Further head-to-head studies are warranted to fully elucidate the performance of this compound in a comparative landscape and to guide the rational design of next-generation lipid nanoparticle delivery systems.

References

Validating 93-O17O for In Vivo Genome Editing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented potential for treating genetic diseases. However, the safe and efficient in vivo delivery of genome editing components remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a promising non-viral delivery platform. This guide provides a comparative analysis of the lipidoid 93-O17O for in vivo genome editing, benchmarking its performance against other leading LNP systems and alternative delivery technologies.

Executive Summary

Lipidoid this compound belongs to a class of imidazole-containing ionizable lipids designed for the in vivo delivery of nucleic acids. While direct quantitative data for this compound in CRISPR-Cas9 mediated in vivo genome editing is emerging, a closely related variant, 93-O17S, has demonstrated successful in vivo delivery of mRNA to T-lymphocytes, achieving up to 8.2% gene recombination.[1][2][3] This guide leverages this data as a proxy for the potential of the this compound lipidoid family in genome editing applications and compares it with other well-characterized LNP systems that have shown high editing efficiencies in vivo, primarily in hepatocytes.

Comparative Performance of In Vivo Genome Editing Delivery Systems

The following table summarizes the quantitative performance of various LNP-based systems for in vivo genome editing. It is important to note that editing efficiency is highly dependent on the target organ, cell type, dosage, and the nature of the genetic modification.

Delivery SystemLipidoid/Lipid CompositionCargoTarget Organ/Cell TypeIn Vivo Editing EfficiencyOff-Target EffectsReference
93-O17S (proxy for this compound) Imidazole-containing lipidoidCre mRNAT-lymphocytes8.2% gene recombinationNot reported[1][2][3]
Optimized LNPIonizable lipid, DOPE, Cholesterol, PEG-lipidCas9 mRNA & sgRNAHepatocytes~60% gene knock-outNot reported[4][5]
LNP-CRISPR-mHao1Proprietary ionizable lipidCas9 mRNA & sgRNAHepatocytesUp to 75.31%Minimal[6]
Bioreducible LNP306-O12B lipidoidCas9 mRNA & sgRNAHepatocytes>70% reduction in serum proteinNo evidence of off-target mutagenesis at top 9 predicted sites[7]
LNP-CRISPR-mAT246C10 ionizable lipid, DOPE, Cholesterol, PEG-ceramideCas9 mRNA & sgRNAHepatocytes22-38% indelsNot reported[8]
Adeno-Associated Virus (AAV)Viral vectorCas9 & sgRNAStriatal neurons~6% indelsNo off-target effects observed at top 10 predicted sites[9]

Mechanism of Action: LNP-Mediated CRISPR-Cas9 Delivery

Lipid nanoparticles encapsulate and protect the CRISPR-Cas9 components (typically Cas9 mRNA and a single guide RNA) during systemic circulation. The process of LNP-mediated delivery and subsequent genome editing is illustrated in the following workflow.

LNP_Delivery_Workflow cluster_0 Systemic Circulation cluster_1 Target Cell LNP LNP Encapsulating Cas9 mRNA & sgRNA Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Endosome Endosome Endocytosis->Endosome 2. Encapsulation Release Endosomal Escape & Cargo Release Endosome->Release 3. Release Translation Translation of Cas9 mRNA Release->Translation 4. Translation Complex Cas9-sgRNA Ribonucleoprotein (RNP) Complex Formation Translation->Complex 5. Assembly Nucleus Nuclear Entry Complex->Nucleus 6. Translocation Editing Targeted DNA Cleavage & Genome Editing Nucleus->Editing 7. Editing

Caption: Workflow of LNP-mediated in vivo genome editing.

Experimental Protocols

Formulation of this compound-like Lipid Nanoparticles for In Vivo Delivery

This protocol is adapted from methodologies used for formulating lipid nanoparticles for in vivo nucleic acid delivery.

Materials:

  • Imidazole-containing ionizable lipidoid (e.g., 93-O17S)

  • Dioleoylphosphatidylethanolamine (DOPE)

  • Cholesterol

  • DSPE-PEG

  • Cas9 mRNA

  • Single guide RNA (sgRNA)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Solution: Dissolve the imidazole-containing lipidoid, DOPE, cholesterol, and DSPE-PEG in ethanol at a specific molar ratio.

  • Prepare RNA Solution: Dissolve Cas9 mRNA and sgRNA in a 10 mM citrate buffer (pH 3.0). The weight ratio of Cas9 mRNA to sgRNA is typically 1:1.

  • Microfluidic Mixing: Use a microfluidic mixing system to combine the lipid-ethanol solution with the RNA-citrate buffer solution at a defined flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase).

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering and a nucleic acid quantification assay.

In Vivo Administration and Validation of Genome Editing

This protocol outlines the general steps for administering LNP-formulated CRISPR-Cas9 components to mice and validating the editing efficiency.

Animal Model:

  • Appropriate mouse model for the disease of interest or a reporter mouse line (e.g., Cre-loxP tdTomato reporter mice for validating Cre mRNA delivery).

Procedure:

  • Administration: Administer the LNP-encapsulated CRISPR-Cas9 components to the mice via intravenous (IV) injection. The dosage will depend on the specific LNP formulation and the target organ.

  • Tissue Harvest: At a predetermined time point post-injection (e.g., 7-14 days), harvest the target organs or tissues.

  • Genomic DNA Extraction: Extract genomic DNA from the harvested tissues.

  • PCR Amplification: Amplify the target genomic locus using high-fidelity DNA polymerase.

  • Assessment of Editing Efficiency:

    • Sanger Sequencing and TIDE/ICE Analysis: Sequence the PCR products and analyze the sequencing chromatograms using tools like Tracking of Indels by Decomposition (TIDE) or Inference of CRISPR Edits (ICE) to quantify the percentage of insertions and deletions (indels).

    • Next-Generation Sequencing (NGS): For a more comprehensive and sensitive analysis, perform deep sequencing of the target locus to identify and quantify all editing events, including low-frequency indels.

  • Off-Target Analysis:

    • In Silico Prediction: Use computational tools to predict potential off-target sites in the genome.

    • NGS of Predicted Sites: Amplify and sequence the top-predicted off-target sites from the genomic DNA of treated animals to assess for any unintended editing.

    • Unbiased Methods: Employ unbiased methods like GUIDE-seq or CIRCLE-seq to identify off-target events genome-wide.

Alternative In Vivo Genome Editing Delivery Systems

While LNPs represent a leading platform for non-viral in vivo genome editing, several other methods are being actively investigated and utilized.

Alternatives AAV Adeno-Associated Virus (AAV) - High efficiency in specific tissues - Long-term expression - Limited packaging capacity - Potential for immunogenicity LNP Lipid Nanoparticles (LNP) - Non-viral, low immunogenicity - Large cargo capacity - Transient expression - Predominantly liver-tropic Polymer Polymeric Nanoparticles - Tunable properties - Can be designed for specific targeting - Lower efficiency than viral vectors Exosomes Exosomes - Natural delivery vehicles - Low immunogenicity - Challenges in large-scale production and loading

References

A Head-to-Head Comparison of 93-O17O and DLin-MC3-DMA for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental protocols of two key lipid nanoparticles for mRNA delivery.

In the rapidly evolving field of mRNA therapeutics and vaccines, the choice of a delivery vehicle is paramount to success. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component playing a critical role in encapsulation, delivery, and endosomal escape. This guide provides a detailed comparison of the well-established ionizable lipid, DLin-MC3-DMA, and the novel lipidoid 93-O17O, offering insights into their performance for mRNA delivery based on available experimental data.

DLin-MC3-DMA has been a cornerstone in the development of RNAi therapeutics, being a key component of the first FDA-approved siRNA drug, Onpattro®. Its utility has since been extensively explored for mRNA delivery, making it a benchmark for novel ionizable lipids. This compound and its closely related analogue, 93-O17S-F, are more recent developments, showing promise in the context of in situ cancer vaccination and delivery to immune cells. This comparison aims to provide a clear, data-driven overview to aid researchers in selecting the appropriate LNP system for their specific application.

Performance Comparison: this compound vs. DLin-MC3-DMA

Direct head-to-head comparative studies for mRNA delivery using this compound and DLin-MC3-DMA are limited in publicly available literature. However, by compiling data from independent studies, we can draw a comparative picture of their physicochemical properties and performance.

Table 1: Physicochemical Characteristics of LNPs

Parameter93-O17S-F LNPs (with OVA/cGAMP)DLin-MC3-DMA LNPs (with mRNA)
Mean Hydrodynamic Diameter (nm) ~18080 - 120[1][2]
Polydispersity Index (PDI) ~0.22< 0.2[1][2]
Zeta Potential (mV) Slightly PositiveNear-neutral to slightly negative[1][2]
mRNA Encapsulation Efficiency (%) Data not available for mRNA> 80%[1][3]

Table 2: In Vitro mRNA Delivery Performance

Parameter93-O17S-F LNPsDLin-MC3-DMA LNPs
Cell Types Tested Immune cells (e.g., Dendritic cells, Macrophages)Various cell lines (e.g., HeLa, HEK293T, HepG2), Primary cells[4]
Reporter Gene Not specified for mRNALuciferase, eGFP[4][5]
Transfection Efficiency Effective transfection of immune cells (CD4+ T cells, CD8+ T cells, B cells, macrophages) with mRNA reported[6]High transfection efficiency observed, though can be cell-type dependent[4]

Table 3: In Vivo mRNA Delivery Performance

Parameter93-O17S-F LNPs (with other payloads)DLin-MC3-DMA LNPs (with mRNA)
Animal Model MiceMice[7][8]
Route of Administration Intratumoral, IntramuscularIntravenous, Intramuscular, Subcutaneous, Intradermal, Intratracheal[7]
Primary Organ Targeting Draining Lymph Nodes, SpleenLiver (following intravenous administration)[7][8]
Reporter Gene Expression Not reported with mRNARobust luciferase expression in the liver for up to 4 days after intravenous injection[7]

Experimental Protocols

DLin-MC3-DMA LNP Formulation for mRNA Delivery

This protocol is based on the widely used microfluidic mixing method.

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA in a low pH buffer (e.g., 25 mM sodium acetate, pH 4.0)[9]

  • Ethanol (B145695) (RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[1][3] The final lipid concentration in ethanol is typically around 10-12.5 mM.

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the low pH aqueous buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and connect them to the microfluidic mixing device. Set the flow rate ratio to 3:1 (aqueous:organic). The total flow rate can be optimized (e.g., 12 mL/min).

  • Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Concentration and Sterilization: Concentrate the LNPs using an appropriate centrifugal filter device and sterilize by passing through a 0.22 µm filter.

  • Characterization: Analyze the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

General Protocol for Lipidoid-based LNP Formulation

This protocol provides a general workflow that can be adapted for novel lipidoids like this compound.

Materials:

  • Lipidoid (e.g., this compound)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid

  • mRNA in an appropriate buffer

  • Ethanol

Procedure:

  • Lipid Film Formation: Dissolve the lipidoid, helper lipid, cholesterol, and PEG-lipid in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the lipid film with an aqueous solution containing the mRNA. The buffer composition and pH should be optimized for the specific lipidoid and mRNA.

  • Sonication/Extrusion: The resulting suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes to reduce the particle size and create a more uniform size distribution.

  • Purification: Remove unencapsulated mRNA and other impurities by dialysis or size exclusion chromatography.

  • Characterization: Characterize the formulated LNPs for their physicochemical properties and encapsulation efficiency.

In Vitro Transfection Assay

This assay is used to evaluate the efficiency of mRNA delivery and subsequent protein expression in a cell culture model.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • mRNA-LNPs

  • Luciferase assay reagent (if using luciferase reporter mRNA)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Transfection: Dilute the mRNA-LNPs in complete cell culture medium to the desired concentrations. Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Luciferase Assay: If using a luciferase reporter, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.[5]

In Vivo Murine Study for mRNA Delivery

This protocol outlines a general procedure to assess the in vivo performance of mRNA-LNPs in a mouse model.

Materials:

  • mRNA-LNPs (e.g., encapsulating luciferase mRNA)

  • Mice (e.g., BALB/c or C57BL/6)

  • D-luciferin (for luciferase imaging)

  • In vivo imaging system (IVIS)

Procedure:

  • Administration: Administer the mRNA-LNPs to the mice via the desired route (e.g., intravenous injection). The dose will depend on the specific formulation and experimental goals.

  • In Vivo Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice via intraperitoneal injection. Anesthetize the mice and image them using an IVIS to detect bioluminescence.[10]

  • Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the mice and harvest organs of interest (e.g., liver, spleen, lungs). Image the organs ex vivo to quantify luciferase expression in specific tissues.

  • Data Analysis: Quantify the bioluminescence signal from the in vivo and ex vivo images to determine the level and distribution of protein expression.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding and execution.

Cellular Uptake and Endosomal Escape of LNPs

The delivery of mRNA into the cytoplasm is a multi-step process initiated by the cellular uptake of the LNP, followed by its escape from the endosomal pathway.

Cellular Uptake and Endosomal Escape cluster_extracellular Extracellular Space cluster_cell Cell LNP LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome LateEndosome->Lysosome Fusion Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (Ionizable lipid protonation, membrane disruption) Translation mRNA Translation Cytoplasm->Translation Protein Protein Translation->Protein

Cellular uptake and endosomal escape pathway for LNP-delivered mRNA.
Experimental Workflow for LNP Formulation and Evaluation

The following diagram illustrates the typical workflow from LNP formulation to in vivo evaluation.

LNP_Workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Evaluation a Lipid Mix (in Ethanol) c Microfluidic Mixing a->c b mRNA (in Aqueous Buffer) b->c d Purification (Dialysis) c->d e Size & PDI (DLS) d->e f Zeta Potential d->f g Encapsulation Efficiency d->g h Cell Transfection g->h i Reporter Gene Assay (e.g., Luciferase) h->i j Animal Administration i->j k Bioluminescence Imaging (IVIS) j->k l Ex Vivo Organ Analysis k->l

General experimental workflow for mRNA-LNP development and testing.

Conclusion

DLin-MC3-DMA remains a robust and well-characterized ionizable lipid for mRNA delivery, particularly for liver-targeted applications. Its extensive data package provides a solid foundation for its use as a benchmark in comparative studies. This compound and its analogues represent a promising new class of lipidoids, with initial data suggesting potent activity in immune cells. However, a comprehensive evaluation of their performance for mRNA delivery, including detailed characterization and direct comparisons with established lipids like DLin-MC3-DMA, is necessary to fully understand their potential and define their optimal applications. This guide highlights the current state of knowledge and provides a framework for researchers to design and interpret experiments aimed at advancing the field of mRNA delivery.

References

A Comparative Guide to the Efficacy of 93-O17S-F in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the lipidoid nanoparticle 93-O17S-F's performance in a preclinical cancer model, presenting supporting experimental data and methodologies for researchers, scientists, and drug development professionals. The focus is on an in situ vaccination strategy utilizing 93-O17S-F in combination with other agents. It is important to note that the primary research identifies the effective lipidoid nanoparticle as 93-O17S-F, and "93-O17O" appears to be a related but less effective formulation used as a control in the cited studies.

Comparative Efficacy of 93-O17S-F

The core of this guide is the evaluation of 93-O17S-F, a lipidoid nanoparticle designed to enhance the cross-presentation of tumor antigens and deliver a STING (Stimulator of Interferon Genes) agonist, cGAMP, to stimulate an anti-tumor immune response.[1][2] The primary cancer model utilized in the foundational study was a B16F10 melanoma model in mice.[2]

Data Presentation

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of 93-O17S-F-based treatments with control groups.

Table 1: In Vivo Antitumor Efficacy in B16F10 Melanoma Model

Treatment GroupPrimary Tumor Eradication RateSurvival Rate (after 30 days)Complete Recovery from Tumor Rechallenge
DOX + 93-O17S-F/cGAMP35%28.6%71%
93-O17S-F/cGAMPModest initial inhibition, no significant reduction0%Not Applicable
DOX + cGAMPModest improvement0%Not Applicable
Doxorubicin (DOX) aloneModest improvement0%Not Applicable
PBSNo effect0%Not Applicable

Data sourced from Chen et al., 2021.[1][2]

Table 2: Immunological Response to Ovalbumin (OVA) Model Antigen

Vaccination GroupOVA-Specific Cell Lysing CapabilityPercentage of OVA-Specific CD8+ T-cells in Spleen
OVA + 93-O17S-F/cGAMP~70%> 0.6% (Significant increase)
OVA + 93-O17S-F~60%Not specified, but higher than controls
OVA + this compound-F/cGAMP< 50%< 0.6%
OVA + this compound-F< 30%< 0.6%
OVA + Alum + cGAMP< 30%< 0.6%
OVA + Alum< 30%< 0.6%

Data sourced from Chen et al., 2021.[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the evaluation and potential replication of these findings.

In Vivo B16F10 Melanoma Tumor Model and In Situ Vaccination:

  • Tumor Inoculation: C57BL/6 mice were subcutaneously injected with B16F10 melanoma cells in the right flank.

  • Tumor Growth: Tumors were allowed to grow to a volume of 60-80 mm³.

  • Treatment Groups: Mice were divided into five groups: (1) PBS, (2) 93-O17S-F/cGAMP alone, (3) Doxorubicin (DOX) alone, (4) DOX + cGAMP, and (5) DOX + 93-O17S-F/cGAMP.

  • Doxorubicin Pretreatment: For relevant groups, DOX was injected intratumorally at day 0 to induce immunogenic cell death and the release of tumor-associated antigens (TAAs).

  • LNP-cGAMP Administration: On days 1 and 5, the designated formulations (PBS, free cGAMP, or 93-O17S-F/cGAMP) were injected into the same tumor site.

  • Efficacy Monitoring: Tumor volume was monitored, and survival rates were recorded. For the rechallenge experiment, surviving mice were injected with B16F10 cells on the opposite flank to assess for immune memory.[1][2]

In Vivo Cytotoxicity Assay:

  • Immunization: Mice were immunized with various formulations containing the model antigen ovalbumin (OVA), including those with 93-O17S-F, this compound-F, and alum as an adjuvant.

  • Target Cell Preparation: Splenocytes were pulsed with a specific OVA peptide (SIINFEKL) and labeled with a high concentration of a fluorescent dye. Control splenocytes were not pulsed with the peptide and were labeled with a low concentration of the same dye.

  • Target Cell Injection: An equal number of labeled target and control cells were intravenously injected into the immunized mice.

  • Analysis: After a set period, splenocytes from the immunized mice were analyzed by flow cytometry to determine the percentage of specific lysis of the target cells.[1]

CD8+ T-cell Response Analysis:

  • Immunization: Mice were immunized with different OVA formulations as described above.

  • Spleen Harvesting: Spleens were harvested from the immunized mice.

  • Tetramer Staining: Splenocytes were stained with an H-2Kb tetramer specific for the SIINFEKL peptide from OVA to identify OVA-specific CD8+ T-cells.

  • Flow Cytometry: The percentage of tetramer-positive CD8+ T-cells was quantified using flow cytometry.[1]

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in the research.

G cluster_0 In Situ Vaccination Workflow DOX Injection DOX Injection Tumor Cell Death Tumor Cell Death DOX Injection->Tumor Cell Death TAA Release TAA Release Tumor Cell Death->TAA Release LNP/cGAMP Injection LNP/cGAMP Injection TAA Release->LNP/cGAMP Injection APC Uptake APC Uptake LNP/cGAMP Injection->APC Uptake Immune Activation Immune Activation APC Uptake->Immune Activation

Caption: Experimental workflow for in situ vaccination.

G cluster_1 STING Signaling Pathway Activation LNP 93-O17S-F LNP Endosome Endosome LNP->Endosome delivers cGAMP cGAMP cGAMP STING STING cGAMP->STING activates APC Antigen Presenting Cell Endosome->cGAMP Endosomal Escape IFN Production Type I IFN Production STING->IFN Production leads to IFN Production->APC activates

Caption: Activation of the STING pathway by 93-O17S-F/cGAMP.

G cluster_2 Logical Relationship of Components DOX Doxorubicin Result Synergistic Antitumor Immunity DOX->Result Induces TAA Release LNP 93-O17S-F LNP LNP->Result Enhances TAA Cross-Presentation cGAMP cGAMP cGAMP->Result Activates STING Pathway

Caption: Synergistic relationship of treatment components.

Comparison with Alternatives

The primary study provides a direct comparison of 93-O17S-F with this compound-F and the conventional adjuvant, alum. In these comparisons, 93-O17S-F demonstrated superior performance in eliciting a cellular immune response, as evidenced by higher specific cell lysis and a greater induction of antigen-specific CD8+ T-cells.[1]

Broader alternatives in cancer immunotherapy include:

  • Immune Checkpoint Inhibitors: Monoclonal antibodies that block proteins that suppress the immune response.[3] These are widely used clinically but are not effective for all patients or tumor types.[4][5]

  • Other Nanoparticle-Based Vaccines: Various nanoparticle platforms, such as solid lipid nanoparticles (SLNs) and polymer-based nanoparticles, are being investigated for the delivery of antigens and adjuvants.[6][7] These offer advantages in stability and targeted delivery.[6][8]

  • Oncolytic Viruses: Viruses engineered to selectively infect and kill cancer cells, which can also stimulate an anti-tumor immune response.[1]

  • Peptide Vaccines: Vaccines composed of specific tumor-associated peptides to elicit a targeted T-cell response.[5]

The 93-O17S-F-based in situ vaccination strategy represents a promising approach that combines the benefits of inducing immunogenic cell death to generate a broad spectrum of TAAs with a potent nanoparticle-based adjuvant system to effectively stimulate a robust and lasting anti-tumor immunity.[2][9] This method's ability to generate an immune memory against the tumor is a significant advantage.[2]

References

A Comparative Analysis of 93-O17O and 93-O17S Lipidoids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two structurally related, ionizable lipidoids, 93-O17O and 93-O17S. These novel materials have been investigated for their potential in formulating lipid nanoparticles (LNPs) for therapeutic applications, particularly in the delivery of nucleic acids and other biologics. The primary structural difference lies in the linker region of their aliphatic tails: this compound contains ether linkages, while 93-O17S incorporates thioether (sulfur) linkages. This subtle molecular change significantly impacts their physicochemical properties and biological performance.

Structural and Physicochemical Properties

The core structure of both lipidoids features an imidazole-containing headgroup and two long aliphatic tails. The introduction of a sulfur atom in place of an oxygen atom in the tail section of 93-O17S alters its molecular weight, polarity, and potential interactions with biological membranes.

PropertyThis compound93-O17S
Formal Name bis(2-(tetradecyloxy)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate[1]bis(2-(tetradecylthio)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate[2]
Molecular Formula C44H83N3O6[1][3]C44H83N3O4S2[2]
Formula Weight 750.15 g/mol [3]782.3 g/mol [2]
Core Linkage Ether (Oxygen)Thioether (Sulfur)
Purity ≥98%[1]≥95%[2]
Appearance Colorless to off-white oil[3]Data not specified
Primary Use Formulation of Lipid Nanoparticles (LNPs) for drug delivery[1][3]Formulation of Lipid Nanoparticles (LNPs) for drug delivery[2]

Performance in Biological Systems

Both this compound and 93-O17S have been utilized in generating LNPs for various in vivo applications, including genome editing and cancer immunotherapy.[1][2] A key study directly compared their efficacy in the context of an in situ cancer vaccine, where the LNPs were designed to capture tumor antigens and deliver a STING (stimulator of interferon genes) agonist, cGAMP, to enhance the anti-tumor immune response.[4][5]

Comparative Efficacy in Cancer Immunotherapy

In a B16F10 melanoma model, LNPs formulated with these lipidoids were evaluated for their ability to stimulate an immune response. The 93-O17S-based LNP formulation demonstrated superior performance in several key areas.

Performance MetricThis compound-F LNP93-O17S-F LNPOutcome
Humoral Response (IgG1) Stronger than controlSignificantly stronger than this compound-F 93-O17S-F generated a more robust antibody response.[4]
STING Pathway Activation EffectiveInduced higher concentrations of secreted IFN-β 93-O17S-F demonstrated enhanced cytoplasmic delivery of cGAMP, leading to greater STING activation.[4]
Antigen Cross-Presentation EffectiveSuperior promotion of cross-presentation The 93-O17S-F formulation was identified as superior in promoting the cross-presentation of tumor antigens.[5]
Antitumor Efficacy Not reported as lead candidateExcellent antitumor efficacy In combination with doxorubicin (B1662922), 93-O17S-F/cGAMP treatment led to complete tumor recovery in 35% of mice.[5]

The study concluded that the 93-O17S-F formulation was the superior candidate due to its enhanced ability to generate a robust immune response, stemming from improved cGAMP delivery and STING activation.[4]

Experimental Protocols & Methodologies

The following sections detail the typical methods used to formulate and evaluate LNPs based on this compound and 93-O17S.

LNP Formulation Protocol

Lipid nanoparticles are typically formulated by the rapid mixing of a lipid mixture in an organic solvent (e.g., ethanol) with an aqueous solution containing the cargo (e.g., siRNA, cGAMP) at an acidic pH.

  • Lipid Composition: A common molar ratio for formulation includes the ionizable lipidoid (this compound or 93-O17S), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., C14-PEG2000).

  • Mixing: The lipid-ethanol solution is rapidly mixed with an acidic aqueous buffer (e.g., sodium citrate, pH 4.2) containing the dissolved cargo. This can be achieved using a vortex mixer or a microfluidic device for scalable and reproducible production.

  • Dialysis: The resulting nanoparticle solution is dialyzed against phosphate-buffered saline (PBS) at a neutral pH to remove the ethanol (B145695) and raise the pH, resulting in a stable, neutral-charged particle suspension.

  • Characterization: Formulated LNPs are characterized for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency of the cargo is typically determined using a fluorescent dye-based assay (e.g., RiboGreen for RNA).

In Vivo Antitumor Efficacy Study (B16F10 Model)

This protocol outlines the methodology used to assess the therapeutic efficacy of the LNP formulations in a murine melanoma model.

  • Tumor Implantation: C57BL/6 mice are subcutaneously inoculated with B16F10 melanoma cells. Tumors are allowed to grow to a specified size (e.g., 50-100 mm³).

  • Pretreatment: To induce immunogenic cell death and release tumor antigens, a low dose of a chemotherapeutic agent like doxorubicin is injected directly into the tumor.

  • LNP Administration: 24-48 hours post-pretreatment, the LNP formulation (e.g., 93-O17S-F loaded with cGAMP) is administered via intratumoral injection.

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal survival is monitored over the course of the study.

  • Immune Memory Challenge: Mice that exhibit complete tumor regression are often re-challenged with a second injection of tumor cells to determine if a long-lasting immune memory has been established.[5]

Visualizations: Workflows and Mechanisms

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_0 Formulation cluster_1 Evaluation A Lipidoid Synthesis (this compound / 93-O17S) B LNP Formulation (Microfluidic Mixing) A->B C Physicochemical Characterization (DLS) B->C D In Vitro Screening (e.g., STING Activation Assay) C->D Test Formulations E In Vivo Efficacy Study (e.g., Tumor Model) D->E F Toxicity Assessment (e.g., Serum Chemistry) E->F G Lead Candidate Identification E->G

Caption: Workflow for Lipidoid LNP Development and Evaluation.

G LNP LNP (93-O17S) + cGAMP Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape STING STING Pathway Cytoplasm->STING cGAMP Release IFN Type I Interferons (e.g., IFN-β) STING->IFN Activation Immunity Anti-Tumor Immunity IFN->Immunity

Caption: Mechanism of 93-O17S LNP-mediated STING Activation.

G Lipidoids Lipidoid Candidates This compound (Ether Linker) 93-O17S (Thioether Linker) Immune Immune Stimulation (Humoral & Cellular) Lipidoids:S->Immune Higher Lipidoids:O->Immune Delivery Intracellular Delivery (STING Agonist) Lipidoids:S->Delivery More Efficient Lipidoids:O->Delivery Efficacy Antitumor Efficacy Immune->Efficacy Delivery->Efficacy Conclusion 93-O17S is Superior Efficacy->Conclusion

Caption: Logical Flow of Comparative Analysis.

References

The Role of 93-O17O in Enhancing Antigen Cross-Presentation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective induction of cytotoxic T lymphocyte (CTL) responses is a cornerstone of successful immunotherapies against cancer and infectious diseases. A critical mechanism for initiating these responses is antigen cross-presentation, where professional antigen-presenting cells (APCs), particularly dendritic cells (DCs), process exogenous antigens and present them on MHC class I molecules to CD8+ T cells.[1][2] Adjuvants play a pivotal role in augmenting this process. This guide provides a comprehensive comparison of the lipidoid nanoparticle 93-O17O and its role in enhancing antigen cross-presentation, benchmarked against other established adjuvant alternatives.

This compound: A Lipidoid Nanoparticle Platform for Enhanced Cross-Presentation

This compound belongs to a class of lipidoid nanoparticles (LNPs) designed to improve the delivery of vaccine components and stimulate robust immune responses. Research has highlighted the potential of related lipidoid nanoparticles, such as 93-O17S-F, in not only facilitating the cross-presentation of antigens but also in the effective intracellular delivery of STING (Stimulator of Interferon Genes) agonists like cGAMP.[3] The co-delivery of a STING agonist with an antigen is a promising strategy, as activation of the STING pathway in DCs is known to be crucial for mounting effective anti-tumor immunity.[4][5]

The proposed mechanism for this compound-mediated enhancement of cross-presentation involves its ability to efficiently encapsulate and deliver antigens to the cytosol of DCs. This cytosolic delivery allows the antigen to be processed by the proteasome and loaded onto MHC class I molecules, a key step in the cross-presentation pathway.[2][3]

Comparative Analysis of Adjuvants for Antigen Cross-Presentation

To objectively evaluate the performance of this compound, a comparison with other widely used adjuvants is essential. The following tables summarize the available quantitative data from preclinical studies.

Table 1: In Vitro Antigen Cross-Presentation

Adjuvant/VehicleAntigenCell LineAssayOutcomeReference
93-O17S-F LNP Ovalbumin (OVA)DC2.4 cellsSIINFEKL-MHC I complex expression (MFI)Significant increase in MFI compared to free OVA[3]
AlumOvalbumin (OVA)Murine BMDCsOT-I T cell proliferationModest enhancement compared to OVA alone[6]
Saponin-based Adjuvants (e.g., QS-21)Ovalbumin (OVA)Murine BMDCsOT-I T cell proliferationPotent induction of T cell proliferation
TLR Ligands (e.g., Poly(I:C))Ovalbumin (OVA)Murine BMDCsOT-I T cell proliferationStrong induction of T cell proliferation
PEI-coated AlumOvalbumin (OVA)Murine BMDCsB3Z T cell activationEnhanced activation compared to conventional alum[6]

MFI: Mean Fluorescence Intensity; BMDCs: Bone Marrow-Derived Dendritic Cells; PEI: Polyethyleneimine

Table 2: In Vivo Antigen-Specific CD8+ T Cell Response

Adjuvant/VehicleAntigenAnimal ModelAssayOutcome (% of CD8+ T cells)Reference
This compound-F/cGAMP Ovalbumin (OVA)C57BL/6 MiceOVA-specific CD8+ T cells in spleen~0.8%[3]
93-O17S-F LNP Ovalbumin (OVA)C57BL/6 MiceOVA-specific CD8+ T cells in spleen~1.4%[3]
93-O17S-F/cGAMP Ovalbumin (OVA)C57BL/6 MiceOVA-specific CD8+ T cells in spleen~1.8%[3]
AlumOvalbumin (OVA)C57BL/6 MiceOVA-specific CD8+ T cells in spleenLower than LNP formulations[3]
Saponin-based AdjuvantsVariousMiceAntigen-specific CD8+ T cell responsesKnown to induce robust CD8+ T cell responses[2]
TLR LigandsVariousMiceAntigen-specific CD8+ T cell responsesPotent inducers of CD8+ T cell immunity[2]

Table 3: Humoral Immune Response (Antibody Titers)

Adjuvant/VehicleAntigenAnimal ModelAntibody IsotypeOutcome (Titer)Reference
93-O17S-F LNP Ovalbumin (OVA)C57BL/6 MiceIgG, IgG1, IgG2cSignificantly higher than OVA alone and Alum[3]
This compound-F LNP Ovalbumin (OVA)C57BL/6 MiceIgG, IgG1, IgG2cSignificantly higher than OVA alone and Alum[3]
AlumOvalbumin (OVA)C57BL/6 MiceIgG, IgG1Induces a Th2-biased response[6]

Signaling Pathways and Experimental Workflows

To understand the mechanisms and methodologies behind these findings, the following diagrams illustrate the key signaling pathway and experimental workflows.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP cGAMP STING STING cGAMP->STING binds & activates cGAS->cGAMP synthesizes TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I IFN Genes pIRF3->IFN translocates to nucleus & induces transcription NFkB NF-κB pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokine Genes pNFkB->Cytokines translocates to nucleus & induces transcription STING_active Activated STING STING->STING_active translocates to STING_active->TBK1 recruits & activates STING_active->NFkB activates

Caption: STING signaling pathway in dendritic cells.

In_Vitro_Cross_Presentation_Workflow DC_culture 1. Culture Dendritic Cells (e.g., DC2.4 or BMDCs) Antigen_loading 2. Load DCs with Antigen + Adjuvant (e.g., OVA + this compound) DC_culture->Antigen_loading Incubation 3. Incubate for 24 hours Antigen_loading->Incubation Staining 4. Stain for SIINFEKL-H-2Kb Complex Incubation->Staining Flow_cytometry 5. Analyze by Flow Cytometry Staining->Flow_cytometry Result Measure Mean Fluorescence Intensity (MFI) Flow_cytometry->Result In_Vivo_Cross_Presentation_Workflow Immunization 1. Immunize Mice with Antigen + Adjuvant (e.g., OVA + this compound) Spleen_harvest 2. Harvest Spleens after 7-14 days Immunization->Spleen_harvest Splenocyte_isolation 3. Isolate Splenocytes Spleen_harvest->Splenocyte_isolation Staining 4. Stain for CD8 and OVA-specific TCR (e.g., Tetramer) Splenocyte_isolation->Staining Flow_cytometry 5. Analyze by Flow Cytometry Staining->Flow_cytometry Result Quantify Percentage of Antigen-Specific CD8+ T cells Flow_cytometry->Result

References

Validating the Safety Profile of 93-O17O LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of lipid nanoparticles (LNPs) has revolutionized the field of nucleic acid delivery, enabling the clinical success of mRNA vaccines and offering promise for a wide range of therapeutic applications. Among the diverse array of ionizable lipids being developed, 93-O17O has emerged as a component of spleen-targeting LNPs with potential applications in genome editing and cancer immunotherapy. This guide provides a comparative analysis of the safety profile of this compound LNPs against established, clinically relevant LNP formulations, supported by available experimental data and detailed methodologies.

Executive Summary

This guide synthesizes preclinical safety and biodistribution data for this compound LNPs and compares them with widely used LNP formulations containing the ionizable lipids DLin-MC3-DMA, SM-102, and ALC-0315. While direct head-to-head comparative safety studies for this compound LNPs are limited in publicly available literature, this guide draws insights from studies on structurally related compounds and general LNP safety principles to provide a comprehensive overview for researchers.

Comparative Analysis of LNP Safety Profiles

The safety of LNP formulations is a multifactorial consideration, encompassing toxicity, immunogenicity, and biodistribution. The ionizable lipid component is a key determinant of these properties.

Toxicity
  • This compound LNPs: Specific in vivo toxicity data for this compound LNPs, such as measurements of liver enzymes (ALT, AST), is not extensively available in peer-reviewed publications. As with all cationic or ionizable lipids, there is a potential for dose-dependent toxicity.

  • DLin-MC3-DMA LNPs: LNPs formulated with DLin-MC3-DMA, the ionizable lipid in the approved siRNA therapeutic Onpattro®, have a well-documented safety profile. At therapeutic doses, they are generally well-tolerated. However, at higher doses, they can induce transient increases in liver enzymes.[1]

  • ALC-0315 and SM-102 LNPs: These lipids are key components of the Pfizer-BioNTech and Moderna COVID-19 vaccines, respectively. Preclinical studies have shown that at high doses, ALC-0315 LNPs can lead to a significant increase in liver toxicity markers like ALT and bile acids, whereas DLin-MC3-DMA LNPs at the same high dose did not show this effect.[1] SM-102 containing LNPs have also been shown to be well-tolerated at vaccination-relevant doses.

Table 1: Comparative in vivo Hepatotoxicity of LNP Formulations

LNP FormulationIonizable LipidKey FindingsReference
This compound LNPThis compoundData not publicly available.-
DLin-MC3-DMA LNPDLin-MC3-DMADid not increase markers of liver toxicity at a high dose (5 mg/kg).[1]
ALC-0315 LNPALC-0315Increased ALT and bile acids at a high dose (5 mg/kg).[1]
SM-102 LNPSM-102Generally well-tolerated at therapeutic doses.[2]
Immunogenicity

The inherent immunogenicity of LNPs can be a double-edged sword. For vaccine applications, a certain level of inflammatory response is desirable to act as an adjuvant. However, for other therapeutic applications requiring repeated dosing, a strong immune response can lead to adverse effects and reduced efficacy.

  • This compound LNPs: Studies involving the related lipid 93-O17S have shown that these LNPs can induce a robust immune response, including strong antibody production and T-cell activation. This suggests an inherent immunostimulatory potential, which is beneficial for their use in cancer vaccines.

  • DLin-MC3-DMA, ALC-0315, and SM-102 LNPs: The ionizable lipid component is a major driver of the inflammatory response to LNPs. Studies have shown that LNPs can trigger the release of pro-inflammatory cytokines. For instance, LNPs containing DLin-MC3-DMA have been shown to induce inflammatory responses.[3] Comparative studies have indicated that LNPs formulated with SM-102 and ALC-0315 are potent inducers of immune responses, a desirable feature for their use in vaccines.[4]

Table 2: Comparative Immunogenicity of LNP Formulations

LNP FormulationIonizable LipidKey Immunogenicity CharacteristicsReference
This compound/S LNPThis compound/SInduces strong antibody and T-cell responses; acts as an adjuvant.-
DLin-MC3-DMA LNPDLin-MC3-DMACan induce inflammatory cytokine release.[3]
ALC-0315 LNPALC-0315Potent immunogenicity, suitable for vaccines.[4]
SM-102 LNPSM-102Potent immunogenicity, suitable for vaccines.[2][4]
Biodistribution

The in vivo distribution of LNPs is critical for their therapeutic efficacy and safety. It is influenced by factors such as particle size, surface properties (including the PEG-lipid), and the route of administration.

  • This compound LNPs: A key characteristic of this compound LNPs is their tendency to accumulate in the spleen following intravenous administration. This spleen-targeting property makes them suitable for applications involving immune cells that reside in the spleen.

  • DLin-MC3-DMA, ALC-0315, and SM-102 LNPs: Following intravenous administration, these LNPs predominantly accumulate in the liver.[1][5] This tropism is exploited for therapies targeting liver-expressed genes. Upon intramuscular injection, as is the case with mRNA vaccines, LNPs can be found at the injection site, in draining lymph nodes, and to some extent, in the liver and spleen.

Table 3: Comparative Biodistribution of LNP Formulations (Intravenous Administration)

LNP FormulationIonizable LipidPrimary Organ of AccumulationReference
This compound LNPThis compoundSpleen-
DLin-MC3-DMA LNPDLin-MC3-DMALiver[5]
ALC-0315 LNPALC-0315Liver[1]
SM-102 LNPSM-102Liver[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of LNP safety profiles.

In Vivo Hepatotoxicity Assessment

Objective: To evaluate the potential for LNPs to cause liver damage in an animal model.

Methodology:

  • Animal Model: C57BL/6 mice (n=5 per group).

  • LNP Administration: Administer LNPs intravenously at a specified dose (e.g., 5 mg/kg of siRNA). A control group receives phosphate-buffered saline (PBS).

  • Sample Collection: Collect blood samples via cardiac puncture at a predetermined time point (e.g., 72 hours post-injection).

  • Biochemical Analysis: Analyze serum samples for levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bile acids using a clinical chemistry analyzer.

  • Data Analysis: Compare the mean values of the treatment groups to the control group using a one-way ANOVA with a post-hoc test for multiple comparisons.

In Vivo Biodistribution Study using IVIS Imaging

Objective: To visualize and quantify the in vivo distribution of LNPs.

Methodology:

  • LNP Labeling: Formulate LNPs with a fluorescent dye (e.g., DiR) or encapsulate a reporter mRNA (e.g., Firefly Luciferase).

  • Animal Model: BALB/c mice (n=3-5 per group).

  • LNP Administration: Administer the labeled LNPs intravenously or intramuscularly at a specified dose.

  • In Vivo Imaging: At various time points post-injection (e.g., 2, 6, 24 hours), anesthetize the mice and image them using an IVIS Spectrum imaging system. For luciferase-based imaging, inject D-luciferin substrate intraperitoneally 10-15 minutes before imaging.

  • Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the mice and dissect key organs (liver, spleen, lungs, heart, kidneys, and injection site muscle if applicable). Image the dissected organs using the IVIS system.

  • Data Analysis: Quantify the fluorescence or bioluminescence signal in the whole body and in individual organs using the Living Image software. Express the data as total flux (photons/second) or radiant efficiency.

In Vitro Cytotoxicity Assay (WST-8 Assay)

Objective: To assess the effect of LNPs on cell viability in vitro.

Methodology:

  • Cell Culture: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with a serial dilution of the LNP formulations for a specified duration (e.g., 24 or 48 hours). Include an untreated control group.

  • WST-8 Assay: Add WST-8 reagent to each well and incubate for 1-4 hours. WST-8 is reduced by cellular dehydrogenases to an orange formazan (B1609692) product in viable cells.

  • Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizing Experimental Workflows and Pathways

General Workflow for In Vivo LNP Safety and Efficacy Assessment

G cluster_formulation LNP Formulation cluster_invivo In Vivo Studies (Mouse Model) cluster_analysis Data Analysis & Comparison formulate Formulate LNPs with (e.g., this compound, DLin-MC3-DMA) characterize Physicochemical Characterization (Size, PDI, Zeta Potential) formulate->characterize administer Administer LNPs (IV or IM) characterize->administer biodistribution Biodistribution Analysis (IVIS Imaging) administer->biodistribution toxicity Toxicity Assessment (Blood Chemistry, Histology) administer->toxicity immunogenicity Immunogenicity Analysis (Cytokine Profiling, Antibody Titer) administer->immunogenicity compare_efficacy Compare Efficacy biodistribution->compare_efficacy compare_safety Compare Safety Profiles toxicity->compare_safety immunogenicity->compare_safety

Caption: Workflow for comparing the in vivo safety and efficacy of different LNP formulations.

Signaling Pathway for LNP-Induced Inflammation

G cluster_cell Antigen Presenting Cell LNP LNP Endosome Endosome LNP->Endosome Endocytosis TLR Toll-like Receptors (e.g., TLR7/8) Endosome->TLR RNA Release MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Release (IL-6, TNF-α) NFkB->Cytokines

Caption: Simplified pathway of LNP-mediated innate immune activation via Toll-like receptors.

Conclusion

The selection of an appropriate LNP formulation is a critical decision in the development of nucleic acid-based therapeutics. While this compound LNPs show promise for spleen-targeted delivery and applications in immunotherapy, a comprehensive head-to-head comparison of their safety profile with established platforms like DLin-MC3-DMA, SM-102, and ALC-0315 LNPs is not yet fully available in the public domain. The existing data suggests that the immunogenicity of this compound-related LNPs is a key feature, which may be advantageous for vaccine development but requires careful consideration for other therapeutic indications. Further direct comparative studies are warranted to fully elucidate the safety and efficacy of this compound LNPs and guide their rational design and application in drug development. Researchers are encouraged to perform the described experimental protocols to generate comparative data for their specific applications.

References

Revolutionizing cGAMP Delivery: A Comparative Analysis of 93-O17O Lipidoid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective intracellular delivery of cyclic GMP-AMP (cGAMP) is a critical hurdle in harnessing the full therapeutic potential of the STIMULATOR of INTERFERON GENES (STING) pathway. This guide provides a comprehensive benchmark study of the lipidoid nanoparticle (LNP) formulation containing 93-O17O, comparing its performance against other prevalent cGAMP delivery platforms. The information presented herein is supported by experimental data from peer-reviewed studies, offering an objective analysis to inform strategic research and development decisions.

The innate immune system's cGAS-STING pathway is a pivotal signaling cascade that detects cytosolic DNA, triggering a potent type I interferon response crucial for anti-tumor and anti-viral immunity.[1][2][3] Exogenous delivery of cGAMP, the second messenger in this pathway, has emerged as a promising therapeutic strategy. However, the inherent negative charge and susceptibility to enzymatic degradation of free cGAMP severely limit its cellular uptake and in vivo efficacy.[4][5] To overcome these challenges, various nanoparticle-based delivery systems have been developed. This guide focuses on the performance of a specific lipidoid nanoparticle formulation, this compound-F, in comparison to its closely related variant, 93-O17S-F, and other broader classes of delivery vehicles such as liposomes and polymeric nanoparticles.

Comparative Performance of cGAMP Delivery Systems

The following tables summarize quantitative data from studies evaluating different cGAMP delivery platforms. The data highlights key performance indicators such as the induction of STING-mediated gene expression, cytokine secretion, and T-cell activation.

Delivery PlatformCell LineKey Performance MetricResultFold Increase vs. ControlReference
93-O17S-F/cGAMP RAW264.7ifnb1 gene expression~6.9-fold increase vs. PBS6.9[6]
93-O17S-F/cGAMP DC2.4ifnb1 gene expression~6.4-fold increase vs. PBS6.4[6]
Free cGAMP RAW264.7ifnb1 gene expressionModest increase vs. PBS-[6]
Free cGAMP DC2.4ifnb1 gene expressionModest increase vs. PBS-[6]
93-O17S-F/cGAMP RAW264.7cxcl10 gene expression>100-fold increase vs. PBS>100[6]
93-O17S-F/cGAMP DC2.4cxcl10 gene expression>100-fold increase vs. PBS>100[6]
93-O17S-F/cGAMP DC2.4IFN-β Secretion (24h)Markedly increased vs. free cGAMP-[6]

Table 1: In Vitro STING Activation by 93-O17S-F Lipidoid Nanoparticles. This table showcases the significant enhancement of STING pathway activation in vitro when cGAMP is delivered using the 93-O17S-F LNP formulation compared to free cGAMP.

Delivery PlatformIn Vivo ModelKey Performance MetricResultReference
This compound-F/OVA + cGAMP C57BL/6 mice% OVA-specific CD8+ T cells~0.8%[7]
93-O17S-F/OVA + cGAMP C57BL/6 mice% OVA-specific CD8+ T cells~1.8%[7]
Alum/OVA + cGAMP C57BL/6 mice% OVA-specific CD8+ T cells<0.6%[7]
This compound-F/OVA + cGAMP C57BL/6 mice% OVA-specific cell killing<50%[7]
93-O17S-F/OVA + cGAMP C57BL/6 mice% OVA-specific cell killing~70%[7]
Alum/OVA + cGAMP C57BL/6 mice% OVA-specific cell killing<30%[7]

Table 2: In Vivo Immune Response to LNP-delivered cGAMP and Antigen. This table compares the in vivo efficacy of this compound-F and 93-O17S-F LNPs in co-delivering the model antigen ovalbumin (OVA) and cGAMP, benchmarked against the conventional adjuvant alum. The data indicates a superior induction of antigen-specific CD8+ T cell response and cytotoxic activity by the 93-O17S-F formulation.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the cGAMP-STING signaling pathway and a typical workflow for evaluating cGAMP delivery systems.

cGAMP_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFNs Type I Interferons (e.g., IFN-β) pIRF3_dimer->IFNs induces transcription STING->TBK1 recruits

Caption: The cGAMP-STING signaling pathway.

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation Encapsulation of cGAMP in this compound LNP cell_culture Treat immune cells (e.g., RAW264.7, DC2.4) formulation->cell_culture animal_model Immunize mice with LNP/cGAMP + Antigen formulation->animal_model qpcr RT-qPCR for ifnb1, cxcl10 cell_culture->qpcr elisa ELISA for IFN-β secretion cell_culture->elisa t_cell_analysis Analyze antigen-specific CD8+ T cells (Flow Cytometry) animal_model->t_cell_analysis tumor_model Tumor challenge and monitoring of survival animal_model->tumor_model

Caption: Experimental workflow for evaluating cGAMP delivery.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the referenced literature.

Preparation of Lipidoid Nanoparticles (LNPs)

Lipidoid nanoparticles encapsulating cGAMP are typically prepared using a rapid mixing method. Briefly, a lipid solution containing the lipidoid (e.g., this compound), cholesterol, and a PEG-lipid in an organic solvent (e.g., ethanol) is rapidly mixed with an aqueous solution of cGAMP at a specific pH. The resulting nanoparticle suspension is then dialyzed against a buffer (e.g., PBS) to remove the organic solvent and non-encapsulated cGAMP. The size and zeta potential of the nanoparticles are characterized by dynamic light scattering.

In Vitro STING Activation Assay
  • Cell Culture: Immune cell lines such as murine macrophage RAW264.7 or dendritic cell DC2.4 are cultured in appropriate media.

  • Treatment: Cells are treated with different formulations: free cGAMP, empty LNPs, or cGAMP-loaded LNPs for a specified duration (e.g., 4-24 hours).

  • RNA Extraction and RT-qPCR: Total RNA is extracted from the cells, and reverse transcribed to cDNA. The expression levels of STING pathway-responsive genes, such as ifnb1 and cxcl10, are quantified by real-time quantitative PCR (RT-qPCR). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Cytokine Measurement (ELISA): The concentration of secreted IFN-β in the cell culture supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

In Vivo Mouse Immunization and T-cell Analysis
  • Animal Model: C57BL/6 mice are typically used for immunization studies.

  • Immunization: Mice are immunized (e.g., subcutaneously) with a model antigen (e.g., ovalbumin, OVA) formulated with different adjuvants: LNP/cGAMP, alum/cGAMP, or controls. A prime-boost immunization schedule is often employed.

  • T-cell Analysis: Splenocytes are harvested from immunized mice after a specific period. The frequency of antigen-specific CD8+ T cells is determined by flow cytometry using tetramer staining (e.g., H-2Kb/SIINFEKL tetramer for OVA).

  • In Vivo Killing Assay: Splenocytes from naive mice are pulsed with the specific antigen peptide (e.g., SIINFEKL) and labeled with a high concentration of a fluorescent dye (e.g., CFSE). Another set of splenocytes is not pulsed with the peptide and is labeled with a low concentration of the same dye. The two populations are mixed and injected into the immunized mice. The percentage of specific killing is determined by analyzing the ratio of the two labeled populations in the recipient mice's spleens by flow cytometry.

Conclusion

The data presented in this guide indicates that lipidoid nanoparticle formulations, particularly 93-O17S-F, offer a significant advantage over free cGAMP and conventional adjuvants like alum for the intracellular delivery of cGAMP and subsequent activation of the STING pathway. The enhanced in vitro gene expression and in vivo T-cell responses highlight the potential of these advanced delivery systems in the development of novel immunotherapies. Researchers and drug developers are encouraged to consider these findings when selecting and designing delivery strategies for STING agonists. Further head-to-head benchmark studies with a wider array of nanoparticle platforms will be invaluable in optimizing cGAMP-based therapeutics.

References

Cross-Validation of LNP Delivery in Different Mouse Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful clinical translation of nucleic acid therapeutics delivered via lipid nanoparticles (LNPs) hinges on rigorous preclinical evaluation. A critical aspect of this evaluation is the cross-validation of LNP delivery and efficacy across different mouse strains. While a specific LNP formulation, such as "93-O17O," may not have publicly available comparative data, the principles and methodologies outlined in this guide provide a robust framework for assessing any LNP in various preclinical models. Different mouse strains can exhibit significant variations in immune responses, metabolism, and gene expression, all of which can influence the biodistribution, transfection efficiency, and overall performance of LNP-based therapies.[1][2] This guide offers a comparative overview of LNP delivery in commonly used mouse strains, supported by experimental data and detailed protocols to aid researchers in designing and interpreting their cross-validation studies.

Comparative In Vivo Performance of LNP Delivery

The selection of a mouse strain can profoundly impact the outcome of LNP-based studies. The two most commonly used inbred strains, C57BL/6 and BALB/c, often display different immunological and physiological responses.[3] Understanding these differences is crucial for the comprehensive assessment of LNP performance.

Table 1: LNP-Mediated mRNA Delivery and Expression in Different Mouse Strains
ParameterC57BL/6BALB/cNZBKey Findings & Reference
Hepatocyte Transduction (% aVHH+ cells) HigherHigherLowerA study using 89 different LNPs found a lower percentage of transduced hepatocytes in NZB mice compared to C57BL/6 and BALB/c mice.[1][2]
LNP Biodistribution in Hepatocytes SimilarSimilarSimilarDespite differences in protein expression, the biodistribution of LNPs in hepatocytes was similar across the three strains.[1][2]
Gene Upregulation (Immune Response) 273 genes178 genes324 genesC57BL/6 and NZB mice showed a greater number of upregulated genes associated with an immune response compared to BALB/c mice after LNP treatment.[2]
Off-Target Expression (Spleen) Higher with some LNPsNot specifiedNot specifiedCertain LNP formulations can lead to significant off-target expression in the spleen of C57BL/6 mice.[4]
Table 2: Biodistribution of LNPs Following Different Administration Routes
Administration RoutePrimary Organ(s) of AccumulationSecondary Organ(s) of AccumulationMouse StrainReference
Intravenous (IV) Liver, SpleenLungs, KidneysBALB/c[5][6]
Intramuscular (IM) Injection site (muscle), LiverSpleenC57BL/6, BALB/c[4][6][7]
Subcutaneous (SC) Injection site, Draining lymph nodesSpleen, LiverC57BL/6, BALB/c[8][9]
Intraperitoneal (IP) LiverSpleenBALB/c[5]
Intradermal (ID) Injection site-BALB/c[5]

Experimental Protocols

Reproducible and comparable data rely on standardized experimental procedures. Below are detailed methodologies for key experiments in the cross-validation of LNP delivery.

LNP Formulation (Microfluidic Mixing)

A common method for preparing LNPs involves microfluidic mixing, which allows for controlled and reproducible formulation.

  • Materials:

    • Ionizable lipid, helper lipid, cholesterol, and PEG-lipid dissolved in ethanol (B145695).

    • mRNA diluted in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • Procedure:

    • Prepare the lipid mixture in ethanol and the mRNA solution in the aqueous buffer.

    • Use a microfluidic mixing device to rapidly combine the ethanolic lipid solution with the aqueous mRNA solution at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

    • The rapid mixing leads to a change in polarity, causing the lipids to self-assemble into LNPs encapsulating the mRNA.

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

    • Sterile filter the final LNP formulation.

    • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.[10][11]

In Vivo Administration

The route of administration significantly affects LNP biodistribution.[6][7]

  • Animals: Use age- and sex-matched mice from the desired strains (e.g., 6-8 week old female C57BL/6 and BALB/c mice).

  • Intravenous (IV) Injection:

    • Dilute the LNP-mRNA solution in sterile PBS to the desired concentration.

    • Inject a defined volume (e.g., 100 µL) into the lateral tail vein.

  • Intramuscular (IM) Injection:

    • Inject a defined volume (e.g., 50 µL) into the quadriceps or tibialis anterior muscle.

  • Subcutaneous (SC) Injection:

    • Inject a defined volume (e.g., 100 µL) under the skin, often in the flank or the scruff of the neck.

Analysis of Biodistribution and Protein Expression
  • In Vivo Imaging (IVIS):

    • For LNPs carrying mRNA encoding a reporter protein like luciferase, inject the mice with a substrate (e.g., D-luciferin) at a specified time point post-LNP administration.[10]

    • Anesthetize the mice and image them using an in vivo imaging system to detect bioluminescence.

    • After whole-body imaging, organs can be dissected for ex vivo imaging to quantify signal in specific tissues.[12][13]

  • Quantitative PCR (qPCR) or Droplet Digital PCR (ddPCR):

    • Isolate RNA from various tissues at different time points after LNP administration.

    • Use reverse transcription qPCR (RT-qPCR) or ddPCR to quantify the amount of delivered mRNA in each tissue.[2]

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect blood or tissue homogenates.

    • Use an ELISA specific for the protein encoded by the delivered mRNA to quantify protein expression levels.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for planning and execution.

LNP_Cross_Validation_Workflow cluster_preparation Phase 1: Preparation cluster_invivo Phase 2: In Vivo Administration cluster_analysis Phase 3: Analysis cluster_comparison Phase 4: Comparative Analysis LNP_Formulation LNP Formulation (e.g., Microfluidics) QC Quality Control (Size, PDI, Encapsulation) LNP_Formulation->QC Strain_A Mouse Strain A (e.g., C57BL/6) QC->Strain_A Dosing Strain_B Mouse Strain B (e.g., BALB/c) QC->Strain_B Strain_C Mouse Strain C (e.g., NZB) QC->Strain_C Biodistribution Biodistribution Analysis (IVIS, qPCR) Strain_A->Biodistribution Expression Protein Expression (ELISA, Western Blot) Strain_A->Expression Toxicity Toxicity Assessment (Histology, Blood Chemistry) Strain_A->Toxicity Strain_B->Biodistribution Strain_B->Expression Strain_B->Toxicity Strain_C->Biodistribution Strain_C->Expression Strain_C->Toxicity Comparison Compare Results Across Strains Biodistribution->Comparison Expression->Comparison Toxicity->Comparison

Caption: Experimental workflow for cross-validating LNP delivery in different mouse strains.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 93-O17O

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of 93-O17O, an ionizable cationic lipidoid used in the generation of lipid nanoparticles (LNPs). Adherence to these procedural steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Disclaimer: This document provides general guidance. Before handling or disposing of this compound, users must review the complete Safety Data Sheet (SDS) provided by the manufacturer and adhere to all institutional and local environmental health and safety (EHS) regulations. The product identified as this compound is intended for research use only and is not for human or veterinary use.[1][2]

Chemical Profile and Hazard Data

This compound (CAS Number: 2227214-78-8) is a chalcogen-containing ionizable cationic lipidoid.[1][3] It is typically supplied as a solution in ethanol (B145695), a flammable solvent.[2] While detailed hazard information is found in the official SDS, the material should be considered hazardous until all properties are fully understood.[2]

PropertyDataSource
Formal Name bis(2-(tetradecyloxy)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate[1]
CAS Number 2227214-78-8[1]
Molecular Formula C₄₄H₈₃N₃O₆[1]
Formulation A solution in ethanol[1][2]
Storage -20°C[1][2]
Known Hazards Material should be considered hazardous.[2] Ethanol is a flammable liquid.General
Handling Precautions Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling.[2][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure substance, contaminated consumables, and empty containers.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All handling and waste preparation steps must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Given the ethanol solvent, ensure glove material is appropriate. Double gloving is recommended for handling antineoplastic or other potent research compounds.[5]

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.[4]

  • Body Protection: Wear a lab coat. For larger quantities or higher risk of splashes, an impervious apron is recommended.[4]

2. Waste Segregation and Collection:

  • Do Not Mix Wastes: Never mix this compound waste with incompatible materials. It must be segregated from other chemical waste streams unless explicitly permitted by your institution's EHS office.[5][6]

  • Liquid Waste Collection:

    • Collect all liquid waste containing this compound (including the initial rinses of emptied containers) in a designated, properly labeled hazardous waste container.[6]

    • The container must be made of a material compatible with ethanol and chloroform (B151607) (a common solvent for this compound).[1][6] A high-density polyethylene (B3416737) (HDPE) or glass container is typically suitable.

    • Keep the waste container securely closed except when adding waste.[6]

  • Solid Waste Collection:

    • Dispose of all contaminated labware (e.g., pipette tips, gloves, absorbent pads) in a separate, clearly labeled solid hazardous waste container.[5][7]

    • Do not place sharps (needles, syringes) in this container. All sharps must be disposed of in a designated sharps container.[5]

3. Container Labeling and Storage:

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag as required by regulations.[6] The label must include:

    • The full chemical name: "Waste this compound in Ethanol"

    • CAS Number: 2227214-78-8

    • An accurate estimation of the concentration of each component.

    • The primary hazards (e.g., "Flammable Liquid," "Toxic").

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] The SAA must be in a secondary containment bin to prevent spills.[6] Store away from heat sources or ignition.[6]

4. Disposal of Empty Containers:

  • A chemical container is not considered "empty" until all contents have been thoroughly removed.

  • The first one to three rinses of the original this compound container must be collected and disposed of as hazardous liquid waste.[6]

  • After thorough rinsing and air-drying, deface the original label and dispose of the container according to institutional guidelines for clean glassware or plasticware.

5. Requesting Waste Pickup:

  • Once the waste container is full (do not overfill, typically to 90% capacity), or if you are no longer generating this waste stream, submit a request for pickup to your institution's EHS department.[5][6]

  • Follow the specific online or paper-based procedure required by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

G cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_disposal_paths Disposal Streams cluster_final Final Steps start Start: Generate this compound Waste ppe Wear Required PPE: - Double Gloves - Safety Goggles - Lab Coat start->ppe hood Work in Chemical Fume Hood ppe->hood waste_type What is the waste type? hood->waste_type liquid_waste Collect in Labeled Liquid Hazardous Waste Container (Ethanol Waste Stream) waste_type->liquid_waste Liquid (e.g., solutions, rinsate) solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid (e.g., gloves, pipette tips) sharps_waste Dispose in Sharps Container waste_type->sharps_waste Sharps (e.g., needles) store Store Sealed Container in Secondary Containment in Satellite Accumulation Area liquid_waste->store solid_waste->store sharps_waste->store pickup Request EHS Waste Pickup store->pickup

Caption: Decision workflow for the safe disposal of this compound laboratory waste.

References

Essential Safety and Logistical Information for Handling 93-O17O

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of 93-O17O, a cationic lipidoid used in the formulation of lipid nanoparticles for research purposes. As the toxicological properties of this compound are not fully characterized, it should be treated as a hazardous substance. The primary immediate hazard during handling is associated with the solvent, ethanol (B145695), in which it is supplied.

Personal Protective Equipment (PPE) and Exposure Data

Given that this compound is supplied in an ethanol solution, the selection of appropriate PPE should be based on the hazards of both the lipidoid and the solvent. The following table summarizes key quantitative data for ethanol to inform risk assessment and PPE selection.

ParameterValueIssuing Organization
Permissible Exposure Limit (PEL) - 8-hour Time-Weighted Average (TWA) 1000 ppm (1900 mg/m³)OSHA[1][2]
Recommended Exposure Limit (REL) - 10-hour Time-Weighted Average (TWA) 1000 ppm (1900 mg/m³)NIOSH[3][4]
Short-Term Exposure Limit (STEL) 1000 ppmACGIH[4]
Immediately Dangerous to Life or Health (IDLH) 3300 ppmNIOSH[4]
Nitrile Glove Breakthrough Time (Ethanol) Varies significantly (from <10 to >480 minutes) depending on glove thickness, manufacturer, and movement.[5][6][7][8][9]-

Note: For this compound itself, there are no established exposure limits. Therefore, engineering controls and PPE should be chosen to minimize all potential routes of exposure.

Experimental Protocols: Safe Handling and Disposal

Adherence to the following procedural steps is critical to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE) Protocol
  • Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure to ethanol vapors and any potential aerosols of the lipidoid.

  • Hand Protection : Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice for incidental contact with ethanol.[10] However, breakthrough times can be short, especially with movement.[6][8] For extended use or direct contact, consider thicker nitrile gloves or double-gloving. Always consult the glove manufacturer's chemical resistance guide.[9]

  • Eye and Face Protection : Chemical splash goggles are mandatory.[11] A face shield should be worn over safety goggles when there is a risk of splashing, such as when transferring larger volumes.[11]

  • Body Protection : A flame-resistant lab coat should be worn and kept fully buttoned.[5] Ensure that legs and feet are covered by wearing long pants and closed-toe shoes.

  • Respiratory Protection : If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4] A quantitative fit test is required for tight-fitting respirators.

Disposal Plan
  • Waste Segregation : this compound in ethanol is a non-halogenated organic solvent waste.[12][13][14] It must be segregated from halogenated solvent waste to ensure proper disposal and to avoid unnecessary costs.[13][14]

  • Waste Collection :

    • Collect all liquid waste containing this compound and ethanol in a designated, properly labeled, and sealed hazardous waste container.[12][15]

    • The container should be made of a material compatible with ethanol.

    • Do not overfill the container; leave adequate headspace.[15]

    • Store the waste container in a well-ventilated area, away from sources of ignition.[13]

  • Contaminated Solid Waste : All disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled hazardous waste bag or container for solid chemical waste.

  • Disposal Request : Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this material down the drain or in the regular trash.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood respirator Wear NIOSH-approved respirator with organic vapor cartridge. (Consult EHS) fume_hood->respirator No eye_protection Wear chemical splash goggles. fume_hood->eye_protection Yes respirator->eye_protection splash_risk Is there a risk of splashing? eye_protection->splash_risk face_shield Wear a face shield over goggles. splash_risk->face_shield Yes gloves Select appropriate gloves. (e.g., Nitrile for incidental use). Consult manufacturer's guide. splash_risk->gloves No face_shield->gloves lab_coat Wear a flame-resistant lab coat. gloves->lab_coat clothing Wear long pants and closed-toe shoes. lab_coat->clothing end Proceed with experiment clothing->end

PPE Selection Workflow for this compound

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.